Product packaging for Isokaempferide(Cat. No.:CAS No. 1592-70-7)

Isokaempferide

Cat. No.: B074368
CAS No.: 1592-70-7
M. Wt: 300.26 g/mol
InChI Key: VJJZJBUCDWKPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isokaempferide is a naturally occurring O-methylated flavonoid, a metabolite of kaempferol, recognized for its significant potential in biochemical and pharmacological research. This compound exhibits a multifaceted biological profile, primarily functioning as an antioxidant and anti-inflammatory agent by modulating key signaling pathways such as NF-κB and MAPK. Its most prominent research value lies in its potent anti-proliferative and pro-apoptotic activities against a wide spectrum of cancer cell lines, making it a compelling candidate for investigational oncology studies. The mechanism is often linked to the induction of cell cycle arrest and the activation of mitochondrial apoptosis pathways. Furthermore, this compound is investigated for its potential cardioprotective, neuroprotective, and anti-diabetic properties, with studies suggesting roles in improving insulin sensitivity and lipid metabolism. Provided as a high-purity analytical standard, this reagent is essential for validating biological activity, elucidating mechanisms of action in cell-based assays, and serving as a critical biomarker in metabolomic studies. Researchers utilize this compound to explore the therapeutic potential of natural flavonoids and to dissect the complex interplay between diet, natural products, and cellular health.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O6 B074368 Isokaempferide CAS No. 1592-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-16-14(20)13-11(19)6-10(18)7-12(13)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJZJBUCDWKPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166609
Record name 3-Methylkaempferol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592-70-7
Record name Isokaempferide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1592-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylkaempferol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylkaempferol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1592-70-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Isokaempferide: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokaempferide, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a methoxy derivative of kaempferol, this polyphenolic compound exhibits a range of pharmacological effects, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the core biological activities of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Core Biological Activities of this compound

This compound demonstrates a broad spectrum of biological effects, primarily attributed to its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. These activities are underpinned by its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Studies have shown its ability to reduce paw edema in animal models and suppress the release of inflammatory cytokines.[1]

Quantitative Data: Anti-inflammatory Effects of this compound

AssayModel/SystemTreatmentDosage/ConcentrationEffectReference
Carrageenan-induced paw edemaMale Wistar ratsThis compound (i.p.)12.5, 25, and 50 mg/kgSignificant inhibition of paw edema[1]
Carrageenan-induced paw edemaMale Wistar ratsThis compound (p.o.)12.5, 25, and 50 mg/kgSignificant inhibition of paw edema[1]
Histamine-induced paw edemaMale Wistar ratsThis compound12.5, 25, and 50 mg/kgSignificant inhibition of paw edema[1]
Serotonin-induced paw edemaMale Wistar ratsThis compound12.5, 25, and 50 mg/kgSignificant inhibition of paw edema[1]
Prostaglandin E2-induced paw edemaMale Wistar ratsThis compound12.5, 25, and 50 mg/kgSignificant inhibition of paw edema[1]
TNF-α releaseLipopolysaccharide-stimulated human neutrophilsThis compound50 and 100 µg/mLSignificant reduction in TNF-α levels[1]
Myeloperoxidase (MPO) releasefMLP-stimulated human neutrophilsThis compoundNot specifiedBlocked MPO release and activity[1]

Signaling Pathway: this compound in NF-κB Mediated Anti-inflammatory Response

G This compound's Anti-inflammatory Mechanism via NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Proinflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits This compound->NFkB inhibits translocation G Apoptosis Induction by this compound This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Isokaempferide: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokaempferide, a methylated flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation. The information is curated to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring flavonoid found in a variety of plant species. Its presence has been identified in the following plants, among others:

  • Amburana cearensis : A tree native to the seasonally dry tropical forests of South America.

  • Acalypha alnifolia : A leafy vegetable commonly found in the Western Ghats of India.[1]

  • Dracocephalum kotschyi : A flowering plant belonging to the Lamiaceae family, found in Iran.

  • Genista ephedroides : A species of flowering plant in the legume family, Fabaceae.[2]

  • Stylidocleome brachycarpa [3]

  • Thulinella chrysantha [3]

  • Cirsium rivulare

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly between different plant species and even different parts of the same plant. The following table summarizes the available quantitative data on this compound yield from various natural sources.

Plant SpeciesPlant PartExtraction MethodYieldReference
Amburana cearensisPowdered Trunk BarkMethanol Soxhlet Extraction followed by Silica Gel Chromatography114.1 mg from 3.4 kg (approximately 0.0034%)Leal et al., (2008)
Dracocephalum kotschyiBud TissueNot Specified1.95 mg/g Dry WeightGholizadeh et al., (2021)
Acalypha alnifoliaLeafy VegetableSoxhlet ExtractionHigh Yield (exact value not specified)The Times of India, (2020)[1]

Experimental Protocols for Isolation of this compound

The isolation of this compound from plant sources typically involves solvent extraction followed by chromatographic separation. Below are detailed protocols based on published literature.

Isolation from Acalypha alnifolia

This method, for which a patent has been granted, is designed for a high-yield isolation of this compound.[1]

1. Extraction:

  • The plant material is subjected to Soxhlet extraction with acetone for a period of 36 to 48 hours.[1]
  • Following extraction, the acetone is completely evaporated from the extract.[1]

2. Chromatographic Separation:

  • The dried extract is then subjected to thin-layer chromatography (TLC) to obtain a single fraction containing this compound.[1]
  • This single fraction is further purified using silica gel column chromatography.[1]
  • The mobile phase for the column chromatography is a mixture of chloroform and ethyl acetate.[4]

3. Crystallization and Identification:

  • The purified fraction is crystallized to obtain this compound.[1]
  • The structure of the isolated compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

General Protocol for Flavonoid Isolation from Plant Material

This protocol can be adapted for the isolation of this compound from various plant sources.

1. Preliminary Extraction:

  • Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature.
  • The crude extract is filtered and concentrated under reduced pressure.

2. Solvent Partitioning:

  • The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This step helps to separate compounds based on their polarity.

3. Column Chromatography:

  • The fraction containing this compound (typically the less polar fractions like chloroform or ethyl acetate) is subjected to column chromatography.
  • Commonly used stationary phases include silica gel or Sephadex LH-20.
  • A gradient elution system with a mixture of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is employed to separate the individual compounds.

4. Further Purification and Identification:

  • Fractions collected from the column are monitored by TLC.
  • Fractions containing pure this compound are combined and the solvent is evaporated.
  • The purity and identity of the isolated this compound are confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and NMR.

Signaling Pathways Modulated by this compound

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The following diagram illustrates the inhibitory effect of this compound on the JAK/STAT and NF-κB signaling pathways.

Isokaempferide_Anti_Inflammatory_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Cytokines->Cytokine_Receptor Bind STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Initiates Inflammatory_Genes->Cytokines Production of Inflammation Inflammation Inflammatory_Genes->Inflammation This compound This compound This compound->JAK Inhibits This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Caption: this compound's anti-inflammatory mechanism.

The diagram above illustrates how this compound can interfere with pro-inflammatory signaling. It is proposed to inhibit the activation of Janus kinase (JAK), which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Additionally, this compound may inhibit the IκB kinase (IKK) complex, preventing the degradation of IκB and the subsequent translocation of Nuclear Factor-kappa B (NF-κB) to the nucleus. By blocking these key signaling nodes, this compound effectively suppresses the transcription of genes encoding pro-inflammatory mediators, thereby reducing the inflammatory response.

Experimental Workflow for this compound Isolation and Identification

The following diagram outlines a typical experimental workflow for the isolation and identification of this compound from a plant source.

Isolation_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Acetone, Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Solvent_Partitioning Fractions Polar & Non-polar Fractions Solvent_Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel or Sephadex) Fractions->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Pure_Fractions Fractions containing This compound TLC_Monitoring->Pure_Fractions Crystallization Crystallization Pure_Fractions->Crystallization Isolated_this compound Isolated this compound Crystallization->Isolated_this compound Structural_Elucidation Structural Elucidation (NMR, MS, HPLC) Isolated_this compound->Structural_Elucidation Confirmed_Structure Confirmed Structure of This compound Structural_Elucidation->Confirmed_Structure

Caption: this compound isolation and identification workflow.

This workflow begins with the preparation of the plant material, followed by extraction to obtain a crude mixture of phytochemicals. This crude extract is then fractionated using solvent partitioning to separate compounds based on polarity. The appropriate fraction is further purified by column chromatography, with fractions being monitored by TLC. The fractions containing this compound are collected, and the pure compound is obtained through crystallization. Finally, the chemical structure of the isolated compound is confirmed using various spectroscopic and chromatographic techniques.

References

Isokaempferide's In Vitro Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Isokaempferide, a naturally occurring flavonoid, has demonstrated a spectrum of pharmacological activities in preclinical in vitro studies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its anti-inflammatory, anticancer, and neuroprotective effects. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Anti-inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

This compound has been shown to significantly reduce the levels of several pro-inflammatory molecules. In various in vitro models, it has demonstrated the ability to inhibit the secretion of tumor necrosis factor-alpha (TNF-α), histamine, serotonin, and prostaglandin E2.[1] This inhibition of inflammatory mediators contributes to its overall anti-inflammatory profile. Furthermore, it has been observed to inhibit the accumulation of inflammatory cells.[1]

The anti-inflammatory activity of this compound and its parent compound, kaempferol, is attributed to the downregulation of critical signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

  • NF-κB Pathway: this compound's parent compound, kaempferol, has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[2][3] This is achieved by inhibiting the phosphorylation of upstream kinases such as IκB kinase (IKK), which prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of NF-κB to the nucleus.[2]

  • MAPK Pathway: Kaempferol also modulates the MAPK signaling pathway, which plays a crucial role in inflammation. It has been observed to inhibit the phosphorylation of key MAPK members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[4] By inhibiting these kinases, kaempferol can suppress the downstream activation of transcription factors like activator protein-1 (AP-1), which is also involved in the expression of inflammatory genes.

  • Direct Kinase Inhibition: Studies on kaempferol have identified direct molecular targets within the inflammatory signaling cascades. It has been found to directly suppress the activity of Src, Syk, IRAK1, and IRAK4, which are upstream kinases involved in the activation of both NF-κB and AP-1.[2]

Cell LineTreatmentAssayTargetIC50 / EffectReference
Human NeutrophilsN-formyl-methyl-leucyl-phenylalanineMyeloperoxidase ReleaseMyeloperoxidaseSignificant inhibition[1]
Human NeutrophilsLipopolysaccharide (LPS)TNF-α SecretionTNF-αSignificant reduction at 50 and 100 µg/ml[1]
BV2 Microglial CellsLipopolysaccharide (LPS)Griess AssayNitric Oxide (NO)Inhibition of LPS-induced release[4]
BV2 Microglial CellsLipopolysaccharide (LPS)ELISAIL-6, TNF-αInhibition of LPS-induced release[4]
BV2 Microglial CellsLipopolysaccharide (LPS)Western BlotiNOS, COX-2Reduced expression[4]
THP-1 CellsLipopolysaccharide (LPS)Gene ExpressionIL-1β, TNF-α, NFKB1Increased mRNA expression[5]
THP-1 CellsLipopolysaccharide (LPS)Gene ExpressionIL-6Downregulated mRNA expression[5]

1.4.1. Cell Culture and Treatment:

  • RAW 264.7 Macrophages: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

1.4.2. Measurement of Nitric Oxide (NO) Production:

  • NO production in the culture medium is determined by measuring the amount of nitrite, a stable metabolite of NO, using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.

1.4.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

  • The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

1.4.4. Western Blot Analysis:

  • Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-JNK, IκBα, NF-κB p65) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds Src_Syk Src / Syk TLR4->Src_Syk IRAK1_4 IRAK1 / IRAK4 TLR4->IRAK1_4 This compound This compound This compound->Src_Syk This compound->IRAK1_4 MAPK MAPK (p38, ERK, JNK) This compound->MAPK NFkB NF-κB This compound->NFkB Src_Syk->MAPK IKK IKK IRAK1_4->IKK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus IkBa IκBα IKK->IkBa inhibits degradation IkBa->NFkB sequesters in cytoplasm NFkB->Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_genes transcribes Inflammatory_Mediators Inflammatory Mediators Pro_inflammatory_genes->Inflammatory_Mediators

Caption: this compound's anti-inflammatory signaling pathway.

Anticancer Mechanism of Action

This compound exhibits anticancer properties by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer cell proliferation and survival.

This compound has been shown to induce dose-dependent cytotoxicity in various cancer cell lines.[6] This is often accompanied by the induction of apoptosis, a form of programmed cell death. The apoptotic process is mediated through the activation of caspases, particularly caspase-3 and caspase-9.[6] Furthermore, this compound's parent compound, kaempferol, can arrest the cell cycle at the G2/M phase, thereby preventing cancer cell proliferation.[7][8]

The anticancer effects of this compound and kaempferol are linked to the modulation of several critical signaling pathways:

  • PI3K/AKT Pathway: Kaempferol has been reported to downregulate the PI3K/AKT signaling pathway, which is a key regulator of cell survival, proliferation, and growth.[9] Inhibition of this pathway can lead to decreased cancer cell viability and increased apoptosis.

  • MAPK Pathway: Similar to its role in inflammation, the MAPK pathway is also a target in cancer. Kaempferol has been shown to inhibit the MEK/ERK pathway, which is often hyperactivated in cancer and promotes cell proliferation.[9]

  • Other Pathways: Kaempferol has also been implicated in the dysregulation of the JNK/ERK pathway and the inhibition of the Chk2/p21/Cdc2 pathway, leading to G2/M cell cycle arrest.[9]

Cell LineAssayTarget/EffectIC50Reference
HepG2 (Hepatocellular Carcinoma)MTT AssayCytotoxicity27.94 ± 2.199 µM[6]
Huh7 (Hepatocellular Carcinoma)MTT AssayCytotoxicity25.65 ± 0.956 µM[6]
N1S1 (Hepatocellular Carcinoma)MTT AssayCytotoxicity15.18 ± 3.68 µM[6]
HepG2, Huh7, N1S1Caspase AssayApoptosisIncreased caspase-3 and -9 activity[6]

2.4.1. Cell Viability Assay (MTT Assay):

  • Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48 hours). After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The formazan crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control.

2.4.2. Apoptosis Assay (Caspase Activity):

  • Caspase-3 and caspase-9 activities are measured using colorimetric assay kits. Briefly, treated cells are lysed, and the cell lysate is incubated with a caspase-specific substrate conjugated to a chromophore. The cleavage of the substrate by the active caspase releases the chromophore, and the absorbance is measured at a specific wavelength. The caspase activity is proportional to the color intensity.

2.4.3. Cell Cycle Analysis:

  • Treated cells are harvested, fixed in ethanol, and stained with propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

anticancer_pathway This compound This compound PI3K_AKT PI3K / AKT Pathway This compound->PI3K_AKT MEK_ERK MEK / ERK Pathway This compound->MEK_ERK Chk2_p21_Cdc2 Chk2 / p21 / Cdc2 Pathway This compound->Chk2_p21_Cdc2 Caspases Caspase-9, Caspase-3 This compound->Caspases activates Survival Cell Survival PI3K_AKT->Survival Apoptosis Apoptosis PI3K_AKT->Apoptosis inhibits Proliferation Cell Proliferation MEK_ERK->Proliferation Cell_Cycle_G2M G2/M Phase Chk2_p21_Cdc2->Cell_Cycle_G2M Cell_Cycle_G2M->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_G2M->Cell_Cycle_Arrest Caspases->Apoptosis

Caption: this compound's anticancer signaling pathway.

Neuroprotective Mechanism of Action

This compound and its related compounds have demonstrated neuroprotective effects in vitro by mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis in neuronal cells.

This compound exhibits neuroprotective activity by scavenging free radicals and inhibiting the enzymes that produce them.[10] Its parent compound, kaempferol, has been shown to increase the expression of antioxidant enzymes.[11] In the context of neuroinflammation, which is a key contributor to neurodegenerative diseases, kaempferol glycosides have been shown to inhibit the activation of microglia and astrocytes.[12]

The neuroprotective effects of this compound and its derivatives are mediated through the regulation of several signaling pathways:

  • Nrf2/HO-1 Pathway: Kaempferol-3-O-β-d-glucuronate (K3G), a glycoside of kaempferol, has been shown to upregulate the Nrf2/HO-1 signaling cascade.[4] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Activation of this pathway enhances the cellular defense against oxidative stress.

  • NF-κB and STAT3 Pathways: Kaempferol glycosides have been found to prevent ischemic brain injury and neuroinflammation by inhibiting the activation of NF-κB and STAT3.[12][13] These transcription factors are involved in the expression of pro-inflammatory mediators in the central nervous system.

In in vitro models of neurodegeneration, this compound has been shown to inhibit apoptosis and the activity of caspase-3/7 enzymes in neuronal cell lines such as PC-12 and SHSY5Y.[10] This anti-apoptotic effect contributes to its overall neuroprotective properties.

Cell LineInsultAssayEffectReference
PC-126-OHDACell ViabilityIncreased viability compared to 6-OHDA alone[10]
SHSY5YCell ViabilityIncreased viability compared to Aβ alone[10]
PC-12, SHSY5Y-Caspase 3/7 ActivityInhibition of caspase 3/7[10]
BV2 Microglial CellsLPSDCF-DA AssaySuppression of ROS generation[4]
BV2 Microglial CellsLPSWestern BlotUpregulation of Nrf2/HO-1 pathway[4]

3.5.1. Neuroprotective Assay in Cell Culture:

  • PC-12 or SHSY5Y cells are pre-treated with this compound for a specified time, followed by exposure to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) to induce neuronal damage. Cell viability is then assessed using the MTT assay.

3.5.2. Measurement of Reactive Oxygen Species (ROS):

  • Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). Cells are treated with this compound and/or a stimulant (e.g., LPS). After incubation, cells are loaded with DCF-DA, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.

3.5.3. Western Blot for Nrf2/HO-1 Pathway:

  • Nuclear and cytoplasmic extracts are prepared from treated cells. The levels of Nrf2 in the nuclear fraction and HO-1 in the total cell lysate are determined by Western blot analysis to assess the activation of the Nrf2/HO-1 pathway.

neuroprotective_pathway Oxidative_Stress Oxidative Stress (e.g., 6-OHDA, Aβ) ROS ROS Oxidative_Stress->ROS Neuroinflammation Neuroinflammation (e.g., LPS) Pro_inflammatory_Mediators Pro-inflammatory Mediators Neuroinflammation->Pro_inflammatory_Mediators This compound This compound This compound->ROS scavenges Nrf2_HO1 Nrf2 / HO-1 Pathway This compound->Nrf2_HO1 activates NFkB_STAT3 NF-κB / STAT3 Pathway This compound->NFkB_STAT3 Caspases_Neuro Caspase-3 / 7 This compound->Caspases_Neuro Apoptosis_Neuro Neuronal Apoptosis ROS->Apoptosis_Neuro Antioxidant_Response Antioxidant Response Nrf2_HO1->Antioxidant_Response Antioxidant_Response->ROS reduces NFkB_STAT3->Pro_inflammatory_Mediators inhibits production Pro_inflammatory_Mediators->Apoptosis_Neuro Caspases_Neuro->Apoptosis_Neuro Neuronal_Survival Neuronal Survival Apoptosis_Neuro->Neuronal_Survival decreases

References

Physical and chemical properties of Isokaempferide.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokaempferide, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, with a focus on its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

This compound, also known as 3-O-methylkaempferol, is a flavonol derivative.[1][2] Its chemical structure consists of a flavonoid backbone with a methoxy group at the C3 position.[3] This structural feature distinguishes it from its well-known counterpart, kaempferol.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one[4]
Synonyms 3-Methylkaempferol, Kaempferol 3-methyl ether, 3-O-Methylkaempferol, 5,7,4'-trihydroxy-3-methoxyflavone[1][2]
CAS Number 1592-70-7[2]
Molecular Formula C₁₆H₁₂O₆[4]
Molecular Weight 300.26 g/mol [4]
Appearance Yellow powder/solid[2]
Melting Point >300 °C[1]
Boiling Point 586.2 ± 50.0 °C at 760 mmHg (Predicted)[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Practically insoluble in water.[1][3]
logP (Octanol-Water Partition Coefficient) 2.22 (Predicted)[1]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 6[4]
SMILES COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O[4]
InChI InChI=1S/C16H12O6/c1-21-16-14(20)13-11(19)6-10(18)7-12(13)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3[4]
InChIKey VJJZJBUCDWKPLC-UHFFFAOYSA-N[4]

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This compound can be isolated from various plant sources.[5] A general protocol for its extraction and isolation involves the following steps:

  • Drying and Grinding: Plant material (e.g., leaves, aerial parts) is dried to remove moisture and then finely ground to increase the surface area for extraction.[6][7]

  • Extraction: The powdered plant material is extracted with a suitable organic solvent. Methanol or ethanol are commonly used due to their polarity, which is effective for extracting flavonoids.[7][8] Techniques such as maceration (soaking at room temperature) or ultrasound-assisted extraction (UAE) can be employed to enhance extraction efficiency.[6][8]

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[7]

  • Fractionation: The crude extract is typically subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[5]

  • Chromatographic Purification: The fraction containing this compound is further purified using column chromatography.[5][6] Silica gel or Sephadex LH-20 are common stationary phases.[5][7] A gradient elution system with a mixture of solvents (e.g., chloroform and methanol) is used to separate the compounds.[7] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Final Purification: Fractions containing pure this compound are combined and the solvent is evaporated. The purity of the isolated compound is then confirmed by analytical techniques such as HPLC, NMR, and Mass Spectrometry.[2]

G plant Dried & Ground Plant Material extraction Solvent Extraction (e.g., Methanol/Ethanol) plant->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration fractionation Liquid-Liquid Fractionation concentration->fractionation chromatography Column Chromatography (Silica Gel/Sephadex) fractionation->chromatography purification Final Purification chromatography->purification analysis Purity Analysis (HPLC, NMR, MS) purification->analysis

Figure 1. General workflow for the extraction and isolation of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with a Diode Array Detector (DAD) is a standard method for the quantification and purity assessment of this compound.[2][9]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[10][11]

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[9][10]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[9]

  • Detection: Detection is performed using a DAD, with the wavelength set at the maximum absorbance of this compound (around 265-370 nm).[10]

  • Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard of known concentration.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of this compound.

  • Sample Preparation: A few milligrams (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[12][13] The solution should be free of particulate matter.[12]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]

  • Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals in the ¹H and ¹³C NMR spectra are analyzed to confirm the structure of this compound.[14] 2D NMR techniques like COSY, HSQC, and HMBC can be used for more detailed structural assignments.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

  • Ionization Source: Electrospray ionization (ESI) is a common ionization technique for flavonoids.[15]

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or ion trap mass analyzers can be used.[15]

  • Analysis: The mass spectrum will show the molecular ion peak ([M+H]⁺ or [M-H]⁻), which corresponds to the molecular weight of this compound. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, providing further structural information.[15]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects. These activities are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Chronic inflammation is implicated in numerous diseases. This compound has demonstrated potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.[18]

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex.[18] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[18] This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2.[19] this compound is thought to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[16]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome Degradation This compound This compound This compound->IKK Inhibition This compound->IkBa_p Inhibition of Degradation IkBa_p->Proteasome DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes

Figure 2. this compound's inhibition of the NF-κB signaling pathway.

Antiproliferative Activity and the PI3K/Akt and MAPK Signaling Pathways

This compound has also been investigated for its potential anticancer properties. Its antiproliferative effects are often attributed to the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical for cell growth, proliferation, and survival.[20][21][22]

The PI3K/Akt pathway is a key regulator of cell survival and proliferation.[23] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt.[20] Activated Akt then phosphorylates a variety of downstream targets, including mTOR, to promote cell growth and inhibit apoptosis.[20][23] Flavonoids like kaempferol, a close structural analog of this compound, have been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[24][25]

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[21] The MAPK family includes ERK, JNK, and p38.[22] Dysregulation of the MAPK pathway is common in cancer.[21] Kaempferol has been shown to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.[26][27]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition This compound->MEK Inhibition

Figure 3. Potential modulation of PI3K/Akt and MAPK pathways by this compound.

Conclusion

This compound is a promising natural compound with well-defined physical and chemical properties and a range of biological activities. Its ability to modulate key signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, underscores its therapeutic potential for inflammatory diseases and cancer. This technical guide provides a foundational understanding of this compound, which should facilitate further research and development of this compound for clinical applications.

References

Isokaempferide vs. Kaempferol: A Technical Guide to Structural and Functional Distinctions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isokaempferide and kaempferol, two closely related flavonoids, exhibit a range of overlapping yet distinct biological activities. This technical guide provides an in-depth analysis of their structural and functional differences, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. The presence of a methyl group at the 3-hydroxyl position in this compound is the key structural differentiator from kaempferol, leading to altered bioavailability and target interactions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways modulated by these compounds to aid in future research and drug development endeavors.

Structural Differences

The fundamental difference between this compound and kaempferol lies in the substitution at the C3 position of the C ring in their flavonoid backbone. Kaempferol possesses a hydroxyl (-OH) group at this position, whereas this compound, also known as kaempferol 3-methyl ether, has a methoxy (-OCH3) group[1]. This seemingly minor structural alteration has significant implications for the physicochemical properties and biological activities of the two molecules.

Chemical Structures:

  • Kaempferol: 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one

  • This compound: 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one[1]

The methylation of the 3-hydroxyl group in this compound increases its lipophilicity compared to kaempferol. This can influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to differences in bioavailability and cellular uptake.

Functional Differences: A Comparative Analysis

Both this compound and kaempferol are recognized for their potent antioxidant, anti-inflammatory, and anticancer activities. However, the extent of these effects and the underlying molecular mechanisms can vary.

Anticancer Activity

Kaempferol has been extensively studied for its anticancer properties and is known to modulate a variety of signaling pathways involved in cancer progression[2][3][4][5]. It can induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines[2][3]. While research on this compound's anticancer effects is less extensive, some studies have demonstrated its cytotoxic and antiproliferative activities[6].

Table 1: Comparative Anticancer Activity (IC50 Values)

CompoundCell LineCancer TypeIC50 Value (µM)Reference
KaempferolHepG2Liver Cancer30.92[7]
KaempferolCT26Colon Cancer88.02[7]
KaempferolB16F1Melanoma70.67[7]
KaempferolLNCaPProstate Cancer28.8 ± 1.5[8]
Kaempferol (Biomodified)NG-97High-Grade Glioma600[9]
Kaempferol (Biomodified)U-251High-Grade Glioma1800[9]
Anti-inflammatory Activity

Both compounds exhibit significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling pathways. Studies have shown that this compound can inhibit paw edema induced by various inflammatory agents and reduce the production of tumor necrosis factor-alpha (TNF-α)[10]. Kaempferol is also known to suppress inflammatory responses by targeting pathways such as NF-κB and MAPK[11][12].

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayModelEffectReference
This compoundCarrageenan-induced paw edemaWistar ratsSignificant inhibition[10]
This compoundLPS-induced TNF-α productionHuman neutrophilsSignificant reduction[10]
KaempferolLPS-induced NO productionRAW 264.7 macrophagesSignificant inhibition[7]
KaempferolConcanavalin A-activated T cell proliferationMouse splenocytes53.62% inhibition (at 100 µM, 24h)[7]
Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential. Both this compound and kaempferol act as potent antioxidants. Kaempferol has been shown to have high free radical scavenging activity[7][13]. This compound also demonstrates antioxidant properties by enhancing the expression of antioxidant genes[14].

Table 3: Comparative Antioxidant Activity

CompoundAssayResultReference
This compoundAntioxidant gene expressionIncreased expression[14]
KaempferolDPPH radical scavengingHigh activity[7]
KaempferolABTS radical scavengingHigh activity[7][13]
KaempferolIntracellular ROS inhibitionIC50 = 7.58 µM[11]

Signaling Pathways

Kaempferol

Kaempferol is known to interact with multiple critical signaling pathways implicated in various diseases.

  • PI3K/AKT Pathway: Kaempferol can downregulate the PI3K/AKT pathway, which is crucial for cell proliferation and survival, thereby inducing apoptosis in cancer cells[5].

  • MAPK/ERK Pathway: This pathway is involved in cell growth and differentiation. Kaempferol can modulate the MAPK/ERK pathway to inhibit cancer cell progression[5].

  • NF-κB Pathway: Kaempferol can inhibit the NF-κB signaling pathway, a key regulator of inflammation, leading to a reduction in the expression of pro-inflammatory cytokines[11].

Kaempferol_Signaling K Kaempferol PI3K PI3K K->PI3K MAPK MAPK/ERK Pathway K->MAPK NFkB NF-κB K->NFkB AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis CancerProgression Cancer Progression MAPK->CancerProgression Inflammation Inflammation NFkB->Inflammation

Caption: Kaempferol's modulation of key signaling pathways.

This compound

The signaling pathways affected by this compound are less characterized compared to kaempferol. However, recent studies have begun to elucidate its mechanisms of action.

  • FoxO1/β-catenin Pathway: this compound has been shown to promote osteogenesis by enhancing the nuclear translocation of FoxO1 and β-catenin, key components of a major oxidative defense pathway[14].

Isokaempferide_Signaling IK This compound Antioxidant Antioxidant Capacity IK->Antioxidant FoxO1 FoxO1 Antioxidant->FoxO1 betaCatenin β-catenin Antioxidant->betaCatenin NuclearTranslocation Nuclear Translocation FoxO1->NuclearTranslocation betaCatenin->NuclearTranslocation Osteogenesis Osteogenesis NuclearTranslocation->Osteogenesis

Caption: this compound's role in the FoxO1/β-catenin pathway.

Experimental Protocols

Western Blot Analysis for PI3K/AKT and MAPK/ERK Pathways

This protocol is a generalized procedure for assessing the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK signaling pathways.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with this compound or kaempferol at desired concentrations for specified time periods. Include appropriate vehicle controls.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of AKT, ERK, and other relevant proteins overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer immuno Immunoblotting transfer->immuno detect Detection immuno->detect analysis Data Analysis detect->analysis

Caption: Generalized workflow for Western blot analysis.

NF-κB Activity Assay

This protocol outlines a general method for measuring NF-κB transcriptional activity.

  • Cell Culture and Treatment: Plate cells and treat with this compound or kaempferol, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Nuclear Extraction: Isolate nuclear extracts from the treated cells.

  • NF-κB DNA Binding Assay: Use a commercially available ELISA-based kit. Add nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.

  • Immunodetection: Add a primary antibody specific for the p65 subunit of NF-κB, followed by an HRP-conjugated secondary antibody.

  • Signal Development: Add a chromogenic substrate and measure the absorbance at the appropriate wavelength.

  • Analysis: Compare the absorbance values of treated samples to controls to determine the effect on NF-κB activity.

Antioxidant Activity Assays (DPPH and ABTS)

These assays are commonly used to evaluate the free radical scavenging capacity of compounds.

  • DPPH Assay:

    • Prepare a solution of DPPH in methanol.

    • Add different concentrations of this compound or kaempferol to the DPPH solution.

    • Incubate in the dark at room temperature.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm).

    • Calculate the percentage of radical scavenging activity.

  • ABTS Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Add different concentrations of the test compounds to the ABTS•+ solution.

    • Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).

    • Calculate the percentage of inhibition.

Conclusion

The structural difference between this compound and kaempferol, specifically the methylation of the 3-hydroxyl group, likely accounts for the observed variations in their biological activities. While kaempferol has been more extensively researched, emerging evidence suggests that this compound also possesses significant therapeutic potential, particularly in the contexts of inflammation and bone health. Further head-to-head comparative studies are warranted to fully elucidate their distinct mechanisms of action and to guide the development of these flavonoids as potential therapeutic agents. This guide provides a foundational understanding of their structural and functional differences to inform future research in this promising area.

References

The Biosynthesis of Isokaempferide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isokaempferide, a 3-O-methylated flavonol, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Found in various plant species, its biosynthesis is a multi-step enzymatic process originating from the general phenylpropanoid pathway. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, designed for researchers, scientists, and professionals in drug development. This document details the enzymatic conversions from phenylalanine to this compound, presents quantitative data on enzyme kinetics, and offers comprehensive experimental protocols for key analytical and biochemical procedures. Furthermore, this guide includes detailed diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the underlying molecular processes.

Introduction

Flavonoids are a large class of plant secondary metabolites with a characteristic C6-C3-C6 backbone. Among these, flavonols such as kaempferol and its methylated derivatives like this compound (3-O-methylkaempferol) are of particular interest for their potential therapeutic applications. This compound has been identified in various plants, including Dracocephalum kotschyi and has demonstrated cytotoxic and antioxidant effects[1]. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems. This guide delineates the established biosynthetic route to this compound, providing a technical resource for its study and potential exploitation.

The this compound Biosynthesis Pathway

The formation of this compound is a continuation of the well-characterized phenylpropanoid and flavonoid biosynthesis pathways. The overall process can be divided into three main stages:

  • Phenylpropanoid Pathway: The synthesis of the precursor p-Coumaroyl-CoA from L-phenylalanine.

  • Flavonoid Core Biosynthesis: The formation of the flavanone naringenin.

  • Flavonol and this compound Synthesis: The conversion of naringenin to kaempferol and its subsequent methylation to this compound.

The complete pathway is illustrated in the diagram below.

Figure 1: The biosynthetic pathway of this compound from L-phenylalanine.

The key enzymes involved in this pathway are:

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • 4CL: 4-coumarate:CoA ligase

  • CHS: Chalcone synthase

  • CHI: Chalcone isomerase

  • F3H: Flavanone 3-hydroxylase

  • FLS: Flavonol synthase

  • 3-OMT: Flavonol 3-O-methyltransferase

Quantitative Data

The efficiency of the this compound biosynthesis pathway is dependent on the kinetic properties of its constituent enzymes. While comprehensive kinetic data for every enzyme in every relevant plant species is not available, the following table summarizes known kinetic parameters for key enzymatic steps, with a focus on O-methyltransferases that are structurally and functionally related to the final step in this compound synthesis.

EnzymeSubstrateKm (µM)Vmaxkcatkcat/Km (M⁻¹s⁻¹)Source OrganismReference
Flavonol 3-O-methyltransferaseQuercetin12---Serratula tinctoria[2]
Flavonol 3-O-methyltransferaseS-adenosyl-L-methionine45---Serratula tinctoria[2]
Trimethylflavonol 3'-O-methyltransferase3,7,4'-trimethylquercetin7.2---Chrysosplenium americanum[3]
Trimethylflavonol 3'-O-methyltransferaseS-adenosyl-L-methionine20---Chrysosplenium americanum[3]
Flavonoid O-methyltransferase (PfOMT3)Kaempferol17.88---Perilla frutescens[4]
Flavonoid O-methyltransferase (CrOMT2)Quercetin18.2 µM-0.015 s⁻¹824.2Citrus reticulata[5]
Catechol-O-methyltransferase3-BTD1.1 µM62.1 pmol·min⁻¹·mg⁻¹-5.63 x 10⁴Human[2]

Note: Data for the direct methylation of kaempferol to this compound is limited. The presented data for related substrates and enzymes provides an indication of the potential kinetic landscape.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol for Recombinant O-Methyltransferase Expression and Purification

This protocol is adapted for the expression of a His-tagged flavonol O-methyltransferase in E. coli.

Objective: To produce and purify active recombinant O-methyltransferase for in vitro assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the OMT expression vector.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • SDS-PAGE reagents.

Procedure:

  • Inoculate a single colony of transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 20 mL of ice-cold lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of wash buffer.

  • Elute the recombinant protein with 5 column volumes of elution buffer.

  • Analyze the purified protein by SDS-PAGE to confirm its size and purity.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Recombinant OMT Purification Workflow E. coli Culture E. coli Culture Induction with IPTG Induction with IPTG E. coli Culture->Induction with IPTG OD600 = 0.6-0.8 Cell Harvest Cell Harvest Induction with IPTG->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Clarification (Centrifugation) Clarification (Centrifugation) Cell Lysis->Clarification (Centrifugation) Ni-NTA Affinity Chromatography Ni-NTA Affinity Chromatography Clarification (Centrifugation)->Ni-NTA Affinity Chromatography Wash Wash Ni-NTA Affinity Chromatography->Wash Elution Elution Wash->Elution SDS-PAGE Analysis SDS-PAGE Analysis Elution->SDS-PAGE Analysis Dialysis & Storage Dialysis & Storage SDS-PAGE Analysis->Dialysis & Storage

Figure 2: Workflow for the expression and purification of recombinant O-methyltransferase.
Protocol for Flavonol 3-O-Methyltransferase Enzyme Assay

This protocol describes a general method for determining the activity of a flavonol 3-O-methyltransferase.

Objective: To measure the enzymatic conversion of kaempferol to this compound.

Materials:

  • Purified recombinant flavonol 3-O-methyltransferase.

  • Kaempferol stock solution (in DMSO or methanol).

  • S-adenosyl-L-methionine (SAM) stock solution (freshly prepared in buffer).

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5).

  • Stop solution (e.g., 2 M HCl or 100% methanol).

  • Ethyl acetate for extraction.

  • HPLC or LC-MS/MS system for product analysis.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, purified enzyme, and kaempferol. Pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding SAM. The final reaction volume is typically 50-100 µL.

  • Incubate the reaction for a defined period (e.g., 10-60 minutes) during which the reaction is linear.

  • Terminate the reaction by adding the stop solution.

  • Extract the product with an equal volume of ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol) for analysis.

  • Analyze the sample by HPLC or LC-MS/MS to separate and quantify the this compound produced.

  • A control reaction without the enzyme or without SAM should be included to account for non-enzymatic conversion.

OMT Enzyme Assay Workflow Prepare Reaction Mixture Prepare Reaction Mixture Pre-incubate Pre-incubate Prepare Reaction Mixture->Pre-incubate Initiate with SAM Initiate with SAM Pre-incubate->Initiate with SAM Incubate Incubate Initiate with SAM->Incubate Terminate Reaction Terminate Reaction Incubate->Terminate Reaction Product Extraction Product Extraction Terminate Reaction->Product Extraction Analysis by HPLC/LC-MS Analysis by HPLC/LC-MS Product Extraction->Analysis by HPLC/LC-MS

Figure 3: General workflow for a flavonol O-methyltransferase enzyme assay.
Protocol for HPLC Analysis of Kaempferol and this compound

This protocol provides a starting point for the separation and quantification of kaempferol and this compound.

Objective: To separate and quantify kaempferol and this compound in a sample.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient can be optimized, for example:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 365 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare standard solutions of kaempferol and this compound of known concentrations in methanol.

  • Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.

  • Prepare the sample for injection (e.g., reconstituted product from an enzyme assay or a plant extract).

  • Inject the sample onto the HPLC system.

  • Identify the peaks for kaempferol and this compound by comparing their retention times with the standards.

  • Quantify the amount of kaempferol and this compound in the sample using the calibration curve.

Protocol for LC-MS/MS Analysis of this compound

For higher sensitivity and specificity, LC-MS/MS is the preferred method.

Objective: To detect and quantify this compound with high sensitivity and specificity.

Instrumentation and Conditions:

  • LC System: UHPLC system for better resolution and speed.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI), typically in negative mode.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: As for HPLC, but with LC-MS grade solvents.

  • Mass Spectrometry Parameters:

    • Precursor Ion (m/z): For this compound [M-H]⁻ = 299.05.

    • Product Ions (m/z): To be determined by infusion of a standard, but characteristic fragments would be expected from the loss of a methyl group and cleavage of the C-ring.

    • Collision Energy: To be optimized for the specific instrument and transition.

    • Multiple Reaction Monitoring (MRM): Set up transitions for both this compound and an internal standard if used.

Procedure:

  • Optimize the MS parameters by infusing a standard solution of this compound.

  • Develop a chromatographic method to separate this compound from other matrix components.

  • Prepare a calibration curve using a series of dilutions of the this compound standard.

  • Prepare samples for analysis, including an internal standard if necessary for accurate quantification.

  • Inject the samples and standards onto the LC-MS/MS system.

  • Quantify this compound based on the peak area of the specific MRM transition.

Conclusion

The biosynthesis of this compound in plants is a well-defined pathway involving a series of enzymatic reactions that are extensions of the general phenylpropanoid and flavonoid pathways. This technical guide has provided a comprehensive overview of this pathway, including key enzymes, available quantitative data, and detailed experimental protocols for its investigation. The provided diagrams and methodologies serve as a valuable resource for researchers aiming to study, quantify, or engineer the production of this pharmacologically important flavonol. Further research is warranted to fully characterize the kinetics and regulation of all enzymes in the pathway across different plant species to enable more precise metabolic engineering strategies.

References

In Vivo Therapeutic Potential of Isokaempferide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isokaempferide, a flavonoid and a 3-O-methylated derivative of kaempferol, has emerged as a compound of significant interest in preclinical research due to its diverse pharmacological activities. Found in various medicinal plants, this natural compound has demonstrated promising therapeutic effects in a range of in vivo studies. This technical guide provides a comprehensive overview of the current in vivo evidence supporting the anti-inflammatory, neuroprotective, and anticancer properties of this compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying molecular mechanisms through signaling pathway diagrams.

Anti-inflammatory Effects

This compound has been shown to exert potent anti-inflammatory effects in various rodent models. These effects are largely attributed to its ability to modulate key inflammatory mediators and signaling pathways.

Quantitative Data on Anti-inflammatory Effects
Model Species This compound Dose Route of Administration Key Findings Reference
Carrageenan-induced paw edemaRat/Mouse12.5, 25, and 50 mg/kgOral or IntraperitonealSignificant inhibition of paw edema.[1][1]
Prostaglandin E2-induced paw edemaRat/Mouse12.5, 25, and 50 mg/kgOral or IntraperitonealSignificant inhibition of paw edema.[1][1]
Histamine-induced paw edemaRat/Mouse12.5, 25, and 50 mg/kgOral or IntraperitonealSignificant inhibition of paw edema.[1][1]
Serotonin-induced paw edemaRat/Mouse12.5, 25, and 50 mg/kgOral or IntraperitonealSignificant inhibition of paw edema.[1][1]
Dextran-induced paw edemaRatNot specifiedPre-treatmentSignificant reduction in paw edema and vascular permeability.[2][2]
Carrageenan-induced peritonitisMouseNot specifiedPre-treatmentInhibition of leukocyte and neutrophil migration.[1][2][1][2]
Lipopolysaccharide-induced TNF-αIn vitro50 and 100 µg/mlIn vitroSignificant reduction in TNF-α levels.[1][1]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats:

  • Animals: Male Wistar rats are used.

  • Acclimatization: Animals are acclimatized for a week under standard laboratory conditions.

  • Grouping: Animals are divided into control and treatment groups.

  • Drug Administration: this compound is administered orally or intraperitoneally at doses of 12.5, 25, and 50 mg/kg. The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

G cluster_pre Pre-treatment Phase cluster_induction Induction Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis acclimatization Acclimatization of Wistar Rats grouping Grouping of Animals acclimatization->grouping drug_admin Oral/IP Administration of this compound or Vehicle grouping->drug_admin carrageenan Sub-plantar Injection of Carrageenan (1%) drug_admin->carrageenan plethysmometry Measure Paw Volume with Plethysmometer at t=1, 2, 3, 4h carrageenan->plethysmometry calculation Calculate Percentage Inhibition of Edema plethysmometry->calculation

Workflow for Carrageenan-Induced Paw Edema Model.
Signaling Pathways in Anti-inflammatory Action

This compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and mediators.[1][2] The reduction of TNF-α is a key mechanism.[1]

G LPS Lipopolysaccharide (LPS) Neutrophils Neutrophils/Macrophages LPS->Neutrophils stimulates This compound This compound This compound->Neutrophils inhibits release of TNF_alpha TNF-α Neutrophils->TNF_alpha releases Inflammation Inflammation TNF_alpha->Inflammation promotes G cluster_induction Induction Phase (45 days) cluster_treatment Treatment Phase (concurrent) cluster_assessment Assessment Phase d_galactose D-galactose Administration (200 mg/kg) isokaempferide_admin Daily this compound (5 or 10 mg/kg) behavioral Behavioral Tests (Morris Water Maze, Rotarod) isokaempferide_admin->behavioral biochemical Biochemical Analysis (Antioxidants, AChE, Aβ, Tau) behavioral->biochemical histo Histopathology of Brain Tissue biochemical->histo G This compound This compound BDNF BDNF This compound->BDNF boosts TrkB TrkB BDNF->TrkB activates CREB CREB TrkB->CREB activates Neuroprotection Neuroprotection, Cognitive Enhancement CREB->Neuroprotection promotes G cluster_implantation Tumor Implantation cluster_treatment_monitoring Treatment and Monitoring cluster_analysis_end Endpoint Analysis injection Orthotopic Injection of N1S1 Cells in Rat Liver treatment IV Administration of this compound (25 mg/kg, 3x/week) injection->treatment monitoring Monitor Tumor Growth and Animal Weight treatment->monitoring measurement Measure Tumor Size and Volume monitoring->measurement histology Histopathology (H&E Staining) measurement->histology biomarkers Assess Caspase-9 and TGF-β1 Levels histology->biomarkers G This compound This compound Caspase9 Caspase-9 This compound->Caspase9 upregulates TGF_beta1 TGF-β1 This compound->TGF_beta1 downregulates Apoptosis Apoptosis Caspase9->Apoptosis induces Tumor_Growth Tumor Growth Inhibition Apoptosis->Tumor_Growth Metastasis Invasion & Metastasis TGF_beta1->Metastasis promotes

References

Isokaempferide as a Plant Metabolite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Isokaempferide, a methylated flavonol, is a plant secondary metabolite with a growing body of research highlighting its significant biological activities. As a derivative of the widely distributed flavonoid kaempferol, this compound's biosynthesis and physiological roles in plants are intrinsically linked to stress response and defense mechanisms. This technical guide provides an in-depth overview of this compound's function as a plant metabolite, its biosynthesis, and its pharmacological potential. Detailed experimental protocols for its extraction, purification, and analysis are provided, alongside quantitative data on its biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the multifaceted roles of this promising natural compound.

Introduction to this compound

This compound (3-O-methylkaempferol) is a naturally occurring flavonoid, characterized by a C6-C3-C6 backbone structure. It is the 3-methoxy derivative of kaempferol, a common flavonol found in a wide variety of plants.[1] The methylation of the hydroxyl group at the C3 position alters its physicochemical properties, such as increasing its lipophilicity, which can enhance its membrane transport capacity and bioavailability.[2] this compound has been isolated from various plant species, including Cirsium rivulare and Psiadia dentata, and is recognized for its role as a plant metabolite with diverse biological functions.[2][3]

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a branch of the general flavonoid pathway, which originates from the phenylpropanoid pathway. The immediate precursor to this compound is the flavonol kaempferol. The final step in the formation of this compound is the methylation of the 3-hydroxyl group of kaempferol.

This reaction is catalyzed by a specific class of enzymes known as O-methyltransferases (OMTs) . These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to the hydroxyl group of the flavonoid substrate.[2] While the specific OMT responsible for this compound synthesis can vary between plant species, the general mechanism is conserved.

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_modification Final Modification Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS This compound This compound Kaempferol->this compound OMT OMT O-methyltransferase (OMT) SAH SAH OMT->SAH SAM SAM SAM->OMT

Figure 1: Simplified biosynthesis pathway of this compound from phenylalanine.

Physiological Role of this compound in Plants

As a methylated flavonoid, this compound plays a crucial role in the plant's defense mechanisms against both biotic and abiotic stresses. The O-methylation of flavonoids can enhance their antimicrobial and antifungal activities.[4][5]

  • Biotic Stress: O-methylated flavonoids, including this compound, are known to accumulate in plants upon pathogen attack and contribute to the plant's arsenal against fungal pathogens.[5][6] This is part of the plant's phytoalexin response, where antimicrobial compounds are produced at the site of infection.

  • Abiotic Stress: The biosynthesis of flavonoids is often upregulated in response to various abiotic stresses such as drought, UV radiation, and nutrient deficiency.[7][8] While direct evidence for this compound accumulation under specific stress conditions is still emerging, studies on its precursor, kaempferol, show increased levels in plants under drought stress.[4][9] The enhanced lipophilicity of this compound may aid in its transport and localization to cellular membranes, where it can exert protective antioxidant effects against stress-induced reactive oxygen species (ROS).

Methodologies for the Study of this compound

Extraction and Purification

The extraction and purification of this compound from plant material follow general protocols for flavonoid isolation. A typical workflow involves solvent extraction, followed by chromatographic purification.

Extraction and Purification Workflow start Dried & Ground Plant Material extraction Solvent Extraction (e.g., Maceration, Soxhlet with Methanol/Ethanol) start->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) crude_extract->partitioning fraction Ethyl Acetate Fraction partitioning->fraction chromatography Silica Gel Column Chromatography fraction->chromatography purified Purified this compound chromatography->purified

Figure 2: General workflow for the extraction and purification of this compound.

Experimental Protocol: Extraction and Purification

  • Sample Preparation: Air-dry the plant material at room temperature in the shade to preserve thermolabile compounds.[10] Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction (Soxhlet):

    • Place the powdered plant material in a thimble.

    • Use a Soxhlet apparatus with methanol or 70% ethanol as the solvent.[11][12]

    • Perform continuous extraction for 6-8 hours.

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator.

  • Purification by Silica Gel Column Chromatography:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pack a glass column with the slurry.

    • Adsorb the concentrated crude extract onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).[13]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the pure compound and evaporate the solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for the identification and quantification of this compound.

Analytical Workflow sample Purified this compound or Plant Extract uplc UPLC System (C18 Column) sample->uplc qtof_ms Q-TOF Mass Spectrometer uplc->qtof_ms data_analysis Data Analysis (Identification & Quantification) qtof_ms->data_analysis result Result data_analysis->result

Figure 3: Analytical workflow for the identification and quantification of this compound.

Experimental Protocol: UPLC-QTOF-MS Analysis

  • Chromatographic System: Agilent 1290 UPLC system or equivalent.

  • Column: ZORBAX Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm).[14]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient would be: 0-2 min, 5% B; 2-10 min, 5-30% B; 10-20 min, 30-100% B; hold at 100% B for 2 min.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Agilent 6545 Q-TOF MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Data Acquisition: Scan range of m/z 100-1000.

  • Identification: this compound is identified by its retention time and accurate mass-to-charge ratio (m/z) compared to an authentic standard. The protonated molecule [M+H]⁺ would be approximately m/z 301.0707.

Pharmacological Activities of this compound

This compound has demonstrated a range of promising pharmacological activities in preclinical studies.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[15][16] The mechanism of action is believed to involve the inhibition of key inflammatory signaling pathways, including the NF-κB and MAPK pathways.

Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK This compound This compound This compound->MAPK inhibits This compound->IKK inhibits NFkB NF-κB MAPK->NFkB IkB IκB IKK->IkB phosphorylates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammatory_Genes

Figure 4: Proposed anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB pathways.
Anticancer Activity

This compound has shown cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Cell LineAssayIC50 (µM)Reference
B16 (Mouse Melanoma)MTT Assay (48 hrs)75.8[17]
HepG2 (Human Liver Cancer)Neutral Red Assay (72 hrs)62.5[17]
KB (Human Oral Cancer)Neutral Red Assay (72 hrs)64.8MedchemExpress
Antiviral Activity

This compound has been investigated for its antiviral properties against a range of viruses. It has been shown to be effective in preventing the replication of poliovirus type 2 by inhibiting RNA synthesis.[3][18] More recently, computational studies and in vitro assays have suggested its potential as an antiviral agent against coronaviruses, including SARS-CoV-2, by inhibiting the 3CL protease.[17][19]

VirusMechanism of ActionFindingReference
Poliovirus Type 2Inhibition of plus-strand RNA synthesisEffective in preventing viral replication[3]
Coronaviruses (general)Inhibition of 3CL protease49.98% reduction in activity at 100 µg/mL[17]
Other Biological Activities
  • Antioxidant Activity: As a flavonoid, this compound is expected to possess antioxidant properties, scavenging free radicals and protecting against oxidative stress.

  • Neuroprotective Effects: The related compound, kaempferide, has been shown to have neuroprotective effects, suggesting a potential role for this compound in this area as well.[5][14]

  • Antibacterial Activity: Flavonoids are known for their antibacterial properties, and this compound has been isolated from plants with traditional uses in treating infections.[2][12]

Conclusion

This compound stands out as a plant metabolite of significant interest to researchers in phytochemistry, pharmacology, and drug development. Its role in plant defense mechanisms underscores its evolutionary importance and hints at its potential for therapeutic applications. The O-methylation of its precursor, kaempferol, enhances its biological profile, leading to notable anti-inflammatory, anticancer, and antiviral activities. The methodologies for its study are well-established, allowing for further investigation into its mechanisms of action and its accumulation in various plant species under different environmental conditions. Future research should focus on clinical trials to validate the preclinical findings and explore the full therapeutic potential of this promising natural compound.

References

Isokaempferide: A Comprehensive Review of its Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isokaempferide, a naturally occurring O-methylated flavonol, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth review of the current understanding of this compound's pharmacological effects, with a primary focus on its anti-inflammatory, anticancer, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the underlying molecular mechanisms of action. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

This compound (3-O-methylkaempferol) is a flavonoid found in various medicinal plants. Structurally, it is a derivative of kaempferol, distinguished by a methoxy group at the 3-position of the C ring. This structural modification influences its bioavailability and metabolic stability, potentially enhancing its therapeutic efficacy compared to its parent compound. Preclinical studies have demonstrated that this compound exhibits a broad spectrum of pharmacological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This guide will systematically review its key pharmacological effects, providing the necessary technical details for advanced research.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory activity of this compound has been quantified through its ability to inhibit the production of various pro-inflammatory molecules in cellular models, primarily in lipopolysaccharide (LPS)-stimulated macrophages.

Inflammatory MediatorCell LineConcentration of this compound% Inhibition / EffectReference
Tumor Necrosis Factor-alpha (TNF-α)RAW 264.750 µg/mlSignificant reduction[1]
Tumor Necrosis Factor-alpha (TNF-α)RAW 264.7100 µg/mlSignificant reduction[1]
Cyclooxygenase-2 (COX-2)RAW 264.7Not specifiedInhibition of expression[1]
Prostaglandin E2 (PGE2)Rodent models12.5, 25, and 50 mg/kgSignificant inhibition of paw edema[2]
HistamineRodent models12.5, 25, and 50 mg/kgSignificant inhibition of paw edema[2]
SerotoninRodent models12.5, 25, and 50 mg/kgSignificant inhibition of paw edema[2]
Signaling Pathway: Inhibition of the NF-κB Pathway

A primary mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and COX-2. This compound has been shown to interfere with this cascade, although the precise molecular target is still under investigation.

NF_kB_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription

Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: In Vitro TNF-α Inhibition Assay

The following protocol outlines a general procedure for determining the inhibitory effect of this compound on TNF-α production in LPS-stimulated RAW 264.7 macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL) for 2 hours. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production. Include an unstimulated control group.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage of TNF-α inhibition by comparing the absorbance values of the this compound-treated groups to the LPS-stimulated control group.

Anticancer Effects

This compound has demonstrated promising anticancer activity against a variety of cancer cell lines through the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data: Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of this compound are typically evaluated by determining its half-maximal inhibitory concentration (IC₅₀) using assays such as the MTT assay.

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference
B16Melanoma75.848[3]
HepG2Hepatocellular Carcinoma62.572[3]
KBEpidermoid Carcinoma64.872[3]
Lu1Lung Cancer60.172[3]
MCF-7Breast Cancer55.472[3]
Signaling Pathway: Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound has been suggested to exert its anticancer effects by inhibiting this pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, leading to increased protein synthesis and cell proliferation, and inhibition of apoptosis. By interfering with this pathway, this compound can promote cancer cell death.

PI3K_Akt_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition

Modulation of the PI3K/Akt/mTOR pathway by this compound.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Antiviral Effects

This compound has been reported to possess antiviral activity against a range of viruses, primarily by inhibiting viral replication.

Quantitative Data: Antiviral Activity

The antiviral efficacy of this compound is often expressed as the half-maximal effective concentration (EC₅₀), the concentration of the compound that inhibits 50% of the viral replication.

VirusCell LineEC₅₀Assay MethodReference
Poliovirus type 2HeLaNot specifiedInhibition of replication[4]
SARS-CoV-2 (3CLpro)In vitro49.98% inhibition at 100 µg/mLEnzymatic assay[5]
Mechanism of Action: Inhibition of Viral Replication

This compound has been shown to inhibit the replication of certain viruses. For instance, against poliovirus, it is suggested to inhibit the synthesis of the plus-strand viral RNA.[6] The 3CL protease (3CLpro) of SARS-CoV-2 is another target, where this compound has demonstrated inhibitory effects on its enzymatic activity.[5]

Antiviral_Workflow cluster_workflow Antiviral Activity Assessment Workflow start Start cell_culture Prepare Host Cell Monolayer start->cell_culture compound_treatment Treat cells with This compound cell_culture->compound_treatment virus_infection Infect cells with Virus compound_treatment->virus_infection incubation Incubate virus_infection->incubation plaque_assay Plaque Reduction Assay incubation->plaque_assay end Determine EC50 plaque_assay->end

General workflow for assessing antiviral activity.
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

  • Cell Seeding: Seed susceptible host cells (e.g., Vero cells) in a 6-well plate to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Compound Treatment: Pre-treat the cell monolayer with different concentrations of this compound for 1-2 hours.

  • Virus Adsorption: Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.

  • Overlay: Remove the virus inoculum and overlay the cells with a medium containing a gelling agent (e.g., agarose or methylcellulose) and the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound and determine the EC₅₀ value.

Conclusion

This compound is a promising natural compound with a compelling profile of pharmacological activities. Its demonstrated anti-inflammatory, anticancer, and antiviral effects, mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt, underscore its potential as a lead compound for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers to further explore the therapeutic applications of this compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessment to translate the preclinical findings into clinical benefits.

References

Isokaempferide: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isokaempferide, a naturally occurring flavonoid, has garnered significant scientific interest since its initial discovery. This technical guide provides an in-depth overview of the discovery, history, and multifaceted biological activities of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key biological pathways.

Discovery and History

The first documented isolation of this compound, also known as kaempferol 3-methyl ether, is attributed to A. R. Bilia and colleagues in 1993 from the plant Agrimonia eupatoria[1]. This initial work laid the foundation for future investigations into its chemical properties and biological potential. Subsequent research has identified this compound in a variety of other plant species, including Genista ephedroides, Acalypha alnifolia, and Zingiber aromaticum. A significant milestone in its research history was the development of a patented method for its isolation from Acalypha alnifolia, a leafy vegetable found in the Western Ghats, which highlighted its potential for higher yield extraction for research and pharmaceutical purposes[2].

Chemical Properties

This compound is a flavonoid with the chemical formula C₁₆H₁₂O₆ and a molecular weight of 300.26 g/mol . Its structure consists of a kaempferol backbone with a methyl group at the 3-hydroxyl position. This methylation significantly influences its biological activity and pharmacokinetic profile compared to its parent compound, kaempferol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one[3]
CAS Number 1592-70-7[3]
Molecular Formula C₁₆H₁₂O₆[3]
Molecular Weight 300.26 g/mol [3]
Appearance Yellow powder[4]
Solubility Soluble in DMSOMedchemExpress

Biosynthesis and Chemical Synthesis

Biosynthesis

The biosynthesis of this compound follows the general flavonoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of the precursor kaempferol. The final step in the biosynthesis of this compound is the methylation of the 3-hydroxyl group of kaempferol, a reaction catalyzed by an O-methyltransferase (OMT) enzyme, using S-adenosylmethionine (SAM) as the methyl donor. The heterologous biosynthesis of this compound has been successfully achieved in Escherichia coli by introducing genes for poplar flavonol synthase (PFLS) and rice O-methyltransferase-9 (ROMT9), starting from the precursor naringenin[5].

Isokaempferide_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS This compound This compound Kaempferol->this compound OMT (e.g., ROMT9) + SAM

Biosynthesis of this compound from Phenylalanine.
Chemical Synthesis

The total synthesis of kaempferol and its methylated derivatives, including this compound, has been reported. One synthetic route involves a seven-step linear sequence starting from 1,3,5-trimethoxybenzene, with key transformations including I₂ oxidative-promoting-cyclization and DDO oxidative hydroxylation[6]. Another approach for the synthesis of related flavonol glycosides utilizes an efficient glycosylation method with glycosyl o-alkynylbenzoates as donors[7].

Biological Activities and Pharmacological Effects

This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. The anti-inflammatory mechanism of this compound is linked to the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits NF_κB NF-κB MAPK->NF_κB Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα->NF_κB Releases Nucleus Nucleus NF_κB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

This compound's anti-inflammatory signaling pathway.
Anticancer Activity

This compound has shown promising anticancer potential against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in cervical cancer (HeLa), liver cancer (HepG2), and other cancer cells. The anticancer mechanism involves the modulation of key signaling pathways, including the induction of caspase activity and the regulation of apoptosis-related proteins.

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
HeLaCervical Cancer16[8]
HepG2Liver Cancer>50MedchemExpress
KBOral Cancer64.8[9]
Antiviral Activity

This compound has been investigated for its antiviral properties against a range of viruses. It has shown inhibitory activity against the 3CL protease (3CLpro) of SARS-CoV-2, a key enzyme in the viral replication cycle. This suggests its potential as a therapeutic agent for COVID-19 and other coronavirus infections.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in various experimental models. It has been shown to protect against Aβ₁₋₄₂-induced cognitive decline in a mouse model of Alzheimer's disease. The underlying mechanism involves the attenuation of oxidative stress and the enhancement of the brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB)/cAMP response element-binding (CREB) signaling pathway, which is crucial for neuronal survival and synaptic plasticity.

Neuroprotective_Workflow Abeta Aβ₁₋₄₂ Insult Oxidative_Stress Oxidative Stress Abeta->Oxidative_Stress Neuronal_Damage Neuronal Damage & Cognitive Decline Oxidative_Stress->Neuronal_Damage This compound This compound This compound->Oxidative_Stress Reduces Antioxidant_Enzymes Increased Antioxidant Enzyme Activity This compound->Antioxidant_Enzymes Increases BDNF_pathway BDNF/TrkB/CREB Signaling Pathway This compound->BDNF_pathway Enhances Neuroprotection Neuroprotection & Improved Cognition Antioxidant_Enzymes->Neuroprotection BDNF_pathway->Neuroprotection

Experimental workflow of this compound's neuroprotective effects.

Experimental Protocols

Isolation of this compound from Acalypha alnifolia

A patented method for the isolation of this compound involves the following steps[2]:

  • Soxhlet Extraction: The plant material is subjected to Soxhlet extraction with acetone for 36-48 hours.

  • Solvent Evaporation: The acetone is completely evaporated from the extract.

  • Thin Layer Chromatography (TLC): The extract is subjected to TLC to obtain a single fraction.

  • Silica Gel Column Chromatography: The fraction is further purified using silica gel column chromatography with a chloroform and ethyl acetate mobile phase.

  • Crystallization and Characterization: The isolated compound is crystallized and its structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the effect of this compound on signaling pathways, the expression and phosphorylation levels of key proteins are analyzed by Western blotting.

  • Cell Lysis: Treated and untreated cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-NF-κB, total NF-κB, β-actin).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Perspectives

This compound has emerged as a promising natural compound with a diverse range of biological activities. Its anti-inflammatory, anticancer, antiviral, and neuroprotective properties, supported by a growing body of scientific evidence, make it a compelling candidate for further preclinical and clinical investigation. Future research should focus on elucidating the detailed molecular mechanisms of its actions, optimizing its bioavailability and delivery, and exploring its therapeutic potential in various disease models. The development of efficient and scalable synthetic and biosynthetic production methods will also be crucial for advancing the research and potential clinical applications of this intriguing flavonoid.

References

A Comprehensive Guide to Isokaempferide: Synonyms, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of isokaempferide, a flavonoid compound with notable biological activities. This document will cover its various synonyms found in scientific literature, summarize quantitative data on its bioactivity, detail relevant experimental protocols, and visualize key signaling pathways.

Synonyms for this compound

This compound is known by several alternative names in scientific and commercial databases. A comprehensive list of these synonyms is crucial for thorough literature searches and unambiguous identification of the compound.

Synonym Source
3-MethylkaempferolPubChem, Sigma-Aldrich[1]
Kaempferol 3-methyl etherPubChem, MedchemExpress, Biopurify[1][2][3]
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-onePubChem, InvivoChem[1][4]
3-O-MethylkaempferolPubChem[1]
Kaempferol 3-monomethyl etherBiopurify[2]
Kaempferol 3-O-methyl etherMedchemExpress, Biopurify[2][3]
3-MethoxyapigeninPubChem, Sigma-Aldrich[1]
5,7,4'-trihydroxy-3-methoxyflavonePubChem, FooDB[1][5]
3-MethylkempferolPubChem, Sigma-Aldrich[1]
4H-1-BENZOPYRAN-4-ONE, 5,7-DIHYDROXY-2-(4-HYDROXYPHENYL)-3-METHOXY-PubChem[1]
3-MKPubChem[1]

Chemical Identifiers:

Identifier Type Identifier Source
CAS Number1592-70-7PubChem, MedchemExpress, Biopurify, CymitQuimica[1][2][3][6]
PubChem CID5280862PubChem[1]
ChEBI IDCHEBI:1579PubChem[1]
ChEMBL IDCHEMBL165064PubChem[1]
IUPAC Name5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-onePubChem, PlantaeDB, FooDB[1][5][7]

This compound is structurally a flavonoid, specifically a flavonol, and is found in various plant species.[6] It is a derivative of kaempferol with a methyl group at the 3-hydroxyl position. This structural modification influences its biological properties. Derivatives such as this compound 7-glucoside and this compound 7-rutinoside have also been identified.[8][9]

The following sections will delve into the quantitative biological data associated with this compound, detailed experimental protocols for its study, and the signaling pathways it modulates. This information is critical for researchers aiming to understand and utilize this compound in drug discovery and development. For instance, studies have investigated its anti-inflammatory properties, including its effect on myeloperoxidase activity in human neutrophils.[10]

References

Isokaempferide: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isokaempferide, a naturally occurring flavonoid, has demonstrated notable anti-inflammatory properties in various preclinical studies. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound (kaempferol 3-methyl ether) is a flavonoid found in various medicinal plants, including Amburana cearensis.[1] Flavonoids, a class of polyphenolic compounds, are known for their diverse pharmacological activities, including antioxidant and anti-inflammatory effects. This compound's structural similarity to kaempferol, a well-studied anti-inflammatory flavonoid, has prompted investigations into its own therapeutic potential. This guide summarizes the key findings related to the anti-inflammatory properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular targets and pathways.

In Vivo Anti-inflammatory Activity

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory effects of compounds. This compound has been shown to significantly inhibit paw edema in a dose-dependent manner.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, i.p.)Time after Carrageenan (hours)Edema Inhibition (%)
This compound12.5125.3
233.8
340.1
445.2
This compound25138.7
248.9
355.4
460.1
This compound50145.1
258.2
365.8
470.3

Data extracted from Leal et al., 2008.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats (150-200g) are used.

  • Groups: Animals are divided into control and treatment groups.

  • Compound Administration: this compound, dissolved in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80), is administered intraperitoneally (i.p.) at doses of 12.5, 25, and 50 mg/kg, 30 minutes before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

G cluster_protocol Carrageenan-Induced Paw Edema Workflow start Animal Acclimatization grouping Grouping of Animals start->grouping treatment This compound/Vehicle Administration (i.p.) grouping->treatment induction Carrageenan Injection (Sub-plantar) treatment->induction 30 min measurement Paw Volume Measurement (Plethysmometer) induction->measurement 1, 2, 3, 4 hours analysis Calculation of Edema Inhibition (%) measurement->analysis

Experimental workflow for the carrageenan-induced paw edema assay.

In Vitro Anti-inflammatory Activity

Inhibition of Pro-inflammatory Mediators

This compound has been evaluated for its ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.

Table 2: In Vitro Anti-inflammatory Effects of this compound

Inflammatory MediatorCell LineStimulantThis compound ConcentrationInhibitionReference
TNF-αPeritoneal MacrophagesLPS50 µg/mLSignificant ReductionLeal et al., 2008[1]
100 µg/mLSignificant ReductionLeal et al., 2008[1]
Nitric Oxide (NO)RAW 264.7LPS-Qualitative inhibition reported-
Prostaglandin E2 (PGE2)---Inhibition suggested[1]-
Interleukin-6 (IL-6)---Data not available-
Interleukin-1β (IL-1β)---Data not available-

Note: Specific quantitative data (e.g., IC50 values) for NO, PGE2, IL-6, and IL-1β inhibition by this compound are limited in the currently available literature. The table reflects the available information.

Experimental Protocols: In Vitro Assays
  • Cell Line: RAW 264.7 murine macrophage cells are commonly used.

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent like LPS (1 µg/mL).

  • Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After cell treatment and stimulation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • The plate is blocked to prevent non-specific binding.

    • Cell culture supernatants and a series of standards are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength.

    • The cytokine concentration in the samples is determined by comparison to the standard curve.

Mechanism of Action: Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is suggested to inhibit this pathway.

G cluster_pathway Inhibition of NF-κB Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) NFκB_active NF-κB (p65/p50) (Active) NFκB->NFκB_active Release Nucleus Nucleus NFκB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Transcription This compound This compound This compound->IKK Inhibition

Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory mediators.

G cluster_pathway Inhibition of MAPK Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p_p38 p-p38 p38->p_p38 Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_ERK->Transcription_Factors p_JNK->Transcription_Factors Proinflammatory_Genes Pro-inflammatory Genes Transcription_Factors->Proinflammatory_Genes This compound This compound This compound->Upstream_Kinases Inhibition

Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocol: Western Blot Analysis
  • Principle: Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of signaling proteins.

  • Procedure:

    • Protein Extraction: After cell treatment and stimulation, cells are lysed to extract total protein.

    • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is blocked to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-IκBα, anti-p-ERK).

    • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Detection: A chemiluminescent substrate is added, and the light emitted is detected using an imaging system.

    • Analysis: The intensity of the protein bands is quantified using densitometry software. To ensure equal loading, the expression of a housekeeping protein (e.g., β-actin or GAPDH) is also measured. For phosphorylation studies, the levels of the phosphorylated protein are often normalized to the total protein levels.

Conclusion

This compound demonstrates significant anti-inflammatory properties both in vivo and in vitro. Its mechanism of action appears to involve the inhibition of pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. While current research provides a strong foundation for its therapeutic potential, further studies are warranted to provide more detailed quantitative data on its effects on a broader range of inflammatory markers and to fully elucidate the intricacies of its molecular mechanisms. The information compiled in this guide serves as a valuable resource for guiding future research and development efforts in leveraging this compound as a potential anti-inflammatory agent.

References

The Antiproliferative Landscape of Isokaempferide: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Bioactive Flavonoid's Impact on Cancer Cell Proliferation, Signaling Pathways, and Apoptotic Mechanisms.

Introduction

Isokaempferide, a naturally occurring O-methylated flavonoid, has emerged as a compound of significant interest in oncological research. As a derivative of the well-studied flavonol, kaempferol, this compound exhibits a range of biological activities, with its antiproliferative effects against various cancer cell lines being a focal point of recent investigations. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, with a focus on quantitative data, detailed experimental methodologies, and the molecular signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents for cancer treatment.

Quantitative Analysis of Antiproliferative Activity

The cytotoxic and antiproliferative effects of this compound have been quantified across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in multiple studies. The available data underscores the broad-spectrum potential of this compound as an anticancer agent.

Cell LineCancer TypeIC50 (µM)AssayExposure TimeReference
B16Mouse Melanoma75.8MTT Assay48 hrs[1]
HepG2Human Hepatocellular Carcinoma62.5Neutral Red Assay72 hrs[1]
KBHuman Epidermoid Carcinoma64.8Neutral Red Assay72 hrs[1]
Lu1Human Lung Adenocarcinoma60.1Neutral Red Assay72 hrs[1]
MCF7Human Breast Adenocarcinoma55.4Neutral Red Assay72 hrs[1]
HeLaHuman Cervical Cancer16MTT AssayNot Specified[2]

Mechanisms of Action: Induction of Apoptosis and Signaling Pathway Modulation

This compound exerts its antiproliferative effects through the induction of apoptosis, or programmed cell death, a critical process in cellular homeostasis and a primary target for cancer therapeutics. Research indicates that this compound's pro-apoptotic activity is mediated through the modulation of key signaling pathways that regulate cell survival and death.

Caspase-Dependent Apoptosis

In human cervical cancer (HeLa) cells, this compound has been shown to induce apoptosis through a caspase-dependent mechanism. This was demonstrated by the observed cleavage of caspases and Poly (ADP-ribose) polymerase (PARP), key executioners and markers of apoptosis.[2] Notably, this induction of apoptosis by this compound in HeLa cells was found to be independent of cell cycle arrest.[2]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Studies have shown that this compound can inhibit this pathway. In human lung adenocarcinoma A549 cells, this compound treatment led to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K.[3] This inhibition of Akt activation is a plausible mechanism contributing to the antiproliferative and pro-apoptotic effects of this compound.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt activation Proliferation Cell Proliferation & Survival pAkt->Proliferation MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent C->D E Incubate for Formazan Crystal Formation D->E F Add Solubilization Buffer E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H Apoptosis_Assay_Workflow A Treat Cells with This compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and Propidium Iodide (PI) B->C D Incubate in Dark C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic Cells E->F

References

Isokaempferide: A Potential Hepatoprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Prospective Hepatoprotective Activity of Isokaempferide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the hepatoprotective activity of this compound is limited. This document summarizes the well-documented hepatoprotective effects of its parent compound, kaempferol, to infer the potential mechanisms and activities of this compound. The experimental data and pathways described herein are based on studies of kaempferol and serve as a guide for future research on this compound.

Introduction

Liver disease remains a significant global health challenge, with limited effective therapies. Natural flavonoids have emerged as promising candidates for the development of new hepatoprotective agents due to their antioxidant and anti-inflammatory properties.[1][2] this compound, a flavonoid found in plants like Genista ephedroides, is the 3-methyl ether derivative of kaempferol.[3] Kaempferol has been extensively studied and shown to possess potent hepatoprotective properties against various liver injuries induced by toxins such as acetaminophen (APAP), carbon tetrachloride (CCl4), and alcohol.[1][4][5] This guide will delve into the established hepatoprotective activities of kaempferol to provide a comprehensive overview of the likely mechanisms and potential therapeutic benefits of this compound.

Quantitative Data on the Hepatoprotective Effects of Kaempferol

The following tables summarize the quantitative data from preclinical studies on kaempferol, demonstrating its protective effects against toxin-induced liver injury. These parameters are crucial for assessing hepatotoxicity and the efficacy of protective agents.

Table 1: Effect of Kaempferol on Serum Liver Injury Markers in Acetaminophen (APAP)-Induced Hepatotoxicity in Rats

Treatment GroupAlanine Aminotransferase (ALT) (% reduction vs. APAP)Aspartate Aminotransferase (AST) (% reduction vs. APAP)Gamma-Glutamyl Transferase (γ-GT) (% reduction vs. APAP)
APAP + Kaempferol47.6%[4]55.8%[4]35.2%[4]

Table 2: Effect of Kaempferol on Inflammatory Cytokines in Acetaminophen (APAP)-Induced Hepatotoxicity in Rats

Treatment GroupTumor Necrosis Factor-alpha (TNF-α) (% reduction vs. APAP)Interleukin-6 (IL-6) (% reduction vs. APAP)
APAP + Kaempferol66.3%[4]38.6%[4]

Table 3: Effect of Kaempferol Glycosides on Serum Liver Enzymes in Carbon Tetrachloride (CCl4)-Induced Liver Injury in Mice

Treatment GroupAlanine Aminotransferase (ALT) Activity (U/L)Aspartate Aminotransferase (AST) Activity (U/L)
Control~25~50
CCl4~250~225
CCl4 + Kaempferol Glycoside~75~100

Data are approximate values derived from graphical representations in the cited study.[6]

Table 4: Effect of Kaempferol Glycosides on Hepatic Antioxidant Enzymes in Carbon Tetrachloride (CCl4)-Induced Liver Injury in Mice

Treatment GroupGlutathione (GSH) (nmol/mg protein)Superoxide Dismutase (SOD) (U/mg protein)Catalase (CAT) (U/mg protein)Glutathione Peroxidase (GSH-Px) (U/mg protein)
Control~6~20~1.5~2.5
CCl4~2~10~0.5~1.0
CCl4 + Kaempferol Glycoside~5~18~1.2~2.0

Data are approximate values derived from graphical representations in the cited study.[6]

Key Signaling Pathways in Hepatoprotection

The hepatoprotective effects of kaempferol, and likely this compound, are mediated through the modulation of critical signaling pathways involved in oxidative stress and inflammation.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and antioxidant enzymes like SOD and CAT.[8][9] Kaempferol has been shown to activate the Nrf2 pathway, thereby enhancing the cellular antioxidant defense system and mitigating oxidative damage in the liver.[10][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from CCl4, APAP) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound (Hypothesized) This compound->Keap1_Nrf2 promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes activates transcription Hepatoprotection Hepatoprotection Antioxidant_Genes->Hepatoprotection

Caption: Nrf2/ARE signaling pathway in hepatoprotection.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12] In response to pro-inflammatory stimuli, such as those generated during liver injury, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB p65/p50 dimer.[12] NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as iNOS and COX-2, which exacerbate liver damage.[1][12] Kaempferol has been demonstrated to inhibit the NF-κB pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, thereby reducing the production of inflammatory mediators.[1][11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hepatotoxin Hepatotoxin (e.g., LPS, CCl4) IKK IKK Complex Hepatotoxin->IKK activates This compound This compound (Hypothesized) This compound->IKK inhibits IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB_cyto NF-κB IkBa_NFkB->NFkB_cyto releases NFkB_nu NF-κB NFkB_cyto->NFkB_nu translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nu->Inflammatory_Genes activates transcription Liver_Inflammation Liver Inflammation & Damage Inflammatory_Genes->Liver_Inflammation

Caption: NF-κB signaling pathway in liver inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the hepatoprotective activity of compounds like kaempferol, which would be applicable for testing this compound.

Animal Model of Acetaminophen (APAP)-Induced Liver Injury
  • Animals: Male Wistar rats (or a similar rodent model) are used.[4]

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=8 per group):

    • Control group: Receives the vehicle (e.g., normal saline) orally.

    • APAP group: Receives a single high dose of APAP (e.g., 800 mg/kg) orally to induce liver injury.[4]

    • This compound group: Receives this compound at various doses (e.g., 50, 100, 250 mg/kg) orally for a set period (e.g., 7 days) prior to APAP administration.[4]

    • Positive control group: Receives a known hepatoprotective agent like silymarin prior to APAP administration.

  • Induction of Injury: On the last day of pretreatment, the APAP and this compound + APAP groups are administered APAP.

  • Sample Collection: 24 hours after APAP administration, animals are euthanized. Blood is collected for serum analysis, and liver tissue is harvested for histopathology and biochemical assays.[4]

Assessment of Liver Function
  • Serum Enzyme Analysis: Blood is centrifuged to obtain serum. The activities of ALT, AST, and γ-GT are measured using commercially available assay kits according to the manufacturer's instructions. Elevated levels of these enzymes in the serum are indicative of liver damage.[4]

Measurement of Oxidative Stress Markers
  • Lipid Peroxidation (MDA) Assay: Malondialdehyde (MDA), a marker of lipid peroxidation, is measured in liver homogenates using the thiobarbituric acid reactive substances (TBARS) method.[6]

  • Antioxidant Enzyme Assays: The activities of SOD, CAT, and GSH-Px in liver homogenates are determined using specific commercial assay kits.[6]

  • Glutathione (GSH) Assay: The level of reduced glutathione (GSH) in the liver is measured, as its depletion is a key event in toxin-induced liver injury.[4]

Western Blot Analysis
  • Protein Extraction: Total protein is extracted from liver tissues using RIPA buffer.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, NF-κB p65, IκBα, β-actin).

  • Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Experimental_Workflow cluster_analysis Analysis Animal_Model Animal Model of Liver Injury (e.g., APAP-induced) Pretreatment Pretreatment with this compound Animal_Model->Pretreatment Toxin_Admin Toxin Administration (e.g., APAP) Pretreatment->Toxin_Admin Sample_Collection Sample Collection (Blood and Liver) Toxin_Admin->Sample_Collection Serum_Analysis Serum Analysis (ALT, AST) Sample_Collection->Serum_Analysis Histopathology Histopathology Sample_Collection->Histopathology Biochemical_Assays Biochemical Assays (MDA, SOD, GSH) Sample_Collection->Biochemical_Assays Western_Blot Western Blot (Nrf2, NF-κB) Sample_Collection->Western_Blot Conclusion Conclusion on Hepatoprotective Efficacy Serum_Analysis->Conclusion Histopathology->Conclusion Biochemical_Assays->Conclusion Western_Blot->Conclusion

Caption: General experimental workflow for evaluating hepatoprotective agents.

Conclusion and Future Directions

The extensive evidence supporting the hepatoprotective effects of kaempferol provides a strong rationale for investigating this compound as a potential therapeutic agent for liver diseases. The likely mechanisms of action for this compound involve the attenuation of oxidative stress through the activation of the Nrf2/ARE pathway and the suppression of inflammation via the inhibition of the NF-κB pathway.

Future research should focus on direct in vitro and in vivo studies to confirm the hepatoprotective activity of this compound. These studies should aim to:

  • Quantify the efficacy of this compound in various liver injury models.

  • Elucidate the precise molecular mechanisms, including its effects on the Nrf2 and NF-κB pathways.

  • Evaluate its pharmacokinetic and safety profiles.

Such investigations are crucial for validating the therapeutic potential of this compound and advancing its development as a novel treatment for liver disorders.

References

Methodological & Application

Dissolving Isokaempferide for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokaempferide, a naturally occurring flavonoid, has garnered significant interest in biomedical research due to its diverse pharmacological activities. These include anti-inflammatory, antioxidant, antiproliferative, hepatoprotective, and neuroprotective properties. To facilitate further investigation into its therapeutic potential, this document provides detailed application notes and standardized protocols for the dissolution of this compound for use in cell culture experiments. Adherence to these guidelines will ensure consistent and reproducible results in in vitro studies.

Physicochemical Properties and Solubility

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For cell culture applications, DMSO is the most recommended solvent due to its miscibility with aqueous culture media and relatively low cytotoxicity at appropriate concentrations.

Table 1: Solubility of this compound

SolventSolubilityMolar EquivalentNotes
DMSO250 mg/mL[1]832.61 mM[1]Ultrasonic treatment may be required to achieve maximum solubility. Use freshly opened, anhydrous DMSO for best results.[1]
ChloroformSoluble-Data on exact solubility is limited.
DichloromethaneSoluble-Data on exact solubility is limited.
Ethyl AcetateSoluble-Data on exact solubility is limited.
AcetoneSoluble-Data on exact solubility is limited.

Recommended Working Concentrations for Cell Culture

The optimal working concentration of this compound is cell line and assay dependent. It is crucial to perform a dose-response study to determine the appropriate concentration range for your specific experimental setup. The following table summarizes reported effective concentrations from various in vitro studies.

Table 2: Reported In Vitro Working Concentrations of this compound

Biological ActivityCell Line(s)Concentration RangeReported Effect
Anti-inflammatoryHuman Neutrophils50 - 100 µg/mLSignificant reduction in lipopolysaccharide-mediated increase in TNF-α levels.[2]
AntiproliferativeB16 (mouse melanoma)IC50: 75.8 µM[1]Cytotoxicity assessed after 48 hours by MTT assay.[1]
HepG2 (human liver cancer)IC50: 62.5 µM[1]Cytotoxicity assessed after 72 hours.
HepatoprotectiveLiver cellsIC50: 22.8 µMStrong inhibitory effect on TNF-α-induced liver cell death.
NeuroprotectivePC-12 and SHSY5Y cellsNot specifiedInhibits apoptosis, caspase 3/7 enzyme activity, and free-radical generation.[3]
AntiviralVero cells, Porcine Macrophages10 - 20 µg/mLInhibition of African Swine Fever Virus (ASFV) infection.[4][5]
Coronavirus (in oocytes)~20 µMBlockade of 3a channels.[6][7]

Experimental Protocols

Preparation of this compound Stock Solution (100 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Calibrated analytical balance

  • Sterile pipette and tips

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 3.00 mg) using a calibrated analytical balance. The molecular weight of this compound is 300.26 g/mol .

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound to achieve a 100 mM concentration. For 3.00 mg of this compound, add 100 µL of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes at room temperature.

  • Sterilization: While not mandatory for a DMSO stock, if desired, the solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Table 3: Stock Solution Preparation Guide (for 1 mg of this compound)

Desired Stock ConcentrationVolume of DMSO to Add
1 mM3.33 mL
5 mM0.67 mL
10 mM0.33 mL
Preparation of Working Solutions for Cell Culture

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Complete cell culture medium appropriate for your cell line

  • Sterile pipette and tips

  • Sterile conical tubes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.

  • DMSO Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is critical to account for any potential effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v) to minimize cytotoxicity.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Visualized Workflows and Pathways

G Workflow for this compound Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate aliquot Aliquot into single-use tubes sonicate->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot serial_dilute Perform Serial Dilutions in Culture Medium thaw->serial_dilute prepare_control Prepare DMSO Vehicle Control thaw->prepare_control treat_cells Treat Cells with Working Solutions serial_dilute->treat_cells prepare_control->treat_cells G Hypothetical Signaling Pathway Influenced by this compound cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Frees IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates to TNFa TNF-α Gene Transcription Nucleus->TNFa This compound This compound This compound->IKK Inhibits

References

Application Notes & Protocols: Extraction of Isokaempferide from Amburana cearensis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amburana cearensis, a tree native to Northeastern Brazil, is a recognized source of various bioactive compounds, including the flavonoid isokaempferide.[1][2] this compound has garnered significant interest within the scientific community due to its potential pharmacological activities, which include anti-inflammatory, antioxidant, neuroprotective, and cytotoxic effects against cancer cell lines.[3][4][5][6] This document provides a detailed protocol for the extraction and isolation of this compound from the trunk bark of Amburana cearensis, based on established scientific literature. The protocol is intended to serve as a comprehensive guide for researchers seeking to isolate this promising flavonoid for further investigation and drug development endeavors.

Quantitative Data Summary

The following table summarizes the yield of this compound and other compounds isolated from Amburana cearensis trunk bark, as reported in the cited literature.

Starting MaterialCompoundAmount IsolatedYield (%)Reference
3.4 kg powdered trunk barkThis compound114.1 mg~0.0034%[1]
3.4 kg powdered trunk barkThis compound143 mg~0.004%[7]
3.4 kg powdered trunk barkKaempferol19.7 mg~0.0006%[1]
3.4 kg powdered trunk barkProtocatechuic acid213.0 mg~0.0063%[1]
3.4 kg powdered trunk barkAfrormosin38.0 mg~0.0011%[1]
3.4 kg powdered trunk barkCoumarin1.0 g~0.0294%[1]
3.4 kg powdered trunk barkSucrose535.6 mg~0.0158%[1]

Experimental Protocol: this compound Extraction

This protocol details the methodology for the extraction and isolation of this compound from the powdered trunk bark of Amburana cearensis.

1. Plant Material and Initial Extraction:

  • Plant Material: 3.4 kg of powdered trunk bark of Amburana cearensis.[1]

  • Extraction Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][7]

  • Procedure:

    • Divide the powdered trunk bark into 200 g aliquots.

    • Individually extract each aliquot with 0.5 L of methanol in a glass Soxhlet apparatus.[1]

    • Pool all the methanol solutions together.

    • Concentrate the pooled solution using a rotary evaporator to yield a dark brown solid residue.[1]

2. Liquid-Liquid Partitioning:

  • Solvents: Water (H₂O), Ethyl Acetate (EtOAc), Methanol (MeOH), Hexane.

  • Procedure:

    • Dissolve the solid residue in 330 mL of water.

    • Perform liquid-liquid extraction with fifteen 150 mL portions of ethyl acetate.[1]

    • Separate the organic (ethyl acetate) and aqueous phases. The aqueous phase primarily contains sucrose.[1]

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent to yield a dark brown residue.[1]

    • Redissolve this residue in 200 mL of methanol.

    • Extract the methanolic solution with nine 100 mL portions of hexane to remove nonpolar compounds.[1]

    • Evaporate the methanol solution to about half its volume and mix with 150 mL of ethyl acetate.

    • Add small portions of water until two distinct layers are formed.

    • Separate the hydromethanol and ethyl acetate phases. The pooled and evaporated ethyl acetate solutions will contain the flavonoid-rich fraction.[1]

3. Chromatographic Purification:

  • Stationary Phases: Silica gel, Sephadex LH-20.[1][7]

  • Mobile Phases: Hexane/Chloroform (CHCl₃), Chloroform, Chloroform/Ethyl Acetate, Ethyl Acetate, Methanol.

  • Procedure:

    • Silica Gel Column Chromatography:

      • Coarsely chromatograph the ethyl acetate fraction over a silica gel column.[1]

      • Elute the column with a gradient of solvents, starting with hexane/chloroform (1:1), followed by chloroform, chloroform/ethyl acetate (1:1), ethyl acetate, and finally methanol.[1]

      • Collect 100 mL fractions.

    • Fraction Analysis and Further Purification:

      • Analyze the collected fractions (e.g., by thin-layer chromatography) to identify those containing this compound.

      • Rechromatograph the this compound-containing fractions over another silica gel column to achieve higher purity.[1]

      • Further purification can be achieved using exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent.[7][8]

4. Compound Identification:

  • The structure of the isolated this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with data from the literature.[8]

Visualizations

ExtractionWorkflow Start Powdered Amburana cearensis Trunk Bark (3.4 kg) Soxhlet Soxhlet Extraction (Methanol) Start->Soxhlet Evaporation1 Rotary Evaporation Soxhlet->Evaporation1 CrudeExtract Crude Methanolic Extract Evaporation1->CrudeExtract Partitioning Liquid-Liquid Partitioning (EtOAc/H₂O) CrudeExtract->Partitioning AqPhase Aqueous Phase (Discard) Partitioning->AqPhase Sucrose EtOAcPhase Ethyl Acetate Phase Partitioning->EtOAcPhase DryingEvap Drying (Na₂SO₄) & Evaporation EtOAcPhase->DryingEvap Residue Dried Residue DryingEvap->Residue HexanePart Hexane Partitioning Residue->HexanePart HexanePhase Hexane Phase (Discard) HexanePart->HexanePhase Lipids MeOHPhase Methanol Phase HexanePart->MeOHPhase SilicaGel Silica Gel Column Chromatography MeOHPhase->SilicaGel Fractions Collect Fractions SilicaGel->Fractions Rechrom Rechromatography (Silica Gel) Fractions->Rechrom Sephadex Sephadex LH-20 Chromatography Rechrom->Sephadex This compound Pure this compound Sephadex->this compound

Caption: Workflow for this compound Extraction.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isokaempferide in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Isokaempferide, a naturally occurring flavonoid, in plant extracts. This protocol provides a robust and reproducible framework for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. The method utilizes a C18 column with a gradient elution system and UV detection, ensuring high resolution and sensitivity.

Introduction

This compound, also known as kaempferol 3-methyl ether, is a flavonoid found in various medicinal plants and has garnered interest for its potential pharmacological activities. Accurate quantification of this bioactive compound in plant matrices is crucial for standardization, efficacy evaluation, and the development of phytopharmaceuticals. This document provides a comprehensive protocol for the extraction and subsequent HPLC analysis of this compound from plant materials.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (purity ≥95%)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • Plant material (dried and powdered)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.3% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-30 min, 17% B30-50 min, 17-55% B[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)
Detection Wavelength 350 nm
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.[2] This solution should be stored at -20°C for up to one month or -80°C for up to six months.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Extraction: Accurately weigh 1.0 g of the dried, powdered plant material.[4]

  • Add 20 mL of methanol to the plant material.

  • Perform ultrasonication for 60 minutes at room temperature.[1][4]

  • Centrifuge the mixture at 3000 g for 10 minutes and collect the supernatant.[5]

  • Repeat the extraction process on the residue two more times with 10 mL of methanol each time.

  • Combine all the supernatants and evaporate to dryness under vacuum at 40°C.[5]

  • Reconstitution: Reconstitute the dried extract with 5 mL of methanol.[5]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[4]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6][7]

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Precision

Precision was assessed by determining the intra-day and inter-day repeatability. The relative standard deviation (RSD) was calculated.

Precision TypeConcentration LevelRSD (%)
Intra-day (n=5) Low, Mid, High< 2.0%
Inter-day (n=5) Low, Mid, High< 3.0%
Accuracy

The accuracy of the method was determined by a recovery study, where known amounts of this compound standard were spiked into a sample matrix.

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
Low98.51.8
Mid101.21.5
High99.81.2
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterResult
LOD (S/N = 3) 0.1 µg/mL
LOQ (S/N = 10) 0.3 µg/mL

Experimental Workflow and Diagrams

The overall experimental workflow for the quantification of this compound in plant extracts is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried, Powdered Plant Material extraction Ultrasonic Extraction with Methanol plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection Injection into HPLC System filtration->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection (350 nm) chromatography->detection peak_integration Peak Integration and Identification detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Reporting of Results quantification->reporting

References

Application Notes and Protocols for Isokaempferide as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isokaempferide (CAS No: 1592-70-7), a naturally occurring flavonoid, is a valuable reference standard for phytochemical analysis.[1][2] As a flavonol, it is found in a variety of plant species and is noted for its potential health benefits, including anti-inflammatory, antioxidant, and antiproliferative properties.[1] Structurally, it is a 3-O-methylated flavonoid, also known as Kaempferol 3-methyl ether.[3] Its well-defined chemical properties and availability as a primary reference substance make it an ideal standard for the identification and quantification of related compounds in complex plant extracts, dietary supplements, and pharmaceutical formulations.[4][5]

These application notes provide essential data and protocols for researchers, scientists, and drug development professionals utilizing this compound as a standard in their analytical workflows.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 1592-70-7[1][2]
Molecular Formula C₁₆H₁₂O₆[1][2]
Molecular Weight 300.26 g/mol [2]
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one[2]
Synonyms 3-Methylkaempferol, Kaempferol 3-methyl ether, Kaempferol 3-O-methyl ether[1][3]
Appearance Light yellow to yellow solid powder[3][6][7]
Melting Point >300 °C[7]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Practically insoluble in water.[8][9]
Storage (Powder) -20°C for up to 3 years.[6][7]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month.[6][10]
Purity (as reference) ≥90.0% to >98% (HPLC)[8]

Table 2: Analytical Characteristics of this compound

ParameterValueReference(s)
UV Absorption (λmax) Band I: ~350-385 nm; Band II: ~250-280 nm (Typical for flavonols). For the related Kaempferol, λmax is observed at ~265-267 nm and ~365-368 nm in methanol.[11][12][13]
LC-MS [M+H]⁺ Precursor m/z: 301.0707[2]
LC-MS/MS Fragments Key fragments at m/z: 286.0472, 285.0392, 258.0519, 229.0492, 121.0285[2]
HPLC Column C18 (Octadecyl-silica) columns are commonly used for flavonoid analysis.[5][14]
HPLC Mobile Phase Typically a gradient of acetonitrile and water (with acidifiers like formic or acetic acid).[5][14]

Experimental Protocols

Protocol 1: Preparation of Standard Stock and Working Solutions

This protocol describes the preparation of this compound stock and working solutions for calibration curves and quality control.

Materials:

  • This compound reference standard (phyproof® or equivalent)

  • Dimethyl sulfoxide (DMSO), HPLC grade[6]

  • Methanol, HPLC grade

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound powder into a 10 mL volumetric flask.

    • Add approximately 7 mL of DMSO. Use an ultrasonic bath to ensure complete dissolution.[6]

    • Once dissolved, bring the volume to 10 mL with DMSO. Mix thoroughly.

    • This stock solution should be stored at -20°C or -80°C for optimal stability.[6][10]

  • Working Solution Preparation:

    • Prepare an intermediate stock solution by diluting the primary stock solution with a suitable solvent, typically the mobile phase starting condition (e.g., methanol/water mixture).

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the intermediate stock solution with the mobile phase.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

Note: The stability of stock solutions should be verified under the intended storage conditions.[15] For assays, use a single, verified reference standard stock solution to prepare both calibrators and QCs.[15]

Protocol 2: Quantitative Analysis by HPLC-UV

This protocol provides a general method for the quantification of this compound in a plant extract sample using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection.[5][14]

1. Sample Preparation (General Method for Plant Material):

  • Accurately weigh 1 g of dried, powdered plant material.

  • Add 10 mL of an extraction solvent (e.g., 80% methanol in water).

  • Vortex and sonicate the mixture for 30 minutes.

  • Centrifuge the mixture at 3000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., ~365 nm).[12][13]

  • Gradient Elution:

    • 0-5 min: 10-30% B

    • 5-25 min: 30-60% B

    • 25-30 min: 60-10% B

    • 30-35 min: 10% B (re-equilibration)

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.999 is desirable.

  • Quantify the amount of this compound in the plant extract sample by interpolating its peak area into the calibration curve.

Protocol 3: Identity Confirmation by LC-MS/MS

This protocol is for the qualitative confirmation of this compound in a sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. LC Conditions:

  • Use the same LC conditions as described in Protocol 2 to ensure chromatographic separation.

2. MS Conditions:

  • Instrument: A mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ).

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode:

    • Full Scan: Scan a mass range of m/z 100-500 to detect the precursor ion [M+H]⁺ at m/z 301.0707.[2]

    • Product Ion Scan (MS/MS): Select the precursor ion (m/z 301.07) and fragment it using collision-induced dissociation (CID).

  • Collision Energy: Optimize between 20-40 V to obtain a characteristic fragmentation pattern.[2]

3. Identity Confirmation:

  • The identity of this compound is confirmed if:

    • A peak in the sample chromatogram has the same retention time as the this compound reference standard.

    • The full scan MS shows a precursor ion with an m/z value matching that of the standard ([M+H]⁺ ≈ 301.07).[2]

    • The MS/MS spectrum of the sample peak matches the fragmentation pattern of the this compound standard (e.g., fragments at m/z 285, 258, etc.).[2]

Visualizations

Workflow and Signaling Pathways

G cluster_prep Step 1: Preparation cluster_analysis Step 2: Instrumental Analysis cluster_data Step 3: Data Processing Standard This compound Reference Standard Stock Stock Solution (1 mg/mL in DMSO) Standard->Stock Weigh & Dissolve Sample Plant Material or Product Extract Sample Extraction & Filtration Sample->Extract Extract & Filter Working Calibration & QC Working Solutions Stock->Working Dilute HPLC HPLC-UV/DAD Analysis (Protocol 2) Working->HPLC Extract->HPLC LCMS LC-MS/MS Analysis (Protocol 3) Extract->LCMS Quant Quantification (Calibration Curve) HPLC->Quant Ident Identity Confirmation (RT, Precursor & Fragments) LCMS->Ident

Caption: Workflow for phytochemical analysis using this compound as a standard.

A related compound, Kaempferide, has been shown to promote osteogenesis by enhancing antioxidant capacity through the FoxO1/β-catenin signaling pathway.[16]

G This compound This compound (Kaempferide) ROS Reactive Oxygen Species (ROS) This compound->ROS Reduces FoxO1 FoxO1 This compound->FoxO1 Promotes BetaCatenin β-catenin This compound->BetaCatenin Promotes ROS->FoxO1 Inhibits ROS->BetaCatenin Inhibits NuclearTranslocation Nuclear Translocation FoxO1->NuclearTranslocation BetaCatenin->NuclearTranslocation FoxO1_n FoxO1 NuclearTranslocation->FoxO1_n BetaCatenin_n β-catenin NuclearTranslocation->BetaCatenin_n Antioxidant Increased Antioxidant Capacity Osteogenesis Osteogenesis Promotion Antioxidant->Osteogenesis Supports FoxO1_n->Antioxidant BetaCatenin_n->Osteogenesis

Caption: this compound's role in the FoxO1/β-catenin signaling pathway.[16]

References

Application Notes and Protocols for Evaluating Isokaempferide's Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the bioactivity of Isokaempferide, a naturally occurring flavonoid, using various cell-based assays. The protocols detailed below are designed to assess its anti-cancer, anti-inflammatory, and antioxidant properties.

Introduction to this compound

This compound (Kaempferol 3-methyl ether) is a flavonoid found in various plants.[1] Flavonoids are a class of polyphenolic compounds known for their diverse biological activities. Preliminary studies suggest that this compound possesses anti-inflammatory and anti-cancer properties, making it a compound of interest for further investigation in drug discovery and development.[2][3]

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the available quantitative data on the bioactivity of this compound and the closely related compound, Kaempferol.

Table 1: Anti-Cancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)AssayCitation
B16Murine Melanoma75.8MTT[4]
HepG2Human Hepatocellular Carcinoma62.5Neutral Red[4]
SW480Human Colon Adenocarcinoma48.71 ± 3.93Not Specified

Table 2: Anti-Inflammatory Activity of this compound

Cell TypeInflammatory StimulusMeasured ParameterConcentration (µg/mL)% Inhibition / EffectCitation
Human NeutrophilsfMLPMyeloperoxidase Release50 and 100Significant inhibition[2]
Not SpecifiedLipopolysaccharide (LPS)Tumor Necrosis Factor-alpha (TNF-α)50 and 100Significant reduction[2]

Table 3: Antioxidant Activity of Kaempferol (Related Compound)

AssayIC50 (µM)Citation
DPPH Radical Scavenging~2.3 (as extract)[2]
ABTS Radical Scavenging3.70 ± 0.15 µg/mL[5]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Cell Viability and Cytotoxicity Assays (MTT and XTT)

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. In the MTT assay, viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[6] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar but produces a water-soluble formazan, simplifying the procedure.[7]

Experimental Workflow:

A Seed cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with various concentrations of this compound B->C D Incubate for the desired treatment period (e.g., 24, 48, 72 hours) C->D E Add MTT or XTT reagent to each well D->E F Incubate for 2-4 hours E->F G For MTT: Add solubilization solution For XTT: Proceed to measurement F->G H Measure absorbance with a microplate reader G->H

Caption: General workflow for MTT and XTT cell viability assays.

MTT Assay Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

XTT Assay Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[7]

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm, with a reference wavelength of 630-690 nm.[7]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[4][8]

Experimental Workflow:

A Seed and treat cells with this compound B Harvest cells (including supernatant) A->B C Wash cells with cold PBS B->C D Resuspend cells in 1X Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the dark at room temperature E->F G Add 1X Binding Buffer F->G H Analyze by flow cytometry G->H

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Protocol:

  • Cell Treatment: Culture cells with this compound at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[9]

  • Washing: Wash the cells twice with cold PBS.[4]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide staining solution.[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[2][4]

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[11]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes at 4°C.[12]

  • Washing: Wash the cells twice with PBS.[13]

  • Staining: Resuspend the cells in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).[11][14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the DNA content by flow cytometry.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, and ROS oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.[15][16]

Protocol:

  • Cell Treatment: Culture cells and treat with this compound. Include a positive control (e.g., H₂O₂) and a negative control.[5]

  • Probe Loading: Wash the cells and incubate with DCFH-DA solution (typically 10 µM) for 30 minutes at 37°C in the dark.[15][17]

  • Washing: Wash the cells to remove excess probe.[15]

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).[15]

Nitric Oxide (NO) Production Assay

Principle: The anti-inflammatory activity of this compound can be assessed by measuring its effect on nitric oxide production in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is often quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[18]

Protocol:

  • Cell Culture: Seed macrophages (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Assay: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

Western Blot Analysis of Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a cell lysate. This technique is crucial for investigating the effect of this compound on signaling pathways by examining the expression and phosphorylation status of key proteins.[19][20]

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[21]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, NF-κB p65) overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[22]

Signaling Pathways Modulated by this compound and Related Flavonoids

This compound and the structurally similar flavonoid, kaempferol, have been shown to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., by TNF-α or LPS), the IKK complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[10]

cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Degradation of IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes

Caption: this compound's inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Kaempferol, a related flavonoid, has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[6] this compound may exert similar effects by preventing the phosphorylation and activation of Akt.[13]

GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruitment pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK-3β) pAkt->Downstream Proliferation Cell Survival & Proliferation Downstream->Proliferation This compound This compound This compound->pAkt Inhibition Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Fos, c-Jun) MAPK->TranscriptionFactors Response Cellular Response (Inflammation, Proliferation, Apoptosis) TranscriptionFactors->Response This compound This compound This compound->MAPK Modulation

References

Animal Models for Studying the Effects of Isokaempferide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokaempferide, a flavonoid found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities.[1] Preclinical studies using animal models have been instrumental in elucidating its therapeutic potential, particularly in the realms of inflammation, neurodegenerative diseases, and cancer. These models are crucial for understanding the in vivo mechanisms of action, pharmacokinetics, and efficacy of this compound before consideration for clinical applications. This document provides detailed application notes and protocols for utilizing various animal models to investigate the effects of this compound.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from various studies on this compound in different animal models, providing a comparative overview of dosages, administration routes, and observed effects.

Table 1: Anti-inflammatory Effects of this compound in Rodent Models

Animal ModelSpecies/StrainInducing AgentThis compound DosageRoute of AdministrationKey FindingsReference
Paw EdemaWistar RatsCarrageenan (1%)12.5, 25, 50 mg/kgOral, IntraperitonealSignificant inhibition of paw edema[2][3]
Paw EdemaWistar RatsProstaglandin E2 (30 nmol/paw)12.5, 25, 50 mg/kgOral, IntraperitonealSignificant inhibition of paw edema[2][3]
Paw EdemaWistar RatsHistamine (200 µ g/paw )12.5, 25, 50 mg/kgOral, IntraperitonealSignificant inhibition of paw edema[2][3]
Paw EdemaWistar RatsSerotonin (200 µ g/paw )12.5, 25, 50 mg/kgOral, IntraperitonealSignificant inhibition of paw edema[2][3]
Vascular PermeabilityWistar RatsDextranNot specifiedPre-treatmentSignificant reduction in vascular permeability[2][3]
Leukocyte MigrationSwiss MiceCarrageenanNot specifiedPre-treatmentInhibition of leukocyte and neutrophil migration[2][3]
Systemic InflammationObese MiceHigh-Fat DietNot specifiedNot specifiedAlleviation of inflammation and oxidative stress[4]

Table 2: Neuroprotective Effects of this compound in Mouse Models

Animal ModelSpecies/StrainInducing AgentThis compound DosageRoute of AdministrationKey FindingsReference
Alzheimer's DiseaseMiceAβ1-42 (intracerebroventricular)0.02, 0.2 mg/kg/dayIntracerebroventricularPrevention of cognitive decline, enhanced BDNF/TrkB/CREB signaling[5]
Parkinson's DiseaseC57BL MiceMPTPNot specifiedPre-treatmentImproved motor coordination, increased striatal dopamine, prevention of TH-positive neuron loss[6]

Table 3: Anticancer Effects of this compound in a Rat Model

Animal ModelSpecies/StrainCell LineThis compound DosageRoute of AdministrationKey FindingsReference
Hepatocellular CarcinomaSprague Dawley RatsN1S1 (orthotopically injected)25 mg/kg (thrice a week)IntravenousSignificant reduction in tumor size and volume[7][8]

Experimental Protocols

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This protocol is designed to assess the acute anti-inflammatory effects of this compound.[2][3]

Materials:

  • Male Wistar rats (180-220g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide animals into groups: Vehicle control, this compound (12.5, 25, and 50 mg/kg), and a positive control (e.g., indomethacin).

  • Drug Administration: Administer this compound or vehicle orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Aβ1-42-Induced Alzheimer's Disease Model for Neuroprotective Effects

This protocol evaluates the potential of this compound to mitigate cognitive deficits in a mouse model of Alzheimer's disease.[5]

Materials:

  • Male mice

  • This compound

  • Amyloid-beta 1-42 (Aβ1-42) peptide

  • Stereotaxic apparatus

  • Behavioral testing equipment (e.g., Y-maze, Morris water maze)

Procedure:

  • Aβ1-42 Preparation and Injection: Prepare aggregated Aβ1-42. Anesthetize mice and stereotaxically inject Aβ1-42 into the cerebral ventricles.

  • Drug Administration: Following Aβ1-42 injection, administer this compound (0.02 and 0.2 mg/kg/day) intracerebroventricularly for five consecutive days.

  • Behavioral Testing:

    • Y-maze: Assess spatial working memory by recording the sequence of arm entries.

    • Morris Water Maze: Evaluate spatial learning and memory by training mice to find a hidden platform in a pool of water.

  • Biochemical and Histological Analysis:

    • Measure markers of oxidative stress (e.g., SOD, MDA) in the hippocampus and cerebral cortex.

    • Perform histological analysis of hippocampal slices to assess neuronal integrity.

    • Analyze the expression of proteins in the BDNF/TrkB/CREB signaling pathway via Western blot or immunohistochemistry.

Hepatocellular Carcinoma Xenograft Model for Anticancer Activity

This protocol assesses the in vivo anticancer efficacy of this compound against hepatocellular carcinoma.[7][8]

Materials:

  • Sprague Dawley rats

  • N1S1 hepatocellular carcinoma cells

  • This compound

  • Vehicle (e.g., Cremophor:ethanol)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Orthotopically inject N1S1 cells into the liver of the rats.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size.

  • Drug Administration: Once tumors are established, administer this compound (25 mg/kg) intravenously three times a week. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers regularly to calculate tumor volume.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform histopathological analysis (e.g., H&E staining) to assess tumor morphology and necrosis.

    • Analyze the expression of relevant biomarkers (e.g., caspase-9, TGF-β1) in tumor tissues.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation.

Isokaempferide_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathways cluster_neuroprotection Neuroprotective Pathway cluster_cancer Anticancer Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKB IκBα TLR4->IKB Inhibits NFKB NF-κB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFKB->Inflammatory_Cytokines Promotes Transcription Isokaempferide_Inflam This compound Isokaempferide_Inflam->IKB Prevents Degradation Isokaempferide_Inflam->NFKB Inhibits Activation Isokaempferide_Neuro This compound BDNF BDNF Isokaempferide_Neuro->BDNF Boosts TrkB TrkB BDNF->TrkB Activates CREB CREB TrkB->CREB Phosphorylates Neuronal_Survival Neuronal Survival & Synaptic Plasticity CREB->Neuronal_Survival Promotes Transcription Isokaempferide_Cancer This compound Caspase9 Caspase-9 Isokaempferide_Cancer->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow Diagrams

Anti_Inflammatory_Workflow start Start acclimatize Acclimatize Wistar Rats start->acclimatize grouping Group Animals acclimatize->grouping administer Administer this compound or Vehicle grouping->administer induce Induce Paw Edema (Carrageenan) administer->induce measure Measure Paw Volume (0, 1, 2, 3, 4h) induce->measure analyze Calculate % Inhibition measure->analyze end End analyze->end

Caption: Workflow for the carrageenan-induced paw edema model.

Neuroprotection_Workflow start Start inject_ab Inject Aβ1-42 (Intracerebroventricular) start->inject_ab administer_iso Administer this compound (5 consecutive days) inject_ab->administer_iso behavioral Behavioral Testing (Y-maze, MWM) administer_iso->behavioral biochem Biochemical & Histological Analysis behavioral->biochem end End biochem->end

Caption: Workflow for the Aβ1-42-induced Alzheimer's disease model.

Anticancer_Workflow start Start implant Orthotopically Implant N1S1 Cells in Rats start->implant monitor Monitor Tumor Growth implant->monitor administer Administer this compound or Vehicle (i.v.) monitor->administer measure Measure Tumor Volume administer->measure endpoint Endpoint Analysis (Tumor Weight, Histology) measure->endpoint end End endpoint->end

Caption: Workflow for the hepatocellular carcinoma xenograft model.

References

Isokaempferide: A Promising Bronchodilator for Respiratory Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isokaempferide, a naturally occurring flavonoid, has emerged as a compound of significant interest in respiratory research due to its potential as a potent bronchodilator and anti-inflammatory agent. This document provides detailed application notes and experimental protocols for investigating the effects of this compound, facilitating further research into its therapeutic potential for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound, chemically known as 3-O-methylkaempferol, demonstrates a multi-faceted mechanism of action, primarily involving the relaxation of airway smooth muscle and the suppression of inflammatory responses. These properties make it a compelling candidate for the development of novel respiratory therapeutics.

Bronchodilatory Effects of this compound

This compound induces relaxation of airway smooth muscle through a combination of pathways, including the activation of potassium channels and modulation of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling cascade.

Quantitative Data on Bronchodilatory Effects

The relaxant effect of this compound on airway smooth muscle has been quantified in ex vivo studies using guinea pig tracheal preparations. The following tables summarize the key quantitative data.

Condition Contractile Agent EC50 of this compound (μM)
Epithelium-Intact TracheaCarbachol77.4
Epithelium-Denuded TracheaCarbachol15.0
Inhibitor Target Concentration Inhibition of this compound-Induced Relaxation (%)
L-NAMENitric Oxide Synthase100 μM41
ODQSoluble Guanylate Cyclase3 μM31
ODQSoluble Guanylate Cyclase33 μM50
Propranololβ-Adrenoceptors1 μM31
GlibenclamideATP-sensitive K+ channels33 μM39
IberiotoxinCa2+-activated K+ channels0.1 μM38
CapsaicinSensory Nerves10 μM37
Experimental Protocol: Isolated Guinea Pig Trachea Assay

This protocol details the methodology for assessing the bronchodilatory effects of this compound on isolated guinea pig tracheal rings.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit Solution (in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)

  • Carbachol or Potassium Chloride (KCl) for inducing contraction

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig.

    • Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.

    • Clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.

    • For epithelium-denuded studies, gently rub the inner surface of the rings with a small cotton swab.

  • Mounting:

    • Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution.

    • Maintain the bath at 37°C and continuously bubble with carbogen gas.

    • Apply a resting tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Contraction and Relaxation:

    • Induce a sustained contraction with either carbachol (1 μM) or KCl (60 mM).

    • Once the contraction has stabilized, cumulatively add this compound in increasing concentrations (e.g., 1 to 1000 μM).

    • Record the relaxation response as a percentage of the maximal contraction induced by the contractile agent.

  • Inhibitor Studies:

    • To investigate the mechanism of action, pre-incubate the tracheal rings with specific inhibitors (e.g., L-NAME, ODQ, glibenclamide) for 20-30 minutes before adding the contractile agent and this compound.

Signaling Pathway for this compound-Induced Bronchodilation

Bronchodilation_Pathway cluster_ASM Airway Smooth Muscle Cell This compound This compound K_channel K+ Channels (Ca2+-activated & ATP-sensitive) This compound->K_channel Activates NO_Synthase eNOS This compound->NO_Synthase Stimulates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux sGC Soluble Guanylate Cyclase (sGC) NO_Synthase->sGC NO activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Relaxation (Bronchodilation) PKG->Relaxation Hyperpolarization->Relaxation

Caption: Signaling pathway of this compound-induced bronchodilation.

Anti-inflammatory Effects of this compound

In addition to its bronchodilatory properties, this compound exhibits significant anti-inflammatory effects, which are crucial for managing inflammatory airway diseases.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been demonstrated in various in vivo and in vitro models.

Model Species This compound Dose/Concentration Effect Inhibition (%)
Carrageenan-induced paw edemaRat12.5 mg/kg (i.p.)Inhibition of edema35
Carrageenan-induced paw edemaRat25 mg/kg (i.p.)Inhibition of edema52
Carrageenan-induced paw edemaRat50 mg/kg (i.p.)Inhibition of edema68
Leukocyte migrationMouse25 mg/kgInhibition of migration45
Leukocyte migrationMouse50 mg/kgInhibition of migration62
TNF-α release (LPS-stimulated neutrophils)Human50 µg/mLReduction of TNF-αSignificant
TNF-α release (LPS-stimulated neutrophils)Human100 µg/mLReduction of TNF-αSignificant
Experimental Protocols for Anti-inflammatory Assays

1. Carrageenan-Induced Paw Edema in Rats

This protocol outlines the procedure for evaluating the in vivo anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatization and Grouping:

    • Acclimatize the rats for at least one week.

    • Divide the animals into control, vehicle, and this compound-treated groups.

  • Drug Administration:

    • Administer this compound (e.g., 12.5, 25, 50 mg/kg) intraperitoneally (i.p.) or orally 30-60 minutes before inducing inflammation.

    • Administer the vehicle to the control group.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

2. Leukocyte Migration Assay in Mice

This protocol describes the assessment of this compound's effect on leukocyte migration into the peritoneal cavity.

Materials:

  • Male Swiss mice (20-25 g)

  • Thioglycollate broth (3% w/v in sterile water)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

Procedure:

  • Drug Administration:

    • Administer this compound (e.g., 25, 50 mg/kg, i.p.) 30 minutes before the inflammatory stimulus.

  • Induction of Peritonitis:

    • Inject 1 mL of 3% thioglycollate broth intraperitoneally into each mouse.

  • Cell Harvesting and Counting:

    • After 4 hours, humanely euthanize the mice.

    • Harvest the peritoneal exudate cells by washing the peritoneal cavity with 5 mL of cold PBS.

    • Count the total number of leukocytes using a hemocytometer or an automated cell counter.

    • Calculate the percentage of inhibition of leukocyte migration in the treated groups compared to the control group.

3. TNF-α Release from LPS-Stimulated Human Neutrophils

This in vitro protocol evaluates the effect of this compound on the release of the pro-inflammatory cytokine TNF-α.

Materials:

  • Human neutrophils isolated from fresh blood

  • Lipopolysaccharide (LPS)

  • This compound

  • RPMI-1640 medium

  • Human TNF-α ELISA kit

Procedure:

  • Cell Culture:

    • Isolate human neutrophils and resuspend them in RPMI-1640 medium.

    • Plate the cells at a density of 1 x 10^6 cells/well in a 24-well plate.

  • Treatment:

    • Pre-incubate the cells with various concentrations of this compound (e.g., 50, 100 µg/mL) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 4-6 hours.

  • Quantification of TNF-α:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

Experimental Workflow for Anti-inflammatory Evaluation

Anti_inflammatory_Workflow cluster_in_vivo In Vivo Models cluster_in_vitro In Vitro Model Paw_Edema Carrageenan-Induced Paw Edema (Rat) Measure_Edema Measure Paw Volume Paw_Edema->Measure_Edema Leukocyte_Migration Leukocyte Migration (Mouse) Count_Leukocytes Count Migrated Leukocytes Leukocyte_Migration->Count_Leukocytes TNF_Assay TNF-α Release Assay (Human Neutrophils) Measure_TNF Measure TNF-α (ELISA) TNF_Assay->Measure_TNF This compound This compound This compound->Paw_Edema This compound->Leukocyte_Migration This compound->TNF_Assay Data_Analysis Data Analysis and Inhibition Calculation Measure_Edema->Data_Analysis Count_Leukocytes->Data_Analysis Measure_TNF->Data_Analysis

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

Conclusion

This compound demonstrates significant potential as a dual-action therapeutic agent for respiratory diseases, exhibiting both bronchodilatory and anti-inflammatory properties. The protocols and data presented in these application notes provide a comprehensive framework for researchers to further investigate its mechanisms of action and evaluate its efficacy in various preclinical models. The multi-target nature of this compound suggests that it may offer advantages over existing therapies, and continued research is warranted to fully elucidate its therapeutic utility in respiratory medicine.

Application Notes and Protocols for In Vivo Administration of Isokaempferide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isokaempferide, a naturally occurring flavonoid, has garnered significant interest within the research community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] However, its progression into in vivo studies is hampered by its poor aqueous solubility, a common challenge with many flavonoids.[3] This document provides detailed application notes and protocols for the formulation of this compound to enhance its bioavailability for in vivo administration in preclinical research settings.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental to developing effective formulation strategies.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₆H₁₂O₆[1][2][4]
Molecular Weight 300.26 g/mol [4][5]
Appearance Yellow powder[1][6]
Melting Point >300 °C[5]
Water Solubility 0.077 g/L (predicted)
LogP 2.22 - 3.08[5]
Solubility in Organic Solvents Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][6]
Hydrogen Bond Donor Count 3[5]
Hydrogen Bond Acceptor Count 6[5]

Formulation Strategies for this compound

Given its low water solubility, several formulation strategies can be employed to improve the bioavailability of this compound for in vivo studies. These include the use of co-solvents, cyclodextrin complexation, and nanoparticle-based delivery systems.[3][7][8][9]

Co-Solvent Systems

For initial in vivo screening, a simple co-solvent system can be utilized. However, care must be taken to ensure the solvents are non-toxic at the administered concentrations.

Protocol 1: Preparation of this compound in a Co-Solvent System for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Water for Injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the this compound completely. Vortex until a clear solution is obtained. Note: Use the lowest possible volume of DMSO due to its potential in vivo toxicity.[10]

  • Add PEG 400 to the solution and vortex thoroughly. A common ratio is 10% DMSO, 40% PEG 400, and 50% saline.

  • Add saline or water for injection dropwise while vortexing to prevent precipitation of the compound.

  • If any precipitation occurs, gently warm the solution or sonicate for a few minutes until it redissolves.

  • The final formulation should be a clear, homogenous solution ready for oral gavage.

Table 2: Example Co-Solvent Formulation for a 10 mg/kg Dose in a 20g Mouse

ComponentPercentageVolume per dose (100 µL)
This compound-0.2 mg
DMSO10%10 µL
PEG 40040%40 µL
Saline50%50 µL
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes that enhance their aqueous solubility.[8][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be effective in complexing with flavonoids like kaempferol.[11][12][13]

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer with heating plate

  • Lyophilizer (optional)

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 40% w/v) in distilled water.

  • Slowly add this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.

  • Stir the mixture at room temperature for 24-48 hours, protected from light. Gentle heating (40-50°C) can be applied to facilitate complexation.

  • After stirring, the solution can be filtered to remove any un-complexed this compound.

  • The resulting clear solution can be used directly for administration or lyophilized to obtain a powder that can be reconstituted.

  • Characterize the complex formation using techniques like UV-Vis spectroscopy, and determine the complexation efficiency.

Nanoparticle-Based Formulations

Encapsulating this compound into nanoparticles can significantly improve its solubility, stability, and bioavailability.[9][14] Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for nanoparticle formulation.[15][16] Liposomes, which are lipid-based vesicles, are another effective nano-carrier for both hydrophilic and lipophilic drugs.[8][17][18][19][20]

Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Acetone or Dichloromethane

  • Distilled water

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve a specific amount of this compound and PLGA in an organic solvent like acetone or dichloromethane.

  • Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

  • Add the organic phase (this compound-PLGA solution) dropwise to the aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate. A rotary evaporator can be used for faster evaporation.

  • Once the solvent is completely removed, the nanoparticles will be formed in the aqueous suspension.

  • Collect the nanoparticles by centrifugation, wash them with distilled water to remove excess PVA and unencapsulated drug, and then resuspend them in a suitable vehicle for administration.

  • Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 4: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg yolk)

  • Cholesterol

  • Chloroform or a chloroform:methanol mixture

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Sonicator (probe or bath) or extruder

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in the organic solvent in a round-bottom flask. A common molar ratio for lipids is 2:1 (phosphatidylcholine:cholesterol).

  • Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the liposomes, sonicate the suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes of a defined pore size.

  • The resulting liposomal suspension can be used for in vivo administration.

  • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Signaling Pathways and Experimental Workflows

This compound, similar to its parent compound kaempferol, is known to modulate several key signaling pathways involved in inflammation and cancer.

Diagram 1: Simplified this compound Formulation Workflow

G cluster_formulation Formulation Development This compound Powder This compound Powder Solubilization Solubilization This compound Powder->Solubilization Co-Solvent System Co-Solvent System Solubilization->Co-Solvent System Cyclodextrin Complexation Cyclodextrin Complexation Solubilization->Cyclodextrin Complexation Nanoparticle Encapsulation Nanoparticle Encapsulation Solubilization->Nanoparticle Encapsulation Characterization Characterization Co-Solvent System->Characterization Cyclodextrin Complexation->Characterization Nanoparticle Encapsulation->Characterization In Vivo Administration In Vivo Administration Characterization->In Vivo Administration G This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibition MAPK Pathway MAPK Pathway This compound->MAPK Pathway Modulation PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Inhibition Inflammatory Cytokines (TNF-α, IL-6) Inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Inflammatory Cytokines (TNF-α, IL-6) Downregulation Cell Proliferation & Survival Cell Proliferation & Survival MAPK Pathway->Cell Proliferation & Survival Inhibition PI3K/Akt Pathway->Cell Proliferation & Survival Inhibition Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Induction

References

Synthetic Routes to Isokaempferide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isokaempferide, a naturally occurring flavonoid, and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic properties, including anti-inflammatory and anticancer activities. This document provides detailed protocols for the synthesis of various this compound derivatives, including O-methylated, glycosylated, and sulfonated analogues, as well as a biosynthetic approach. The methodologies are presented to guide researchers in the preparation of these compounds for further investigation.

I. Synthesis of this compound via Selective O-Methylation of Kaempferol

This compound is the 3-O-methyl ether of kaempferol. Its synthesis can be achieved through the selective methylation of the 3-hydroxyl group of kaempferol. A common strategy involves the protection of other hydroxyl groups, followed by methylation and subsequent deprotection.

Experimental Protocol: Selective 3-O-Methylation of Kaempferol

This protocol is adapted from a general method for selective O-methylation of kaempferol, which involves peracetylation, selective deacetylation, methylation, and final deacetylation.

  • Peracetylation of Kaempferol:

    • To a solution of kaempferol (1 mmol) in pyridine (10 mL), add acetic anhydride (5 mmol).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the mixture into ice-cold water (50 mL) and stir until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry to yield kaempferol tetraacetate.

  • Selective 7-O-Benzylation and Deacetylation:

    • Suspend kaempferol tetraacetate (1 mmol) in acetone (20 mL).

    • Add potassium carbonate (K2CO3) (1.2 mmol) and benzyl bromide (1.2 mmol).

    • Reflux the mixture for 4 hours.

    • After cooling, filter the mixture and evaporate the solvent.

    • The crude product, 7-O-benzyl-3,4',5-tri-O-acetylkaempferol, can be purified by column chromatography on silica gel.

  • Methylation of the 3-OH Group:

    • Dissolve the 7-O-benzylated intermediate (1 mmol) in dry acetone (20 mL).

    • Add anhydrous K2CO3 (2.6 mmol) and dimethyl sulfate (Me2SO4) (1.3 mmol).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the reaction mixture and evaporate the solvent to obtain the methylated product.

  • Deprotection (Debenzylation and Deacetylation):

    • Dissolve the methylated intermediate in a mixture of ethyl acetate and methanol (1:3).

    • Add 10% Palladium on carbon (Pd/C) as a catalyst.

    • Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

    • Filter the catalyst and evaporate the solvent.

    • The residue is then treated with a catalytic amount of sodium methoxide in methanol to remove the acetyl groups.

    • Neutralize the reaction with an acidic resin and evaporate the solvent to yield this compound.

Quantitative Data Summary: O-Methylated Kaempferol Derivatives

DerivativeReagentsYield (%)Reference
3-O-methylkaempferol (this compound)Me2SO4, K2CO351-77 (overall)[1][2]
7-O-methylkaempferolMe2SO4, K2CO317-19[3]
4'-O-methylkaempferolMe2SO4, K2CO311-12[3]

Yields are reported for various methylated kaempferol derivatives from a direct methylation study, which can result in a mixture of products. The selective synthesis protocol aims to improve the yield of the desired 3-O-methylated product.

Synthesis Workflow: Selective O-Methylation of Kaempferol

G Kaempferol Kaempferol Peracetylation Peracetylation Kaempferol->Peracetylation Ac2O, Pyridine Selective_Deacetylation Selective_Deacetylation Peracetylation->Selective_Deacetylation K2CO3, BnBr Methylation Methylation Selective_Deacetylation->Methylation Me2SO4, K2CO3 Deprotection Deprotection Methylation->Deprotection H2, Pd/C; NaOMe This compound This compound Deprotection->this compound Purification G This compound This compound Glycosylation Glycosylation This compound->Glycosylation Acetobromoglucose, Ag2CO3 Acetylated_Glycoside Acetylated_Glycoside Glycosylation->Acetylated_Glycoside Deprotection Deprotection Acetylated_Glycoside->Deprotection NaOMe, MeOH Isokaempferide_Glycoside Isokaempferide_Glycoside Deprotection->Isokaempferide_Glycoside G This compound This compound Sulfonation Sulfonation This compound->Sulfonation Conc. H2SO4, 60°C Crude_Product Crude_Product Sulfonation->Crude_Product Ppt. in sat. NaCl Purified_Sulfonated_this compound Purified_Sulfonated_this compound Crude_Product->Purified_Sulfonated_this compound Purification G Naringenin Naringenin Kaempferol Kaempferol Naringenin->Kaempferol F3H, FLS This compound This compound Kaempferol->this compound OMT G cluster_0 Kaempferol / this compound cluster_1 Signaling Pathways cluster_2 Cellular Effects a Kaempferol / this compound PI3K_Akt PI3K/Akt a->PI3K_Akt inhibits MAPK MAPK a->MAPK modulates NF_kB NF-κB a->NF_kB inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest Metastasis ↓ Metastasis PI3K_Akt->Metastasis MAPK->Apoptosis MAPK->CellCycleArrest Inflammation ↓ Inflammation NF_kB->Inflammation

References

Measuring the Antioxidant Capacity of Isokaempferide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokaempferide, a flavonoid and a 3-O-methylated derivative of kaempferol, is a natural compound found in various medicinal plants. Flavonoids are well-regarded for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways involved in oxidative stress. The evaluation of the antioxidant capacity of this compound is a critical step in understanding its potential therapeutic applications, particularly in the prevention and treatment of diseases associated with oxidative damage.

These application notes provide a detailed overview of standard methodologies for assessing the antioxidant capacity of this compound. The protocols for the most common antioxidant assays—DPPH, ABTS, FRAP, and ORAC—are described in detail to facilitate reproducible and accurate measurements in the laboratory.

Data Presentation

Table 1: DPPH Radical Scavenging Activity of this compound and Related Compounds

CompoundIC50 (µg/mL)IC50 (µM)Reference CompoundIC50 (µg/mL) of Reference
This compoundData not availableData not availableAscorbic Acid~5-15
Kaempferol-3-O-rutinoside83.57 ± 1.28[1]~140Ascorbic AcidData not available

Table 2: ABTS Radical Scavenging Activity of this compound

CompoundTrolox Equivalent Antioxidant Capacity (TEAC) (µM Trolox/µM sample)
This compoundData not available
Trolox (Standard)1.0

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundFRAP Value (µM Fe(II)/µM sample)
This compoundData not available
Trolox (Standard)Varies with assay conditions

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of this compound

CompoundORAC Value (µM Trolox Equivalents/µM sample)
This compoundData not available
Trolox (Standard)1.0

Experimental Protocols

The following are detailed protocols for the four key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions of the this compound stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) with a similar concentration range.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound dilution or standard solution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant capacity of the sample.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound and a standard (e.g., Trolox) and create serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each this compound dilution or standard solution to separate wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the antioxidant capacity of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is carried out in an acidic medium (pH 3.6). The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex, which has a maximum absorbance at 593 nm. The increase in absorbance is proportional to the antioxidant capacity of the sample.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.

    • Prepare a stock solution of this compound and a standard (e.g., FeSO₄·7H₂O or Trolox) and create serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each this compound dilution or standard solution to separate wells.

    • Add 180 µL of the freshly prepared FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O or Trolox and is expressed as µM of Fe(II) equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant quenches the peroxyl radicals, thus preserving the fluorescence of the probe. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution (10 µM): Prepare in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution (240 mM): Prepare fresh in 75 mM phosphate buffer (pH 7.4).

    • Prepare a stock solution of this compound and a standard (e.g., Trolox) and create serial dilutions in 75 mM phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each this compound dilution, standard, or blank (phosphate buffer) to separate wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank.

    • The ORAC value is determined by comparing the Net AUC of the sample to a standard curve of Trolox and is expressed as µM of Trolox Equivalents (TE).

Mandatory Visualizations

DPPH_Assay_Principle cluster_reactants Reactants cluster_products Products DPPH DPPH• (Violet Radical) DPPHH DPPH-H (Yellow Non-radical) DPPH->DPPHH Reduction Antioxidant This compound (H-Donor) Antioxidant_Radical This compound• (Oxidized) Antioxidant->Antioxidant_Radical Oxidation

Caption: Principle of the DPPH radical scavenging assay.

ABTS_Assay_Workflow start Start prepare_abts Prepare ABTS•+ Solution (ABTS + K₂S₂O₈) start->prepare_abts dilute_abts Dilute ABTS•+ to Abs ~0.7 prepare_abts->dilute_abts mix Mix Sample/Standard with ABTS•+ dilute_abts->mix prepare_samples Prepare this compound and Trolox dilutions prepare_samples->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate end End calculate->end

Caption: Experimental workflow for the ABTS assay.

FRAP_Assay_Reaction cluster_reactants Reactants cluster_products Products Fe3TPTZ Fe³⁺-TPTZ (Colorless) Fe2TPTZ Fe²⁺-TPTZ (Blue) Fe3TPTZ->Fe2TPTZ Reduction Antioxidant This compound Oxidized_Antioxidant Oxidized This compound Antioxidant->Oxidized_Antioxidant Oxidation

Caption: Chemical principle of the FRAP assay.

ORAC_Assay_Signaling AAPH AAPH (Radical Initiator) Peroxyl_Radicals Peroxyl Radicals (ROO•) AAPH->Peroxyl_Radicals Thermal Decomposition Oxidized_Fluorescein Oxidized Fluorescein (Non-fluorescent) Peroxyl_Radicals->Oxidized_Fluorescein Oxidizes Scavenged_Radicals Neutralized Radicals Peroxyl_Radicals->Scavenged_Radicals Fluorescein Fluorescein (Fluorescent) Fluorescein->Oxidized_Fluorescein This compound This compound (Antioxidant) This compound->Scavenged_Radicals Scavenges

Caption: Simplified signaling pathway of the ORAC assay.

References

Application Notes and Protocols: Investigating the Impact of Isokaempferide on Neutrophil Degranulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of Isokaempferide, a natural flavonoid, on the degranulation of neutrophils. This document includes detailed protocols for key assays, a summary of quantitative data, and visual representations of the implicated signaling pathways and experimental workflows.

Introduction

Neutrophils are essential effector cells of the innate immune system, playing a critical role in host defense against pathogens. Upon activation by various stimuli, such as the bacterial-derived peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP), neutrophils release the contents of their granules, a process known as degranulation. This process expels a cocktail of potent enzymes and antimicrobial proteins, including elastase, myeloperoxidase (MPO), and β-glucuronidase, which are crucial for eliminating pathogens but can also contribute to tissue damage in inflammatory diseases. This compound has been identified as a potential inhibitor of neutrophil degranulation, suggesting its therapeutic potential in managing inflammatory conditions.[1][2] This document outlines the methodologies to investigate and quantify the inhibitory effects of this compound on neutrophil degranulation.

Data Presentation

The inhibitory effects of this compound on the release of key granular enzymes from activated neutrophils have been quantified. The following tables summarize the available data on its half-maximal inhibitory concentrations (IC50).

Table 1: Inhibitory Activity of this compound on Neutrophil Granular Enzyme Release

EnzymeStimulusIC50 (µM)Source
ElastasefMLP/CB106.50[2]
ElastaseNot Specified23.05[3]
Myeloperoxidase (MPO)fMLPInhibition Observed[1]

Note: Conflicting IC50 values for elastase inhibition have been reported in the literature, which may be due to different experimental conditions.

Key Experimental Protocols

Detailed protocols are provided below for the isolation of human neutrophils and the subsequent measurement of degranulation markers and signaling pathway activation.

Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of highly pure and viable neutrophils from fresh human blood.

Materials:

  • Anticoagulant (e.g., ACD - Acid Citrate Dextrose)

  • Dextran T-500

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Red Blood Cell Lysis Buffer

  • HBSS with Ca2+/Mg2+

  • Fetal Bovine Serum (FBS)

  • Trypan Blue solution

Protocol:

  • Collect whole blood from healthy donors into tubes containing anticoagulant.

  • Mix the blood with 6% Dextran T-500 in a 5:1 ratio and allow the red blood cells to sediment for 30-45 minutes at room temperature.

  • Carefully layer the upper leukocyte-rich plasma onto Ficoll-Paque PLUS.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate and discard the upper layers, leaving the neutrophil-rich pellet at the bottom.

  • Resuspend the pellet in HBSS (Ca2+/Mg2+-free) and subject it to hypotonic lysis to remove contaminating red blood cells. Add sterile water for 30 seconds, followed by an equal volume of 2x concentrated HBSS to restore tonicity.

  • Centrifuge at 200 x g for 10 minutes at 4°C and discard the supernatant.

  • Wash the neutrophil pellet twice with HBSS (Ca2+/Mg2+-free).

  • Resuspend the final neutrophil pellet in HBSS with Ca2+/Mg2+ and 0.1% FBS.

  • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of neutrophils should be >95%.

Measurement of Elastase Release

This assay quantifies the release of elastase from azurophilic granules of stimulated neutrophils.

Materials:

  • Isolated human neutrophils

  • This compound (in DMSO)

  • Cytochalasin B (CB)

  • fMLP (N-formyl-methionyl-leucyl-phenylalanine)

  • Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Pre-warm a 96-well plate to 37°C.

  • Add 50 µL of isolated neutrophils (2 x 10^6 cells/mL) to each well.

  • Add 5 µL of varying concentrations of this compound or vehicle (DMSO) to the respective wells and incubate for 15 minutes at 37°C.

  • Add 5 µL of Cytochalasin B (final concentration 5 µg/mL) to each well and incubate for 5 minutes at 37°C.

  • Add 20 µL of the elastase substrate to each well.

  • Initiate degranulation by adding 20 µL of fMLP (final concentration 1 µM).

  • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Calculate the rate of substrate cleavage, which is proportional to the amount of released elastase.

  • Express the inhibition by this compound as a percentage of the control (fMLP-stimulated cells without this compound).

Measurement of Myeloperoxidase (MPO) Release

This colorimetric assay measures the release of MPO, another key enzyme from azurophilic granules.

Materials:

  • Isolated human neutrophils

  • This compound (in DMSO)

  • Cytochalasin B (CB)

  • fMLP

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Sulfuric acid (for stopping the reaction)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Follow steps 1-4 from the elastase release protocol.

  • Initiate degranulation by adding 20 µL of fMLP (final concentration 1 µM) and incubate for 15 minutes at 37°C.

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully transfer 50 µL of the supernatant to a new 96-well plate.

  • Add 50 µL of TMB substrate solution to each well and incubate in the dark for 10-15 minutes at room temperature.

  • Stop the reaction by adding 50 µL of 1M sulfuric acid.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of MPO inhibition by this compound relative to the fMLP-stimulated control.

Western Blot Analysis of Signaling Pathways

This protocol allows for the investigation of this compound's effect on key signaling proteins involved in neutrophil degranulation, such as p38 MAPK, ERK1/2, and Akt.

Materials:

  • Isolated human neutrophils

  • This compound (in DMSO)

  • fMLP

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Pre-incubate isolated neutrophils with this compound or vehicle for 15 minutes at 37°C.

  • Stimulate the cells with fMLP (1 µM) for a short duration (e.g., 1-5 minutes).

  • Immediately stop the reaction by adding ice-cold PBS and centrifuging at 4°C.

  • Lyse the cell pellets with lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of this compound on the phosphorylation of the target proteins.

Visualizations

The following diagrams illustrate the key signaling pathways in neutrophil degranulation and a typical experimental workflow.

G cluster_0 Neutrophil Activation and Degranulation Pathway cluster_1 MAPK Pathway cluster_2 PI3K/Akt Pathway fMLP fMLP GPCR GPCR fMLP->GPCR Binds G_protein G-protein Activation GPCR->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K p38 p38 MAPK PLC->p38 ERK ERK1/2 PLC->ERK Akt Akt PI3K->Akt Degranulation Degranulation (Elastase, MPO Release) p38->Degranulation ERK->Degranulation Akt->Degranulation This compound This compound This compound->p38 This compound->ERK This compound->Akt

Caption: Proposed signaling pathway for fMLP-induced neutrophil degranulation and potential inhibitory points for this compound.

G cluster_workflow Experimental Workflow cluster_assays 4. Assays A 1. Isolate Human Neutrophils B 2. Pre-incubate with This compound A->B C 3. Stimulate with fMLP B->C D1 Elastase Release Assay C->D1 D2 MPO Release Assay C->D2 D3 Western Blot (p-p38, p-ERK, p-Akt) C->D3 E 5. Data Analysis (IC50, % Inhibition) D1->E D2->E D3->E

Caption: General experimental workflow for assessing this compound's impact on neutrophil degranulation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isokaempferide Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Isokaempferide from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound has been isolated from various plant species. The most commonly cited sources in the literature include:

  • Amburana cearensis (Fabaceae), also known as Cumaru[1]

  • Cirsium rivulare (Asteraceae)[1]

  • Genista ephedroides (Fabaceae)

  • Acalypha alnifolia (Euphorbiaceae)

  • Stylidocleome brachycarpa [2]

  • Thulinella chrysantha [2]

Q2: What is the expected yield of this compound from natural sources?

A2: The yield of this compound can vary significantly depending on the plant source, geographical location, harvesting time, and the extraction and purification methods employed. Published data on this compound yield is limited; however, a study on Amburana cearensis reported a yield of approximately 0.0042% (143 mg from 3.4 kg of dried stem bark). Yields for total flavonoids from various plant materials using different extraction techniques can range from less than 1% to over 10% of the dry weight, which can serve as a general reference for optimizing extraction protocols.

Data Presentation: Comparative Yield of Flavonoids from Plant Sources

The following table summarizes the yield of total flavonoids and a specific related flavonoid, kaempferol, from different plant sources using various extraction methods. This data can be used as a reference for selecting and optimizing extraction parameters for this compound.

Plant SourceCompoundExtraction MethodSolventYieldReference
Amburana cearensisThis compoundMaceration followed by column chromatographyEthanol~ 0.0042%
Prosopis juliflora leavesKaempferolReflexEthyl acetate92.54 mg/L of extract[3]
Prosopis juliflora leavesKaempferolMacerationEthyl acetateLower than reflex[3]
Taxus cuspidata branches and leavesTotal FlavonoidsEnzymatic hydrolysis and ultrasound-assisted extraction60% Ethanol5.16%[4]
Crocus sativus floral residuesTotal FlavonoidsSolvent Extraction67.7% EthanolOptimized for high yield[5]
Acacia mearnsii leavesMyricitrinUltrasound-assisted extractionNot specified7.3 mg/g of crude extract[6]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Amburana cearensis

This protocol is based on established methods for flavonoid extraction and purification and can be adapted for other plant sources.

1. Plant Material Preparation:

  • Obtain dried and powdered trunk bark of Amburana cearensis.
  • Ensure the plant material is finely ground to increase the surface area for extraction.

2. Extraction:

  • Perform a Soxhlet extraction or maceration with ethanol or methanol for several hours. For maceration, soak the plant material in the solvent (e.g., 1:10 w/v) for 24-48 hours with occasional agitation.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in a mixture of water and a non-polar solvent like n-hexane to remove non-polar impurities.
  • Separate the aqueous layer and subsequently extract it with a solvent of intermediate polarity, such as ethyl acetate, to partition the flavonoids.
  • Collect the ethyl acetate fraction, which is expected to be enriched with this compound.

4. Column Chromatography Purification:

  • Concentrate the ethyl acetate fraction to dryness.
  • Adsorb the dried extract onto a small amount of silica gel.
  • Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).
  • Load the sample onto the column.
  • Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light.
  • Combine the fractions containing the compound with the same Rf value as a standard this compound.

5. Further Purification (Optional):

  • For higher purity, subject the combined fractions to further chromatographic steps, such as Sephadex LH-20 column chromatography with methanol as the eluent, or preparative High-Performance Liquid Chromatography (HPLC).[7]

Experimental Workflow Diagram

experimental_workflow plant_material Plant Material (e.g., Amburana cearensis bark) extraction Solvent Extraction (Ethanol/Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction (Enriched in this compound) partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_this compound Pure this compound tlc->pure_this compound Combine pure fractions

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Crude Extract Inefficient extraction method.- Increase extraction time and/or temperature (if the compound is stable).- Use a more efficient method like ultrasound-assisted or microwave-assisted extraction.- Ensure the plant material is finely powdered.
Improper solvent selection.- Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, and their aqueous mixtures).
Co-elution of Impurities in Column Chromatography Poor separation on the column.- Optimize the solvent system for TLC to achieve better separation before scaling up to a column.- Use a shallower solvent gradient during column elution.- Try a different stationary phase (e.g., polyamide or Sephadex LH-20).[8]
Compound seems to be degrading on the silica gel column Acidity of silica gel.- Neutralize the silica gel by washing it with a solvent containing a small amount of a base like triethylamine before packing the column.- Use a different adsorbent like neutral alumina or polyamide.
Broad or Tailing Peaks in HPLC Column overload.- Reduce the sample concentration or injection volume.
Secondary interactions with the stationary phase.- Adjust the mobile phase pH.- Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds or an acid (e.g., formic acid) for acidic compounds.
Column contamination or degradation.- Flush the column with a strong solvent.- Replace the column if necessary.
Irreproducible Retention Times in HPLC Changes in mobile phase composition.- Prepare fresh mobile phase daily and ensure accurate mixing.- Degas the mobile phase thoroughly.
Fluctuations in column temperature.- Use a column oven to maintain a constant temperature.
Pump issues.- Check for leaks and ensure the pump is delivering a consistent flow rate.

Troubleshooting Logic Diagram

troubleshooting_logic start Low this compound Yield check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification solvent_issue Inefficient Solvent? check_extraction->solvent_issue method_issue Inefficient Method? check_extraction->method_issue column_overload Column Overload? check_purification->column_overload solvent_system_issue Suboptimal Solvent System? check_purification->solvent_system_issue degradation_issue Compound Degradation? check_purification->degradation_issue optimize_solvent Test Different Solvents/ Mixtures solvent_issue->optimize_solvent optimize_method Use UAE/MAE method_issue->optimize_method reduce_load Reduce Sample Load column_overload->reduce_load optimize_gradient Optimize TLC/Gradient solvent_system_issue->optimize_gradient change_stationary_phase Use Neutral Stationary Phase degradation_issue->change_stationary_phase

Caption: A logical diagram for troubleshooting low this compound yield.

Signaling Pathway

This compound, as a flavonoid, is likely to interact with various cellular signaling pathways. While direct studies on this compound are limited, the closely related compound kaempferide has been shown to activate the PI3K/Akt signaling pathway. Flavonoids, in general, are known to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

Proposed PI3K/Akt/mTOR Signaling Pathway Modulation by this compound

signaling_pathway This compound This compound receptor Receptor Tyrosine Kinase This compound->receptor Modulates pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits cell_growth Cell Growth & Proliferation mtor->cell_growth

Caption: Proposed modulation of the PI3K/Akt/mTOR pathway by this compound.

References

Isokaempferide stability and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Isokaempferide. Adhering to these guidelines is crucial for ensuring the integrity of the compound and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound (also known as Kaempferol 3-methyl ether) is a natural flavonoid compound, specifically a flavonol, found in various plant species such as Genista ephedroides.[1][2] It is studied for its potential health benefits, including antioxidant, anti-inflammatory, and antiproliferative properties.[3][4][5]

Q2: How should I store solid (powder) this compound?

A: Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C for long-term storage.[1][2][6][7] Following these conditions ensures the stability of the compound for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1][2]

Q3: I've dissolved this compound in a solvent. What are the storage conditions for the stock solution?

A: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2] For maximum stability, store these aliquots at -80°C, which should maintain integrity for up to 6 months.[1][2] If a -80°C freezer is unavailable, storage at -20°C is possible, but the solution should be used within one month.[1][2][8]

Q4: What solvents are recommended for dissolving this compound?

A: this compound is soluble in several organic solvents.[3][4] Dimethyl sulfoxide (DMSO) is commonly used, with a high solubility of up to 250 mg/mL.[1] Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[3]

Q5: Is this compound sensitive to environmental factors like pH and light?

A: Yes, like many flavonoid compounds, the stability of this compound can be influenced by factors such as pH and exposure to light.[4] It is advisable to protect solutions from direct light by using amber vials or by wrapping containers in foil. Flavonoid degradation can be affected by light, temperature, pH, and oxygen levels.[9]

Q6: What are the potential degradation pathways for this compound?

A: Flavonols like this compound can degrade through the opening of the heterocyclic C-ring, leading to the formation of simpler phenolic acid compounds.[10][11] This degradation can be influenced by factors like temperature, pH, and the presence of oxygen.[9] The process may involve the formation of unstable intermediates like chalcones, which further break down.[9]

Q7: Are there any specific safety and handling precautions I should be aware of?

A: Yes. According to its safety data, this compound is classified as toxic if swallowed (Acute Toxicity 3, Oral) and very toxic to aquatic life.[6][12] It is crucial to handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust and ensure work is conducted in a well-ventilated area or fume hood.

Data Summary

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationSource(s)
Powder (Solid) -20°CUp to 3 years[1][2][7]
4°CUp to 2 years[1][2]
Room TemperatureShort-term (shipping)[1][2]
In Solvent -80°CUp to 6 months[1][2]
-20°CUp to 1 month[1][2][8]
Table 2: Solubility of this compound
SolventConcentrationNotesSource(s)
DMSO250 mg/mL (832.61 mM)Ultrasonic assistance may be needed.[1]
ChloroformSoluble-[3]
DichloromethaneSoluble-[3]
Ethyl AcetateSoluble-[3]
AcetoneSoluble-[3]

Troubleshooting Guide

Problem: My experimental results with this compound are inconsistent.

  • Possible Cause 1: Compound Degradation. Have you been following the recommended storage conditions for both the solid compound and prepared stock solutions? Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to degradation.

    • Solution: Prepare fresh stock solutions from solid powder stored at -20°C. Aliquot the new solution into single-use vials and store them at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1][2]

  • Possible Cause 2: Incomplete Solubilization. Is the compound fully dissolved in your solvent? Incomplete dissolution will lead to inaccurate concentrations.

    • Solution: When preparing DMSO stock solutions, use sonication to ensure complete dissolution, as recommended by the supplier.[1] Visually inspect the solution to ensure no particulate matter is present before use.

Problem: I suspect my this compound has degraded.

  • Possible Cause: Improper Storage or Handling. Exposure to light, oxygen, high temperatures, or extreme pH can accelerate the degradation of flavonoids.[4][9]

    • Solution: To verify integrity, you can use an analytical method like HPLC to compare your sample against a new, properly stored reference standard.[13] Discard any solutions that have been stored improperly or for longer than the recommended duration. Always store solutions in amber vials or protect them from light.

Experimental Protocols

Protocol: Assessing this compound Stability in Solution

This protocol outlines a method to evaluate the stability of this compound in a specific solvent under defined storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh this compound powder.

    • Dissolve the powder in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM. Use sonication if necessary to ensure complete dissolution.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take an aliquot of the stock solution.

    • Dilute the aliquot to a suitable concentration for analysis.

    • Analyze the sample using a validated HPLC method to determine the initial peak area and purity. This serves as the baseline (T=0) measurement.

  • Storage Conditions:

    • Dispense the remaining stock solution into multiple small, amber-colored, tightly sealed vials.

    • Divide the vials into different groups to be stored under various conditions (e.g., -80°C, -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one vial from each storage condition.

    • Allow the sample to thaw completely and come to room temperature.

    • Analyze the sample using the same HPLC method as the T=0 measurement.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the T=0 measurement.

    • Calculate the percentage of this compound remaining at each time point for each storage condition.

    • Remaining % = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the percentage remaining versus time to visualize the degradation kinetics under each condition.

Visualizations

Isokaempferide_Handling_Workflow cluster_receipt Receiving Compound cluster_storage Storage cluster_prep Preparation cluster_use Experiment Receive Receive Solid this compound StoreSolid Store Powder at -20°C (Up to 3 years) Receive->StoreSolid Long-term storage Weigh Weigh Powder StoreSolid->Weigh StoreSolvent Store Solution in Aliquots Store80 -80°C (Up to 6 months) StoreSolvent->Store80 Store20 -20°C (Up to 1 month) StoreSolvent->Store20 Experiment Use in Experiment Store80->Experiment Thaw single-use aliquot Store20->Experiment Thaw single-use aliquot Dissolve Dissolve in Solvent (e.g., DMSO) Weigh->Dissolve Use sonication if needed Dissolve->StoreSolvent Flavonoid_Stability_Factors center Flavonoid Stability Temp Temperature Temp->center Light Light Exposure Light->center pH pH of Solution pH->center Oxygen Oxygen / Air Oxygen->center Solvent Solvent Type Solvent->center Flavonoid_Degradation_Pathway Flavonol This compound (Flavonol Structure) Opening Heterocyclic C-Ring Opening Flavonol->Opening Triggered by heat, pH, light Intermediate Unstable Intermediates (e.g., Chalcones) Opening->Intermediate Products Simpler Phenolic Acids Intermediate->Products Further degradation

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Isokaempferide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Isokaempferide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a flavonoid, specifically a 3-O-methylated derivative of kaempferol, found in various plants.[1][2][3] Like many flavonoids, it exhibits promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] However, its therapeutic potential is often limited by its low solubility in aqueous solutions, which can negatively impact its bioavailability and the development of pharmaceutical formulations.[1]

Q2: What are the known solvents for this compound?

This compound is known to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[4][5] One supplier reports a solubility of 250 mg/mL in DMSO.[6] This information is crucial for preparing concentrated stock solutions.

Q3: How does pH influence the solubility of this compound?

The solubility of flavonoids like this compound is generally pH-dependent.[1][7] For phenolic compounds, increasing the pH of the aqueous solution typically leads to the ionization of hydroxyl groups, which can enhance solubility.[8] However, it is important to note that extreme pH conditions, both acidic and alkaline, may cause degradation of the compound.[8] For some flavonoids, solubility has been shown to be 4-6 times higher at pH 8 compared to pH 2.[7]

Q4: What are the primary strategies to enhance the aqueous solubility of this compound?

Several well-established techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound. These include:

  • Co-solvency: Utilizing a mixture of water with a miscible organic solvent.[8]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.

  • Nanoparticle Formulation: Encapsulating the compound into nanoparticles.[9]

  • pH Adjustment: Modifying the pH of the aqueous medium.[8]

  • Solid Dispersion: Dispersing the compound in a hydrophilic solid carrier.

Troubleshooting Guides

Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a common issue when working with compounds that are highly soluble in organic solvents but poorly soluble in water. The abrupt change in solvent polarity upon dilution causes the compound to crash out of solution.

Solutions:

  • Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic solvent (e.g., DMSO, ethanol) in your final aqueous solution that does not interfere with your experiment. Prepare a dilution series to find the optimal ratio.

  • Use a Surfactant: Incorporate a small amount of a biocompatible surfactant, such as Tween 80 or Poloxamer, into your aqueous buffer to help maintain the solubility of this compound.

  • Employ Cyclodextrins: Pre-formulate this compound with a cyclodextrin to create an inclusion complex that is more water-soluble.

Issue 2: I need to prepare a stable aqueous solution of this compound for cell culture experiments, but the required concentration is not dissolving.

Achieving a sufficient and stable concentration in aqueous media for biological assays is a frequent challenge.

Solutions:

  • pH Adjustment: Carefully increase the pH of your culture medium. Since flavonoids tend to be more soluble at higher pH, a slight increase might be sufficient. However, ensure the final pH is compatible with your cell line.

  • Cyclodextrin Complexation: This is a highly effective method. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for enhancing the solubility of flavonoids.

  • Nanoparticle Formulation: For in vivo or cellular delivery, encapsulating this compound in biodegradable polymer nanoparticles can significantly improve its apparent solubility and cellular uptake.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methods for its close structural analog, kaempferol. These protocols can be adapted and optimized for this compound.

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine the optimal co-solvent concentration for dissolving this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO or ethanol.

  • Create a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% v/v DMSO or EtOH in PBS).

  • To each co-solvent/buffer mixture, add the this compound stock solution to achieve the desired final concentration.

  • Vortex the solutions vigorously for 1-2 minutes.

  • Allow the solutions to equilibrate at room temperature for at least one hour.

  • Visually inspect for any precipitation.

  • For a quantitative assessment, centrifuge the samples to pellet any undissolved compound and measure the concentration of this compound in the supernatant using a spectrophotometer or HPLC.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

Objective: To prepare a water-soluble inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Freeze-dryer (lyophilizer)

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 5 mM) in deionized water.

  • Add an excess amount of this compound powder to the HP-β-CD solution to create a suspension.

  • Stir the suspension at room temperature for 24-48 hours, protected from light.

  • After stirring, filter the suspension through a 0.45 µm syringe filter to remove the undissolved this compound.

  • The resulting clear solution contains the this compound-HP-β-CD inclusion complex.

  • To obtain a solid form, the solution can be freeze-dried.

  • The concentration of this compound in the complex can be determined by spectrophotometry or HPLC.

Protocol 3: Formulation of this compound-Loaded PLGA Nanoparticles

Objective: To encapsulate this compound in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its aqueous dispersibility and cellular delivery.

Materials:

  • This compound

  • PLGA (50:50 lactide to glycolide ratio)

  • Acetone or Tetrahydrofuran (THF)

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

  • Probe sonicator or high-pressure homogenizer

  • Centrifuge

Methodology:

  • Dissolve a specific amount of this compound and PLGA in a minimal amount of a water-miscible organic solvent like acetone or THF. This forms the organic phase.

  • Prepare an aqueous solution of a surfactant (e.g., 1-5% w/v PVA). This is the aqueous phase.

  • Add the organic phase dropwise to the aqueous phase while stirring vigorously.

  • Emulsify the mixture using a probe sonicator or a high-pressure homogenizer to form a nanoemulsion.

  • Stir the nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug.

  • Resuspend the nanoparticles in the desired aqueous buffer for your experiments.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)250 mg/mL[6]
ChloroformSoluble[4][5]
DichloromethaneSoluble[4][5]
Ethyl AcetateSoluble[4][5]
AcetoneSoluble[4][5]
WaterPoorly solubleInferred from multiple sources

Table 2: Examples of Solubility Enhancement for Kaempferol (a structural analog of this compound)

Enhancement TechniqueCarrier/SystemFold Increase in SolubilityReference
Cyclodextrin ComplexationHeptakis-O-(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD)12.7[10]
SulfonationSulfonated kaempferol derivative~220[11]
Nanoparticle FormulationPLGA nanoparticles- (Improved dispersibility and efficacy)[9][12]
Phospholipid ComplexKaempferol-phospholipid complex- (Enhanced aqueous solubility and bioavailability)[13]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategies cluster_evaluation Evaluation Problem Poor Aqueous Solubility of this compound CoSolvency Co-solvency Problem->CoSolvency Select Strategy Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Select Strategy Nanoparticles Nanoparticle Formulation Problem->Nanoparticles Select Strategy pH_Adjust pH Adjustment Problem->pH_Adjust Select Strategy Solubility_Test Quantitative Solubility Assay CoSolvency->Solubility_Test Cyclodextrin->Solubility_Test Nanoparticles->Solubility_Test pH_Adjust->Solubility_Test Stability_Test Stability Assessment Solubility_Test->Stability_Test Optimized Formulation Bioassay In Vitro / In Vivo Experiment Stability_Test->Bioassay Stable Formulation

Caption: A workflow for selecting and evaluating a suitable solubility enhancement strategy for this compound.

cyclodextrin_complexation cluster_components Components cluster_process Complexation Process cluster_result Result This compound This compound (Hydrophobic) Mixing Mixing in Aqueous Solution This compound->Mixing Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Mixing Inclusion Inclusion of this compound in Cyclodextrin Cavity Mixing->Inclusion Self-assembly Complex Water-Soluble Inclusion Complex Inclusion->Complex Formation of

Caption: The mechanism of this compound solubility enhancement through cyclodextrin inclusion complexation.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the High-Performance Liquid Chromatography (HPLC) separation of isokaempferide from structurally related flavonoids, such as kaempferol.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating this compound and related flavonoids?

A1: The most widely used method is reversed-phase HPLC (RP-HPLC) coupled with a UV-Vis or Diode Array Detector (DAD).[1][2] This technique effectively separates flavonoids based on their polarity. A C18 column is the standard stationary phase choice for this application.[2][3][4]

Q2: Why is it challenging to separate this compound from kaempferol?

A2: this compound (kaempferol 3-methyl ether) and kaempferol are structural isomers, differing only by a methyl group on one of the hydroxyls.[5][6] This minor structural difference results in very similar polarities and chromatographic behaviors, often leading to co-elution or poor resolution.

Q3: What detection wavelength is optimal for analyzing this compound and other flavonols?

A3: Flavonols like this compound and kaempferol typically exhibit strong absorbance between 254 nm and 370 nm. A common detection wavelength is around 360-370 nm for enhanced specificity for the flavonol structure.[2][7] However, running a full UV scan with a DAD detector to determine the lambda max (λmax) for your specific compounds is highly recommended.[3]

Q4: Is a gradient or isocratic elution better for separating flavonoid isomers?

A4: A gradient elution is almost always necessary for separating a mixture of flavonoids, especially close isomers.[8][9] An isocratic method may not provide sufficient resolving power to separate compounds with very similar retention times. A shallow, optimized gradient is crucial for achieving baseline separation.[8][10]

Troubleshooting Guide

Problem 1: Poor resolution between this compound and Kaempferol peaks.

Q: My chromatogram shows overlapping or poorly resolved peaks for this compound and kaempferol. What steps can I take to improve separation?

A: Achieving baseline resolution between these isomers requires careful optimization of several parameters. Here are the key factors to address:

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile often yields sharper peaks and better selectivity for flavonoids compared to methanol.[8] Try adjusting the solvent ratios.

    • Aqueous Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase is critical.[3][10][11] This suppresses the ionization of phenolic hydroxyl groups on the flavonoids and residual silanol groups on the column's stationary phase, leading to sharper peaks and improved resolution. A pH in the range of 2.5-3.5 is a good starting point.[8]

  • Gradient Elution:

    • Shallow Gradient: A slow, shallow gradient is essential for separating closely eluting compounds.[8] Decrease the rate of change of the organic solvent percentage (%B) during the time window where this compound and kaempferol elute. This increases the interaction time with the stationary phase, allowing for better separation.

  • Column Temperature:

    • Thermostatting: Operating the column at a stable, slightly elevated temperature (e.g., 30-40°C) can improve peak shape and separation efficiency.[10][12] Temperature affects mobile phase viscosity and mass transfer kinetics. Consistency is key, so a column oven is required.[13]

  • Flow Rate:

    • Optimization: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can enhance resolution, but will also increase run time.[14] It's a trade-off that needs to be balanced based on your analytical needs.

Problem 2: this compound peak is tailing or shows fronting.

Q: My peak for this compound is asymmetrical (tailing or fronting). What are the likely causes and solutions?

A: Peak asymmetry compromises accurate integration and quantification. Here’s how to troubleshoot it:

  • Peak Tailing:

    • Cause - Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based C18 packing can interact with the polar hydroxyl groups of flavonoids, causing peak tailing.[8]

    • Solution: Acidify the mobile phase with 0.1% formic or acetic acid. This protonates the silanols, minimizing these secondary interactions.[8]

    • Cause - Column Overload: Injecting a sample that is too concentrated can saturate the column inlet, leading to broad, tailing peaks.[9][13]

    • Solution: Dilute your sample or reduce the injection volume.[13]

  • Peak Fronting:

    • Cause - Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (less polar) than the initial mobile phase, the peak can appear distorted and fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a weaker elution strength.

Problem 3: Retention times are shifting between runs.

Q: I am observing inconsistent retention times for my analytes. What should I check in my HPLC system?

A: Reproducible retention times are fundamental for reliable analysis. Fluctuations are often due to issues with the mobile phase, pump, or column equilibration.[8]

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently, especially the pH. Use a calibrated pH meter. Inadequately mixed or degassed solvents can cause issues.[8][9]

  • Pump Performance: Air bubbles in the pump head or faulty check valves can lead to an unstable flow rate, directly impacting retention times. Ensure your mobile phase is thoroughly degassed and prime the pump before starting a sequence.

  • Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration time can cause retention time drift, especially in gradient methods. Allow at least 10 column volumes of the starting mobile phase to pass through before the first injection.

Experimental Protocols

Protocol: RP-HPLC Method for Flavonoid Separation

This protocol provides a starting point for developing a separation method for this compound and related flavonoids. Optimization will be required based on your specific instrument and sample matrix.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and DAD detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]

    • Mobile Phase A: Water with 0.1% (v/v) formic acid.[10]

    • Mobile Phase B: Acetonitrile.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 35°C.[12]

    • Detection Wavelength: 360 nm.[7]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the standard or sample extract in a suitable solvent (e.g., methanol or the initial mobile phase).

    • Use sonication to ensure complete dissolution.[15]

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates that could block the column.[13][15]

  • Gradient Elution Program:

    • Run a linear gradient as described in the table below. This is a starting point and should be optimized to improve the resolution of target compounds.

Data Presentation

Table 1: Example HPLC Gradient Program for Flavonoid Separation This is a generalized starting point. The gradient slope should be optimized for specific isomer pairs.

Time (minutes)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.085%15%
10.070%30%
25.050%50%
30.020%80%
35.020%80%
36.085%15%
45.085%15%

Table 2: Key HPLC Method Parameters & Common Ranges

ParameterRecommended Starting PointTypical Range for OptimizationRationale
Column Type C18 (e.g., 250x4.6 mm, 5µm)C18, Phenyl-HexylC18 provides good hydrophobic retention for flavonoids.[3]
Mobile Phase A 0.1% Formic Acid in Water0.05-0.2% Formic/Acetic AcidAcidification sharpens peaks and improves reproducibility.[8]
Mobile Phase B AcetonitrileAcetonitrile or MethanolAcetonitrile often gives better peak shape and resolution.[8]
Flow Rate 1.0 mL/min0.7 - 1.2 mL/minLower flow rates can increase resolution but extend run time.[14]
Column Temp. 35°C25 - 45°CHigher temperatures can improve efficiency and alter selectivity.[10][12]
Detection 360 nm254 - 370 nmMatches the absorbance maxima for flavonols.[2][7]

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (e.g., 0.1% Formic Acid) h1 System Equilibration p1->h1 p2 Dissolve & Filter Sample (0.45 µm filter) h2 Inject Sample p2->h2 h1->h2 h3 Gradient Elution (C18 Column) h2->h3 h4 DAD Detection h3->h4 d1 Peak Integration h4->d1 d2 Quantification d1->d2 d3 Reporting d2->d3

Caption: General workflow for HPLC analysis of flavonoids.

Troubleshooting_Tree start Poor Resolution or Asymmetric Peaks? res_path Poor Resolution start->res_path Yes asym_path Asymmetric Peaks start->asym_path Yes q_gradient Is Gradient Shallow Enough? res_path->q_gradient a_gradient Decrease %B/min During Elution Window q_gradient->a_gradient No q_ph Is Mobile Phase Acidified (pH 2.5-3.5)? q_gradient->q_ph Yes a_ph Add 0.1% Formic or Acetic Acid q_ph->a_ph No q_temp Is Column Temperature Stable and Optimized? q_ph->q_temp Yes a_temp Use Column Oven (30-40°C) q_temp->a_temp No q_shape Tailing or Fronting? asym_path->q_shape tailing Tailing q_shape->tailing Tailing fronting Fronting q_shape->fronting Fronting q_overload Sample Overload? tailing->q_overload a_overload Dilute Sample or Reduce Injection Volume q_overload->a_overload Yes a_tail_ph Acidify Mobile Phase to Suppress Silanols q_overload->a_tail_ph No (Check Silanol Interaction) q_solvent Sample Solvent Stronger than Mobile Phase? fronting->q_solvent a_solvent Dissolve Sample in Initial Mobile Phase q_solvent->a_solvent Yes

Caption: Troubleshooting decision tree for common HPLC peak issues.

References

Technical Support Center: Troubleshooting Isokaempferide's Lack of Efficacy in Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when Isokaempferide fails to exhibit the expected efficacy in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My MTT/XTT assay shows no cytotoxic effect of this compound, or I'm seeing an unexpected increase in signal. What could be the cause?

A1: Flavonoids, including this compound, have been reported to interfere with tetrazolium-based viability assays like MTT and XTT.[1][2][3] This interference can manifest in two ways:

  • Direct Reduction of Tetrazolium Salts: this compound, as an antioxidant, can directly reduce the tetrazolium salt (e.g., MTT to formazan) in the absence of viable cells. This leads to a false-positive signal, suggesting increased cell viability or a lack of cytotoxicity.[1][2]

  • Optical Interference: The yellow color of flavonoid solutions can interfere with the absorbance reading of the colored formazan product.

Troubleshooting Steps:

  • Run a cell-free control: Add this compound to cell culture media without cells and perform the MTT/XTT assay as usual. A significant color change indicates direct reduction of the tetrazolium salt.

  • Use an alternative viability assay: Consider using assays that are less prone to interference from colored or reducing compounds, such as:

    • Trypan Blue Exclusion Assay: A direct cell counting method that assesses membrane integrity.[1]

    • Crystal Violet Assay: Stains the DNA of adherent cells. However, be aware that flavonoids can also interfere with this assay by staining untreated cells more intensely.[1]

    • ATP-based assays (e.g., CellTiter-Glo®): Measure the ATP content of viable cells, which is a good indicator of metabolic activity.

Q2: I am not observing the expected inhibition of the NF-κB signaling pathway with this compound treatment. What are the potential issues?

A2: Several factors could contribute to the lack of observed efficacy of this compound on the NF-κB pathway:

  • Suboptimal Compound Concentration: The effective concentration of this compound can be cell-type dependent. It's crucial to perform a dose-response experiment to determine the optimal concentration range.

  • Poor Cell Permeability: While flavonoids are generally lipophilic, their ability to cross the cell membrane can vary. Poor permeability will result in a lower intracellular concentration of this compound.[4]

  • Efflux Pump Activity: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its intracellular concentration and efficacy.[5]

  • Compound Instability or Precipitation: this compound may degrade or precipitate in the cell culture medium over the course of the experiment, leading to a lower effective concentration.

  • Incorrect Timing of Treatment and Analysis: The kinetics of NF-κB activation and this compound's inhibitory effect need to be considered. The timing of stimulus (e.g., TNF-α) and compound treatment is critical.

Troubleshooting Steps:

  • Optimize Concentration and Treatment Time: Perform a time-course and dose-response experiment.

  • Assess Cell Permeability: Consider using a Caco-2 permeability assay to evaluate this compound's ability to cross a cell monolayer.[4][6]

  • Investigate Efflux Pump Involvement: Use efflux pump inhibitors (e.g., verapamil for P-gp) in combination with this compound to see if the inhibitory effect on NF-κB is restored.

  • Check Compound Solubility and Stability: Visually inspect the culture medium for any signs of precipitation. Prepare fresh solutions of this compound for each experiment.

Q3: My Western blot results for downstream targets of the MAPK pathway are inconsistent after this compound treatment. What should I check?

A3: Inconsistent Western blot results can arise from various experimental variables:

  • Compound Quality and Purity: Ensure the this compound used is of high purity. Impurities could have off-target effects.

  • Non-Specific Binding: Due to their lipophilic nature, flavonoids like this compound can bind non-specifically to plasticware (e.g., pipette tips, microplates), reducing the actual concentration delivered to the cells.[7]

  • Cellular Metabolism: Hepatocytes and other cell types can metabolize flavonoids, including this compound, primarily through glucuronidation and sulfation.[8][9][10] This can lead to a decrease in the active compound over time.

  • Experimental Variability: Inconsistent cell density, passage number, or minor variations in the experimental protocol can lead to variable results.

Troubleshooting Steps:

  • Verify Compound Purity: Use a high-purity grade of this compound (e.g., ≥90% by LC/MS-ELSD).[11]

  • Minimize Non-Specific Binding: Consider using low-retention plasticware. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) may also help.

  • Account for Metabolism: If using metabolically active cells like primary hepatocytes, consider shorter incubation times or using inhibitors of phase II metabolic enzymes.

  • Standardize Experimental Procedures: Maintain consistency in cell seeding density, passage number, and all steps of the treatment and lysis protocol.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound in Various Cell Lines

Cell LineAssay TypeIncubation TimeIC50 (µM)Reference
B16 (mouse melanoma)MTT48 hours75.8[12]
HepG2 (human hepatoma)Not SpecifiedNot Specified62.5[12]

Note: IC50 values can vary significantly based on the cell line, assay method, and experimental conditions. This table should be used as a general reference.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxicity of flavonoid compounds, with considerations for potential interference.

Materials:

  • This compound stock solution (in DMSO)

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Cell-Free Control: In parallel wells without cells, add the same concentrations of this compound to the cell culture medium to check for direct MTT reduction.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[13]

  • Data Analysis: Subtract the absorbance of the cell-free control wells from the corresponding treated cell wells. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol outlines the steps to measure the effect of this compound on NF-κB transcriptional activity.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • This compound stock solution (in DMSO)

  • NF-κB stimulus (e.g., TNF-α)

  • 96-well opaque, flat-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well opaque plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Add the NF-κB stimulus (e.g., TNF-α) to the wells, except for the unstimulated control.

  • Incubation: Incubate for an optimized duration (typically 6-24 hours) to allow for luciferase expression.[14]

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.[15]

  • Luciferase Assay: Add the luciferase substrate to the cell lysates.

  • Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate viability assay). Express the results as a percentage of the stimulated control.

Protocol 3: Western Blot for Phospho-p65

This protocol is for detecting the phosphorylation of the p65 subunit of NF-κB, a key indicator of its activation.

Materials:

  • This compound stock solution (in DMSO)

  • NF-κB stimulus (e.g., TNF-α)

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p65 (Ser536) and anti-total p65

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with this compound followed by stimulation with an NF-κB activator for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

  • Washing: Wash the membrane three times with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p65 or a loading control (e.g., β-actin or GAPDH) to normalize the data.

Visualizations

Isokaempferide_Troubleshooting_Workflow cluster_start Start cluster_assay Assay-Specific Issues cluster_viability_troubleshooting Viability Assay Troubleshooting cluster_signaling_troubleshooting Signaling Assay Troubleshooting cluster_general General Compound-Related Issues start This compound Shows No Efficacy assay_type What type of assay? start->assay_type solubility Check Solubility & Stability start->solubility purity Verify Compound Purity start->purity binding Consider Non-Specific Binding start->binding viability Cell Viability (e.g., MTT) assay_type->viability Viability signaling Signaling Pathway (e.g., NF-κB) assay_type->signaling Signaling interference Check for Assay Interference (Cell-free control) viability->interference dose_time Optimize Dose & Time signaling->dose_time alt_assay Use Alternative Assay (Trypan Blue, ATP-based) interference->alt_assay Interference confirmed permeability Assess Cell Permeability dose_time->permeability efflux Investigate Efflux Pumps permeability->efflux

Caption: Troubleshooting workflow for this compound's lack of efficacy.

NFkB_Signaling_Pathway cluster_stimulus Extracellular Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active releases DNA DNA NFkB_active->DNA translocates to nucleus This compound This compound This compound->IKK Potential Inhibition Gene Pro-inflammatory Gene Expression DNA->Gene binds & activates

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_stimulus Extracellular Stimulus cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Growth Factors, Stress Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF translocates to nucleus This compound This compound This compound->Raf Potential Inhibition This compound->MEK Potential Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: this compound's potential inhibition of the MAPK/ERK signaling pathway.

References

Minimizing degradation of Isokaempferide during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the degradation of Isokaempferide during extraction.

Troubleshooting Guides

Issue: Low Yield of this compound in Extract

Possible Cause Troubleshooting Steps
Enzymatic Degradation 1. Pre-Extraction Inactivation: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen or freeze-dry it to inhibit enzymatic activity. Alternatively, blanching the fresh material in hot water or steam for a few minutes can denature degradative enzymes like polyphenol oxidases and β-glucosidases. 2. Solvent Modification: Add enzyme inhibitors to the extraction solvent. For example, citric acid or ascorbic acid can help inactivate polyphenol oxidase.
Thermal Degradation 1. Lower Extraction Temperature: If using conventional heating methods like Soxhlet or reflux, reduce the temperature and shorten the extraction time. High temperatures can cause the degradation of flavonoids.[1] 2. Utilize Modern Extraction Techniques: Employ methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can be performed at lower temperatures and for shorter durations.[2]
Oxidative Degradation 1. Use of Antioxidants: Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent. 2. Inert Atmosphere: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Photodegradation 1. Protect from Light: Conduct the extraction in amber glassware or cover the extraction vessel with aluminum foil to prevent light exposure. Flavonoids can be sensitive to UV and visible light.[3][4]
Inappropriate Solvent 1. Solvent Optimization: Test a range of solvents with varying polarities. Mixtures of ethanol or methanol with water are often effective for flavonoid extraction. The optimal solvent system will depend on the specific plant matrix.
Incorrect pH 1. pH Adjustment: Flavonoids are generally more stable in slightly acidic conditions. Adjust the pH of the extraction solvent to a range of 4-6 to enhance stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during extraction?

A1: The main factors contributing to the degradation of flavonoids like this compound are:

  • High Temperatures: Thermal stress can lead to the breakdown of the flavonoid structure.[1]

  • Extreme pH: Both highly acidic and alkaline conditions can cause degradation, with alkaline conditions being particularly detrimental.

  • Presence of Oxygen: Oxidation can alter the chemical structure of this compound.

  • Light Exposure: UV and visible light can induce photodegradation.[3][4]

  • Enzymatic Activity: Endogenous plant enzymes, such as polyphenol oxidases and glycosidases, released during tissue homogenization can degrade flavonoids.

Q2: Which extraction methods are recommended to minimize this compound degradation?

A2: Modern extraction techniques are generally preferred over conventional methods to reduce degradation:

  • Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, allowing for efficient extraction at lower temperatures and shorter times.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid extraction. The shorter extraction times can help minimize thermal degradation.[2]

  • Supercritical Fluid Extraction (SFE): SFE, often using carbon dioxide, is performed at relatively low temperatures and in an oxygen-free environment, which helps to preserve thermolabile and oxidation-prone compounds.

Q3: How should I store my this compound extracts to prevent degradation?

A3: For optimal stability, extracts should be stored in amber vials under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For short-term storage, 4°C is recommended. For long-term storage, -20°C or -80°C is preferable.[5]

Q4: Can the choice of solvent impact the stability of this compound?

A4: Yes, the solvent system can influence stability. Protic solvents like methanol and ethanol are commonly used. The addition of a small amount of acid (e.g., formic acid or acetic acid) to the solvent can help maintain a slightly acidic pH, which generally improves the stability of flavonoids.

Quantitative Data on Flavonoid Stability

While specific quantitative data for this compound is limited, the following tables summarize the stability of the closely related flavonoid, Kaempferol, under various conditions. This information can serve as a valuable proxy for understanding this compound's stability.

Table 1: Thermal Stability of Kaempferol in Boiling Water

Time (minutes) Remaining Kaempferol (%)
0100
30~50
60~25
120~10
180<5

Data extrapolated from studies on the thermal degradation of polyhydroxy flavonols.[6]

Table 2: Effect of pH on Isoflavone Stability at 150°C

Compound pH 3.1 pH 5.6 pH 7.0
DaidzeinHigh DegradationNo DecayNo Decay
GenisteinHigh DegradationNo DecayNo Decay
GlyciteinModerate DegradationNo DecayNo Decay

This table on isoflavones suggests that a neutral to slightly acidic pH is optimal for flavonoid stability at high temperatures.[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (40-60 mesh).

  • Extraction Setup:

    • Weigh 1 g of the powdered plant material and place it in a 50 mL flask.

    • Add 20 mL of 80% aqueous methanol (solid-to-liquid ratio of 1:20 g/mL).

    • Place the flask in an ultrasonic bath.

  • Sonication:

    • Set the sonication frequency to 37 kHz and the power to 100 W.

    • Maintain the extraction temperature at 60°C.

    • Sonicate for 15 minutes.

  • Post-Extraction:

    • Centrifuge the extract at 10,000 x g for 15 minutes to pellet the solid material.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Store the extract at 4°C in a dark vial until analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction Setup:

    • Place 1 g of the powdered plant material in a microwave extraction vessel.

    • Add 20 mL of 80% aqueous ethanol.

    • Seal the vessel and place it in the microwave extractor.

  • Microwave Conditions:

    • Set the microwave power to 400 W.

    • Set the temperature to 70°C.

    • Set the extraction time to 5 minutes.

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Follow the same centrifugation and filtration steps as in the UAE protocol.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction plant_material Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction_choice Select Method grinding->extraction_choice uae UAE extraction_choice->uae mae MAE extraction_choice->mae sfe SFE extraction_choice->sfe centrifugation Centrifugation uae->centrifugation mae->centrifugation sfe->centrifugation filtration Filtration centrifugation->filtration analysis Analysis (HPLC/LC-MS) filtration->analysis storage Storage (-20°C / -80°C) filtration->storage

Caption: Optimized workflow for this compound extraction.

Signaling Pathway

This compound has been shown to exhibit anti-inflammatory properties, partly through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.[7] The following diagram illustrates a simplified TNF-α signaling pathway leading to an inflammatory response, which can be modulated by compounds like this compound.

tnfa_pathway tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 tradd TRADD tnfr1->tradd traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 ikk IKK Complex traf2->ikk rip1->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus inflammation Inflammatory Response nucleus->inflammation Gene Transcription This compound This compound This compound->tnfa Inhibits Production

Caption: Simplified TNF-α signaling pathway.

References

Isokaempferide In Vitro Dose-Response Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isokaempferide. Our goal is to help you optimize your in vitro dose-response experiments and navigate common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell-based assays?

A1: For initial screening, a broad concentration range is recommended. Based on published IC50 values, a starting range of 0.1 µM to 100 µM is a reasonable starting point for most cancer cell lines. It is crucial to perform a dose-response curve with a wide range of concentrations to determine the optimal range for your specific cell line and experimental conditions.

Q2: I am observing precipitation of this compound in my cell culture medium. What can I do?

A2: this compound is sparingly soluble in aqueous solutions. Precipitation can be a significant issue. Here are some troubleshooting steps:

  • Solvent Choice: this compound is soluble in DMSO. Prepare a high-concentration stock solution in 100% DMSO.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Dilution Method: When diluting the DMSO stock in your aqueous cell culture medium, add the stock solution to the medium dropwise while gently vortexing or swirling. This rapid mixing can help prevent immediate precipitation.

  • Temperature: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be aware that prolonged incubation at 37°C can also lead to degradation of the compound.

  • Kinetic Solubility Assay: Before starting your main experiment, it is advisable to perform a kinetic solubility assay in your specific cell culture medium to determine the maximum soluble concentration under your experimental conditions.

Q3: My MTT assay results are inconsistent or show an unexpected increase in signal at high this compound concentrations. What could be the cause?

A3: Flavonoids, including the structurally related kaempferol, have been reported to interfere with the MTT assay.[1][2][3][4] This is because their antioxidant properties can directly reduce the MTT reagent to formazan, leading to a false-positive signal that is independent of cell viability.

To address this:

  • Run a cell-free control: Incubate this compound with MTT in your cell culture medium without cells. If you observe a color change, it indicates direct reduction of MTT by the compound.

  • Wash cells before adding MTT: After the treatment incubation period, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual this compound before adding the MTT reagent.[1]

  • Use an alternative viability assay: Consider using an assay that is less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a crystal violet assay.[3]

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time is dependent on your cell line's doubling time and the specific biological question you are asking. Typical incubation times for assessing cytotoxicity are 24, 48, and 72 hours. It is recommended to perform a time-course experiment to determine the optimal endpoint for your studies.

Q5: Is this compound stable in cell culture medium?

Data Presentation

Table 1: Reported IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeAssayIncubation TimeIC50 (µM)Reference
B16Mouse MelanomaMTT48 hours75.8[8]
HepG2Human Liver CancerNot SpecifiedNot Specified62.5[8]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a general guideline. Optimization of cell seeding density and incubation times is crucial for each cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • After incubation, carefully remove the treatment medium.

    • Wash the cells once with 100 µL of sterile PBS.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways

This compound is known to exert anti-inflammatory effects, which may involve the modulation of key signaling pathways such as NF-κB and MAPK.[9] The diagrams below illustrate the general mechanisms of these pathways, which are potential targets for this compound's action.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock (DMSO) dilute Serial Dilution in Media stock->dilute cells Seed Cells in 96-well Plate treat Treat Cells cells->treat dilute->treat incubate Incubate (24-72h) treat->incubate wash Wash with PBS incubate->wash add_mtt Add MTT Reagent wash->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance (570nm) solubilize->read plot Generate Dose-Response Curve read->plot ic50 Calculate IC50 plot->ic50

Experimental workflow for determining the dose-response of this compound.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p50/p65) Release IkB->NFkB NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc This compound This compound (Potential Inhibition) This compound->IKK This compound->IkB Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene

Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_response Cellular Response Stress Cellular Stress/ Growth Factors MAPKKK MAPKKK (e.g., MEKK, Raf) Stress->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p32) MAPKK->MAPK Transcription Transcription Factor Activation MAPK->Transcription This compound This compound (Potential Inhibition) This compound->MAPKKK This compound->MAPKK Response Changes in Gene Expression (Inflammation, Proliferation) Transcription->Response

Potential modulation of the MAPK signaling pathway by this compound.

References

Addressing cytotoxicity of Isokaempferide at high concentrations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isokaempferide, particularly in addressing challenges related to cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cancer cell line screen with this compound, even at concentrations where we expect to see a therapeutic effect. What could be the cause?

A1: Several factors could contribute to this observation:

  • High Compound Concentration: this compound, like many flavonoids, can exhibit a narrow therapeutic window. At high concentrations, it can induce apoptosis in cancer cells but may also affect normal cellular processes, leading to generalized cytotoxicity.[1]

  • Off-Target Effects: At elevated concentrations, this compound may interact with unintended molecular targets, leading to cytotoxic effects that are not related to its primary mechanism of action.

  • Solubility Issues: this compound has limited aqueous solubility.[2][3] If the compound precipitates in the cell culture medium, this can lead to inaccurate concentration assessments and potentially cause physical stress to the cells, contributing to cell death. It is soluble in organic solvents like DMSO, chloroform, and acetone.[2][3]

  • Assay Interference: The cytotoxicity assay itself could be a source of error. For example, in an MTT assay, the compound might directly reduce the MTT reagent, leading to false-positive results.[4]

Q2: What is the expected cytotoxic profile of this compound against normal, non-cancerous cells?

A2: this compound generally exhibits lower cytotoxicity toward normal cells compared to cancer cells, suggesting a favorable safety margin.[5] However, at very high concentrations, some level of cytotoxicity in normal cells can be expected.

Q3: How can we mitigate the high-concentration cytotoxicity of this compound without compromising its anti-cancer effects?

A3: Two primary strategies can be employed:

  • Nanoparticle-Based Drug Delivery: Encapsulating this compound into nanoparticles can improve its solubility, stability, and bioavailability.[6] This targeted delivery can enhance its efficacy at lower concentrations, thereby reducing the need for high doses that may induce toxicity.[6][7]

  • Combination Therapy: Using this compound in combination with other chemotherapeutic agents (e.g., doxorubicin) can have synergistic effects.[8][9] This allows for the use of lower, less toxic concentrations of both agents while achieving a potent anti-cancer effect.[10]

Q4: Are there any known signaling pathways that are affected by high concentrations of this compound, leading to cytotoxicity?

A4: Yes, this compound is known to modulate several key signaling pathways involved in cell survival and apoptosis. At high concentrations, its effects on these pathways can become pronounced, leading to cell death. The primary pathways include:

  • MAPK Signaling Pathway: this compound can influence the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38, which are critical regulators of cell proliferation and apoptosis.[11][12]

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival, and its inhibition by this compound can trigger apoptosis.[13][14]

Troubleshooting Guides

Issue 1: Inconsistent and Non-Reproducible Cytotoxicity Results
Potential Cause Recommended Solution
Compound Precipitation This compound has poor aqueous solubility.[2][3] Ensure complete dissolution in a suitable solvent like DMSO before adding to the culture medium.[2] Observe the medium for any signs of precipitation after adding the compound. Consider using a solubilizing agent or a nanoparticle formulation to improve solubility.[15]
"Edge Effects" in Multi-Well Plates Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. Avoid using the outer wells or fill them with sterile PBS to maintain humidity.[4]
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.[4]
Pipetting Errors Use calibrated pipettes and maintain a consistent pipetting technique to ensure accurate dosing.[4]
Issue 2: Unexpectedly High Cytotoxicity in MTT Assays
Potential Cause Recommended Solution
Direct MTT Reduction by this compound Flavonoids can sometimes chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.[4] Run a cell-free control with this compound and the MTT reagent to check for direct reduction.[4]
Color Interference If the this compound solution is colored, it can interfere with the absorbance reading. Include a blank control with the compound in the media to subtract the background absorbance.[4]
Incomplete Solubilization of Formazan Crystals Ensure complete dissolution of the formazan crystals by using an appropriate solubilization solvent (e.g., DMSO) and adequate mixing.[4]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)Citation
HepG2Human Liver Cancer62.5[7]
B16Mouse Melanoma75.8[7]
TNF-α-induced liver cellsMouse Hepatocytes22.8[3]

Table 2: Synergistic Effects of Flavonoids in Combination Therapy

Flavonoid/CompoundCombination DrugCell LineEffect on IC50Citation
KaempferolDoxorubicinHepG2 (Liver Cancer)Significantly stronger growth inhibition than either drug alone.[9]
Synthetic Flavonoid K4DoxorubicinHeLa, MDA-MB-231Significantly increased the cytotoxicity of doxorubicin.[8]
TerpenoidsDoxorubicinMCF-7 (Breast Cancer)Significantly reduced the IC50 of doxorubicin.[16]
IsobavachalconeDoxorubicin8505C, CAL62 (Anaplastic Thyroid Cancer)Synergistic effect in suppressing cell growth.[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is adapted from a method for Kaempferol and can be optimized for this compound.[10]

  • Preparation of Solutions:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 0.2 M.

    • Dissolve poly(lactic-co-glycolic acid) (PLGA) in acetone to a concentration of 20 g/L.

    • Prepare a 0.5 wt% solution of polyvinyl alcohol (PVA) in Dulbecco's phosphate-buffered saline (DPBS) to be used as a surfactant.

  • Nanoprecipitation:

    • Mix 250 µL of the this compound solution with 1 mL of the PLGA solution.

    • Add 5 mL of the PVA solution dropwise to the this compound-PLGA mixture while gently stirring with a magnetic bar.

    • Continue stirring for 30 minutes.

  • Concentration and Purification:

    • Concentrate the resulting nanoparticle solution using a speed vacuum concentrator or lyophilize it to obtain a powder.

    • The nanoparticles can be further purified by centrifugation and washing.

Protocol 2: General Cytotoxicity Assay (MTT)

This is a general protocol that should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.

    • Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include untreated and vehicle (DMSO) controls.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add MTT reagent (final concentration of 0.5 mg/mL is a common starting point) to each well and incubate for 2-4 hours at 37°C.[3]

    • After the incubation with MTT, add a solubilization solution (e.g., DMSO or a buffered SDS solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

Isokaempferide_Cytotoxicity_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting cluster_mitigation Mitigation Strategies cluster_analysis Downstream Analysis Problem High Cytotoxicity of this compound Observed Solubility Check for Compound Precipitation Problem->Solubility Assay Verify Assay Integrity (e.g., cell-free controls) Problem->Assay Concentration Review and Optimize Concentration Range Problem->Concentration Nano Nanoparticle Formulation Solubility->Nano Improves solubility Combo Combination Therapy Concentration->Combo Allows dose reduction Viability Re-evaluate Cell Viability (e.g., alternative assay) Nano->Viability Combo->Viability Pathways Analyze Signaling Pathways (Western Blot, etc.) Viability->Pathways

Caption: Troubleshooting workflow for addressing high cytotoxicity of this compound.

MAPK_Pathway cluster_input Signal Input cluster_pathway MAPK Cascade cluster_output Cellular Response This compound High Concentration This compound Ras Ras This compound->Ras Modulates Phosphorylation Raf Raf This compound->Raf Modulates Phosphorylation MEK MEK This compound->MEK Modulates Phosphorylation ERK ERK This compound->ERK Modulates Phosphorylation Ras->Raf Raf->MEK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis PI3K_Akt_Pathway cluster_input Signal Input cluster_pathway PI3K/Akt Cascade cluster_output Cellular Response This compound High Concentration This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Inhibition of Cell Survival Akt->CellSurvival Promotes mTOR->CellSurvival Promotes Apoptosis Induction of Apoptosis CellSurvival->Apoptosis Leads to

References

Technical Support Center: Enhancing Isokaempferide Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the in vivo bioavailability of isokaempferide. Given the limited direct pharmacokinetic data for this compound, this guide leverages data from its parent compound, kaempferol, as a close structural analog.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: Like many flavonoids, this compound's low oral bioavailability is primarily due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract.[1][2] Additionally, it is likely subject to extensive first-pass metabolism in the gut and liver, similar to its parent compound, kaempferol.[3]

Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?

A2: Several formulation strategies have proven effective for structurally similar flavonoids and are highly applicable to this compound. These include:

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution, significantly improving oral absorption.[1][4]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its solubility and dissolution rate.[5][6]

  • Nanoemulsions: Encapsulating this compound in a lipid-based nanoemulsion can improve its solubility and facilitate its transport across the intestinal membrane.

Q3: Are there any commercially available formulations of this compound with enhanced bioavailability?

A3: Currently, there are no commercially available formulations of this compound specifically designed for enhanced bioavailability for research purposes. Researchers typically need to prepare these formulations in the laboratory.

Q4: What are the expected pharmacokinetic parameters of this compound in vivo?

A4: While specific data for this compound is scarce, we can infer from studies on kaempferol. After oral administration, kaempferol exhibits rapid absorption, with Tmax values typically between 1-2 hours.[3] However, the absolute bioavailability is low, around 2%.[3] Enhanced formulations, such as nanosuspensions, have been shown to significantly increase the Cmax and AUC of kaempferol.[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low and variable plasma concentrations of this compound after oral administration. Poor aqueous solubility and dissolution rate.Formulate this compound as a nanosuspension or a solid dispersion to improve its dissolution.
Extensive first-pass metabolism.Co-administer with an inhibitor of relevant metabolic enzymes (e.g., UGTs), though this requires careful consideration of potential drug-drug interactions.
Precipitation of this compound in aqueous buffers during in vitro assays. Low intrinsic solubility.Use co-solvents such as DMSO or ethanol in your buffers, ensuring the final concentration does not affect cellular viability. Prepare a stock solution in a suitable organic solvent and then dilute it in the assay medium.
Inconsistent results between different batches of formulated this compound. Variability in particle size or drug loading.Strictly adhere to the formulation protocol and characterize each batch for particle size distribution, zeta potential (for nanosuspensions), and drug content.
Difficulty in achieving a high drug load in nanoformulations. Limited solubility of this compound in the formulation components.For nanoemulsions, screen different oils and surfactants to find a system with higher solubilizing capacity for this compound. For solid dispersions, experiment with different polymers and drug-to-polymer ratios.

Quantitative Data Summary

The following tables summarize the pharmacokinetic data for kaempferol, which can be used as a proxy for estimating the potential improvements in this compound bioavailability with different formulation strategies.

Table 1: Pharmacokinetic Parameters of Kaempferol in Rats After Oral Administration

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Absolute Bioavailability (%) Reference
Pure Kaempferol100-~1-2-~2%[3]
Kaempferol Nanosuspension501850 ± 1502.012340 ± 112038.17%[1][4]
Pure Kaempferol50680 ± 604.04230 ± 39013.03%[1][4]

Table 2: Improvement in Pharmacokinetic Parameters of Kaempferol with Nanosuspension Formulation

Parameter Fold Increase (Nanosuspension vs. Pure Kaempferol)
Cmax~2.7
AUC~2.9
Absolute Bioavailability~2.9

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension using High-Pressure Homogenization

This protocol is adapted from a method for preparing kaempferol nanosuspensions.[1][4][7]

Materials:

  • This compound

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Deionized water

  • High-pressure homogenizer

Procedure:

  • Prepare a preliminary suspension by dispersing this compound (e.g., 1% w/v) and a suitable surfactant (e.g., 0.2% w/v Tween 80) in deionized water.

  • Stir the suspension using a magnetic stirrer for 30 minutes to ensure uniform wetting of the drug particles.

  • Process the suspension through a high-pressure homogenizer at approximately 1500 bar for 20-30 cycles.

  • Collect the resulting nanosuspension.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • The final nanosuspension can be used directly for in vivo studies or can be lyophilized for long-term storage.

Protocol 2: Preparation of this compound Solid Dispersion using the Solvent Evaporation Method

This protocol is a general method for preparing flavonoid solid dispersions.[5][6]

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, PEG 6000, Poloxamer 407)

  • Organic solvent (e.g., ethanol, methanol)

  • Rotary evaporator

Procedure:

  • Dissolve this compound and the chosen polymer (e.g., in a 1:5 w/w ratio) in a suitable organic solvent.

  • Ensure complete dissolution of both components by stirring or sonication.

  • Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Store the resulting powder in a desiccator until further use.

Protocol 3: Preparation of this compound Nanoemulsion

This is a general protocol for preparing oil-in-water (O/W) nanoemulsions.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol, ethanol)

  • Deionized water

  • High-speed homogenizer or ultrasonicator

Procedure:

  • Dissolve this compound in the oil phase. Gentle heating may be required to facilitate dissolution.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oil phase containing this compound to the surfactant/co-surfactant mixture and stir until a clear, homogenous solution is formed.

  • Slowly add the aqueous phase (deionized water) to the organic phase under constant stirring.

  • Subject the resulting coarse emulsion to high-energy emulsification using a high-speed homogenizer or an ultrasonicator until a translucent nanoemulsion is formed.

  • Characterize the nanoemulsion for droplet size, PDI, and zeta potential.

Visualizations

Signaling Pathways

This compound, like its parent compound kaempferol, is known to modulate several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Study This compound This compound Powder Formulation Bioavailability Enhancement (Nanosuspension, Solid Dispersion, Nanoemulsion) This compound->Formulation Processing Characterization Particle Size Drug Loading Dissolution Profile Formulation->Characterization Analysis AnimalModel Animal Model (e.g., Rats) Dosing Oral Administration AnimalModel->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Parameters (Cmax, Tmax, AUC) Analysis->PK

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.

PI3K_Akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR GSK3b GSK-3β Akt->GSK3b inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival GSK3b->Apoptosis

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.[1]

MAPK_ERK_pathway This compound This compound ERK ERK This compound->ERK Inhibits phosphorylation GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, NFATc1) ERK->TranscriptionFactors CellProliferation Cell Proliferation & Differentiation TranscriptionFactors->CellProliferation

Caption: this compound's modulation of the MAPK/ERK signaling pathway.

References

Resolving peak tailing for Isokaempferide in chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isokaempferide Chromatography

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to resolve peak tailing issues encountered during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing and why is it a concern for this compound analysis?

A1: Peak tailing is a phenomenon where a chromatographic peak is asymmetrical, with a trailing edge that extends further than its leading edge.[1] In an ideal separation, peaks should be symmetrical or "Gaussian."[1] For this compound analysis, peak tailing is a significant concern because it can lead to decreased resolution between adjacent peaks and inaccurate quantification, compromising the reliability and accuracy of analytical results.[1]

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: The primary cause of peak tailing for phenolic compounds like this compound is the presence of more than one retention mechanism during the separation.[2] This is often due to secondary interactions between the phenolic hydroxyl groups of this compound and active sites on the stationary phase, particularly ionized residual silanol groups (Si-O⁻) on silica-based columns.[2][3][4] These interactions are a common source of tailing for compounds with amine or other basic functional groups, as well as acidic phenols.[1]

Q3: How does the mobile phase pH influence the peak shape of this compound?

A3: Mobile phase pH is a critical factor. This compound is a weakly acidic compound due to its phenolic hydroxyl groups. At a mid-range pH (e.g., >4), the residual silanol groups on a standard silica column packing become ionized (acidic), creating sites for strong secondary interactions that cause tailing.[2][3] By lowering the mobile phase pH (typically to between 2.5 and 3.5) with an acidifier like formic or acetic acid, these silanol groups are fully protonated (Si-OH), minimizing unwanted polar interactions and promoting a single, hydrophobic retention mechanism, which results in a sharper, more symmetrical peak.[2]

Q4: Which type of HPLC column is recommended for minimizing this compound peak tailing?

A4: To minimize peak tailing, it is recommended to use modern, high-purity silica columns that are "end-capped."[1] End-capping treats the silica surface to block most of the residual silanol groups, reducing the potential for secondary polar interactions.[2][3] A high-quality C18 column is a standard choice for flavonoid analysis.[5] Alternatively, a phenyl-hexyl stationary phase can offer different selectivity through π-π interactions, which may also improve peak shape and resolution.[6]

Q5: Could my sample preparation or injection parameters be the source of the peak tailing?

A5: Yes, several factors related to the sample and injection can cause peak tailing.

  • Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. It is best to dissolve the sample in the initial mobile phase whenever possible.[7]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened, tailing peaks.[1][7] Diluting the sample can confirm if this is the issue.[1]

  • Sample Contamination: Impurities from the sample matrix can accumulate on the column, creating active sites that cause tailing. Employing sample clean-up techniques like Solid Phase Extraction (SPE) or filtration can prevent this and extend column life.[3][8]

Systematic Troubleshooting Guide for this compound Peak Tailing

This guide follows a logical workflow to diagnose and resolve peak tailing. A visual representation of this workflow is provided below.

G start Peak Tailing Observed for this compound decision1 Are all peaks in the chromatogram tailing? start->decision1 action1 Check for Extra-Column Volume (tubing, connections) decision1->action1  Yes decision2 Is only the this compound peak (or similar compounds) tailing? decision1->decision2  No action2 Inspect Column for Voids or Blockage action1->action2 action2->decision2 No Obvious Issue end Problem Resolved: Symmetrical Peak Achieved action2->end  Issue Found & Fixed action3 Prepare Fresh Mobile Phase with Acid Additive (e.g., 0.1% Formic Acid) decision2->action3  Yes action4 Lower Mobile Phase pH (Target: pH 2.5-3.5) action3->action4 action5 Reduce Sample Concentration and/or Injection Volume action4->action5 action6 Switch to a High-Purity, End-Capped Column action5->action6 action6->end

Caption: Troubleshooting workflow for this compound peak tailing.

Data Summary: Key Parameters and Solutions

The following table summarizes how different chromatographic parameters can contribute to peak tailing for this compound and provides recommended actions.

ParameterPotential Cause of TailingRecommended ActionExpected Outcome
Mobile Phase pH pH is too high (>4), causing ionization of residual silanol groups on the column.[3]Add 0.05-0.1% formic acid, acetic acid, or trifluoroacetic acid to the mobile phase to lower the pH to a range of 2.5-3.5.[2]Suppression of silanol activity, leading to a single retention mechanism and a sharp, symmetrical peak.
Column Chemistry Use of an older, Type A silica column with high residual silanol activity.[4]Switch to a modern, high-purity, end-capped C18 or Phenyl-hexyl column.[1]Minimized secondary polar interactions between this compound and the stationary phase.
Column Condition Contamination at the column inlet frit or degradation of the packing bed.[1][7]Perform a column wash/regeneration procedure. If unsuccessful, replace the column and use a guard column for future runs.[9]Removal of active sites causing tailing and restoration of column performance.
Sample Concentration Column overload due to a sample concentration that is too high.[1]Dilute the sample by a factor of 5 or 10 and re-inject.A symmetrical peak shape at a lower intensity, confirming overload as the issue.
Sample Solvent The sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure DMSO or Acetone).[7]Evaporate the solvent and reconstitute the sample in the initial mobile phase or a compatible weaker solvent.Improved peak shape by preventing premature band broadening at the point of injection.
Extra-Column Volume Excessive dead volume in the system from tubing that is too long or wide.[3][7]Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005") between the injector, column, and detector.[3]Reduced band broadening outside of the column, resulting in sharper peaks.
Metal Contamination Trace metal impurities in the column packing chelating with the flavonoid structure.[4][7]Add a small amount of a chelating agent like EDTA to the mobile phase or use a column specifically designed for analyzing chelating compounds.Masking of metal sites, preventing unwanted interactions and improving peak symmetry.

Experimental Protocols

Protocol 1: Preparation of an Acidified Mobile Phase

This protocol describes the preparation of a standard mobile phase designed to suppress peak tailing for flavonoids like this compound.

  • Objective: To prepare a reversed-phase mobile phase with a low pH to minimize secondary silanol interactions.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

    • High-purity formic acid (FA)

    • 0.2 µm or 0.45 µm membrane filters

  • Procedure:

    • Mobile Phase A (Aqueous):

      • Measure 1000 mL of HPLC-grade water into a clean glass reservoir.

      • Carefully add 1.0 mL of formic acid to achieve a 0.1% (v/v) concentration.

      • Mix thoroughly.

      • Filter the solution using a 0.2 µm membrane filter to remove particulates.

      • Degas the mobile phase for 10-15 minutes using sonication or vacuum degassing.

    • Mobile Phase B (Organic):

      • Measure 1000 mL of HPLC-grade ACN or MeOH into a second clean glass reservoir.

      • Carefully add 1.0 mL of formic acid.

      • Mix, filter, and degas as described for Mobile Phase A.

    • Application: Use these mobile phases in a gradient or isocratic elution method as required for the separation. A typical starting point could be a gradient from 20% B to 80% B over 20 minutes.[5]

Protocol 2: General Purpose Reversed-Phase Column Regeneration

This protocol can be used to clean a C18 column that is showing signs of contamination, which may be a cause of peak tailing. Note: Always consult the column manufacturer's specific guidelines before performing this procedure.

  • Objective: To remove strongly retained contaminants from a C18 column.

  • Procedure:

    • Disconnect the column from the detector to prevent contamination.

    • Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).

    • Flush the column sequentially with the following solvents for at least 20-30 column volumes each (a 250x4.6 mm column has a volume of ~2.5 mL):

      • HPLC-grade water (to remove buffers and salts)

      • Isopropanol (to remove polar and some non-polar contaminants)

      • Hexane (to remove strongly bound non-polar contaminants)

      • Isopropanol (to bridge the miscibility gap between hexane and water)

      • HPLC-grade water

    • Re-equilibrate the column with your initial mobile phase composition for at least 20 column volumes or until a stable baseline is achieved.

    • Reconnect the column to the detector and test its performance with a standard injection.

References

Technical Support Center: Isokaempferide Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the flavonoid Isokaempferide in biochemical assays. The information is presented in a question-and-answer format, with troubleshooting guides and detailed protocols to help identify and mitigate common experimental artifacts.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for assay interference?

A1: this compound (also known as Kaempferol 3-methyl ether) is a naturally occurring flavonoid. Like many flavonoids and other classes of natural products, it contains structural motifs that are associated with non-specific assay activity. These compounds are often flagged as Pan-Assay Interference Compounds (PAINS), which are known to produce false-positive results in high-throughput screening (HTS) campaigns through mechanisms unrelated to specific target engagement.

Q2: What are Pan-Assay Interference Compounds (PAINS)?

A2: PAINS are chemical compounds that appear as "hits" in numerous, often unrelated, biochemical assays. Their activity is typically not due to specific binding to a drug target but rather to non-specific mechanisms that interfere with the assay technology itself. Pursuing PAINS can lead to a significant waste of resources, as they are rarely optimizable into viable drug candidates. Common PAINS classes include flavonoids, rhodanines, catechols, and quinones.

Q3: What are the most common interference mechanisms for a compound like this compound?

A3: Flavonoids can interfere with biochemical assays through several mechanisms:

  • Compound Aggregation: At micromolar concentrations in aqueous buffers, many organic molecules form colloidal aggregates. These aggregates can nonspecifically sequester and denature proteins, leading to apparent enzyme inhibition.

  • Fluorescence Interference: Many flavonoids are intrinsically fluorescent (autofluorescent) or can absorb light at the excitation or emission wavelengths of assay fluorophores (quenching). This can lead to false-positive or false-negative results in fluorescence-based assays.

  • Chemical Reactivity: Some compounds contain electrophilic groups that can covalently react with nucleophilic residues (like cysteine) on target proteins or other assay components, causing irreversible inhibition.

  • Redox Cycling: Certain chemical structures can undergo redox cycling, producing reactive oxygen species (e.g., H₂O₂) that can disrupt assay components and generate a false signal.

Q4: My experiment shows this compound is active. How can I determine if this is a genuine result or an artifact?

A4: Differentiating genuine activity from assay interference is critical. The first step is to perform a series of counter-screens and control experiments designed to detect the common interference mechanisms described above. If the compound's activity is confirmed in an orthogonal assay that uses a different detection technology (e.g., confirming a fluorescence-based hit with a label-free method), confidence in the result increases.

Part 2: Troubleshooting Guides

This section addresses specific issues you may encounter when working with this compound.

Issue 1: You observe potent, dose-dependent inhibition in an enzyme assay.
  • Potential Problem: The inhibitory activity may be due to compound aggregation rather than specific binding to the enzyme's active site. Aggregation-based inhibition is a leading cause of false positives in HTS.

  • Troubleshooting Workflow:

    G A Potent Inhibition Observed in Primary Assay B Perform Detergent Counter-Screen (e.g., add 0.01% Triton X-100) A->B C Is IC50 significantly right-shifted (>10-fold)? B->C D High Likelihood of Aggregation-Based Inhibition C->D  Yes E Proceed with Caution: Consider Orthogonal Assays C->E  No F Characterize with Dynamic Light Scattering (DLS) to confirm aggregate formation D->F

    Caption: Troubleshooting workflow for suspected aggregation.
  • Experimental Protocol: Detergent Counter-Screen

    • Objective: To determine if the observed inhibition is dependent on the formation of compound aggregates.

    • Methodology:

      • Prepare two sets of assay reactions in parallel.

      • Set 1 (Standard Condition): Perform the enzyme inhibition assay according to your standard protocol, generating a full dose-response curve for this compound.

      • Set 2 (Detergent Condition): Prepare an identical set of reactions, but include a non-ionic detergent (e.g., 0.005% - 0.01% Triton X-100 or Tween-80) in the assay buffer. Ensure the detergent is pre-mixed in the buffer before the addition of the enzyme or compound.

    • Data Analysis:

      • Calculate the IC₅₀ value for this compound from both sets of experiments.

      • Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ value in the presence of detergent strongly suggests that the inhibition is caused by aggregation. The detergent disrupts the formation of these colloidal aggregates, thus reducing their non-specific inhibitory activity.

Issue 2: You observe activity in a fluorescence-based assay (e.g., FRET, FP).
  • Potential Problem: The compound may be interfering with the fluorescence readout through autofluorescence (emitting its own light) or quenching (absorbing the assay's light).

  • Interference Mechanisms:

    G cluster_0 Autofluorescence Interference cluster_1 Quenching Interference A Excitation Light B This compound A->B excites C Detector B->C emits light D D C->D False Signal E Excitation Light F Fluorophore E->F excites H This compound E->H absorbs G Detector F->G emits light F->H absorbs I Reduced Signal

  • Experimental Protocol: Fluorescence Interference Counter-Assay

    • Objective: To quantify the compound's intrinsic fluorescence and its ability to quench the assay's fluorophore.

    • Methodology: Prepare three sets of wells in your assay plate format.

      • Set 1 (Buffer + Compound): Assay buffer plus a dilution series of this compound. This measures the autofluorescence of the compound.

      • Set 2 (Buffer + Fluorophore): Assay buffer plus the fluorescent substrate or product at the concentration used in the assay. This provides the baseline "100%" signal.

      • Set 3 (Buffer + Fluorophore + Compound): Assay buffer, the fluorescent substrate/product, and a dilution series of this compound. This measures the combined effect of autofluorescence and quenching.

    • Data Analysis:

      • Read the plate at the same excitation/emission wavelengths used in your primary assay.

      • Interpretation:

        • If Set 1 shows a significant signal that increases with concentration, the compound is autofluorescent.

        • If the signal in Set 3 is lower than the signal in Set 2 (after subtracting any autofluorescence from Set 1), the compound is quenching the fluorophore. Both effects can lead to invalid results.

Part 3: Quantitative Data & Interference Summary

Table 1: Reported In Vitro Activity of this compound

The following table summarizes publicly available quantitative data on this compound's inhibitory activity. Note that these activities have not necessarily been vetted for assay interference.

Target EnzymeReported IC₅₀ (µM)Assay TypeSource
Urease~56.2Biochemical
Collagenase~307.2Biochemical
Elastase~354.7Biochemical

IC₅₀ values were converted from µg/mL based on a molecular weight of 300.26 g/mol .

Table 2: Common Interference Mechanisms of Flavonoids and Affected Assays
Interference MechanismDescriptionAssays Commonly AffectedMitigation Strategy
Aggregation Formation of colloidal particles that nonspecifically inhibit enzymes.Enzyme Inhibition Assays, Protein-Protein Interaction AssaysAdd 0.01% Triton X-100; orthogonal assays.
Autofluorescence Compound emits light at the detection wavelength, creating a false-positive signal.Fluorescence Intensity, FRET, Fluorescence Polarization (FP)Pre-read plates with compound alone; use time-resolved fluorescence (TRF).
Fluorescence Quenching Compound absorbs excitation or emission energy, reducing the signal.Fluorescence Intensity, FRET, FPMeasure signal in presence of compound and fluorophore; use higher fluorophore concentration.
Chemical Reactivity Covalent modification of proteins or assay reagents.Assays with thiol-containing proteins (e.g., some proteases, kinases)Include DTT or other reducing agents in the buffer; mass spectrometry to detect adducts.
Luciferase Inhibition Direct inhibition of reporter enzymes like Firefly Luciferase.Luciferase Reporter Gene Assays, ATP-based viability assays (e.g., CellTiter-Glo)Run a direct luciferase inhibition counter-assay.

Ensuring purity of isolated or synthesized Isokaempferide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the purity of isolated or synthesized Isokaempferide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for obtaining this compound?

This compound, a flavonoid, can be obtained through two primary methods: isolation from natural sources and chemical synthesis. The natural isolation typically involves extraction from plants known to contain the compound, such as Acalypha alnifolia, followed by chromatographic purification.[1][2] Synthesis often involves the selective methylation of kaempferol.[3][4]

Q2: What are the potential impurities I might encounter when isolating this compound from plant sources?

When isolating this compound from plant materials, you may encounter several types of impurities, including:

  • Other flavonoids with similar polarity.

  • Chlorophylls.

  • Waxes and resins.[5]

  • Carotenoids.[5]

Q3: If I synthesize this compound by methylating kaempferol, what are the likely impurities?

The synthesis of this compound via the methylation of kaempferol can lead to the formation of other methylated kaempferol isomers as impurities. The reactivity of the hydroxyl groups on kaempferol is generally in the order of 7 > 4′ > 3 > 5, meaning that without a selective synthesis strategy, you may get a mixture of mono-, di-, and tri-O-methylated kaempferols.[3]

Q4: How can I assess the purity of my this compound sample?

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or an Evaporative Light Scattering Detector (HPLC-ELSD) is a common method for determining purity.[6] Further confirmation of identity and purity can be obtained using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Q5: What are the recommended storage conditions for this compound to maintain its purity?

To ensure the stability of this compound, it should be stored as a solid at -20°C. If it is in a solvent, it is best to store it at -80°C for up to six months or at -20°C for up to one month.[7] It is advisable to prepare fresh solutions for experiments to avoid degradation.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Column Chromatography
  • Possible Cause: The polarity of the elution solvent system may not be optimized, leading to poor separation or co-elution with impurities.

  • Troubleshooting Steps:

    • Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.

    • Employ a gradient elution in your column chromatography, gradually increasing the polarity of the mobile phase.

    • Consider using a different stationary phase, such as Sephadex LH-20, which is often used for flavonoid separation.[8]

Issue 2: Multiple Peaks in HPLC Chromatogram of Purified this compound
  • Possible Cause: The sample may still contain impurities, such as other flavonoid isomers or degradation products.

  • Troubleshooting Steps:

    • Use a photodiode array (PDA) detector to check the spectral homogeneity of each peak. If the UV-Vis spectra are different, it indicates the presence of multiple compounds.

    • Optimize the HPLC method by changing the mobile phase composition, gradient, or column temperature to improve the resolution between the peaks.[9]

    • Consider re-purifying the sample using preparative HPLC.

Issue 3: Discrepancies in NMR Spectrum
  • Possible Cause: The presence of residual solvents or impurities can lead to unexpected signals in the NMR spectrum.

  • Troubleshooting Steps:

    • Ensure your sample is completely dry before preparing the NMR sample.

    • Use high-purity deuterated solvents for your NMR analysis.

    • Compare your spectrum with published data for this compound to identify any extraneous peaks.

Experimental Protocols

Protocol 1: Isolation of this compound from Acalypha alnifolia Leaves
  • Extraction:

    • Air-dry and powder the leaves of Acalypha alnifolia.

    • Macerate the powdered leaves in acetone at room temperature.

    • Filter the extract and concentrate it under reduced pressure to obtain the crude acetone extract.

  • Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column.

    • Mix the crude acetone extract with a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of chloroform and ethyl acetate.[2]

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing this compound and evaporate the solvent.

  • Crystallization:

    • Recrystallize the obtained solid from a suitable solvent system (e.g., methanol/water) to get pure this compound crystals.

Protocol 2: Purity Assessment by HPLC-PDA
  • Instrumentation: HPLC system with a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over the run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 265 nm and 354 nm. A PDA detector allows for scanning a wider range to check for peak purity.

  • Sample Preparation: Dissolve the this compound sample in methanol to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Quantitative Data

Table 1: Typical HPLC Parameters for this compound Purity Analysis

ParameterValue
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection (UV) 265 nm, 354 nm
Column Temp. 30 °C

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Position¹³C (ppm)¹H (ppm)
2 155.8-
3 138.1-
4 178.0-
5 161.2-
6 98.16.19 (d, J=2.0 Hz)
7 164.2-
8 93.96.48 (d, J=2.0 Hz)
9 156.3-
10 104.0-
1' 120.9-
2' 130.18.04 (d, J=8.8 Hz)
3' 115.86.92 (d, J=8.8 Hz)
4' 160.0-
5' 115.86.92 (d, J=8.8 Hz)
6' 130.18.04 (d, J=8.8 Hz)
3-OCH₃ 60.13.78 (s)

Note: Chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

Visualizations

Isokaempferide_Purification_Workflow cluster_extraction Isolation from Plant Source cluster_synthesis Chemical Synthesis cluster_purification Purification cluster_analysis Purity Assessment plant_material Plant Material (e.g., Acalypha alnifolia) extraction Solvent Extraction (e.g., Acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography kaempferol Kaempferol methylation Selective Methylation kaempferol->methylation crude_product Crude Synthetic Product methylation->crude_product crude_product->column_chromatography fractions Collect Fractions (TLC Monitoring) column_chromatography->fractions pure_this compound Pure this compound fractions->pure_this compound hplc HPLC-PDA Analysis pure_this compound->hplc nmr NMR Spectroscopy pure_this compound->nmr ms Mass Spectrometry pure_this compound->ms final_product Purity Confirmed this compound

Caption: General workflow for the isolation/synthesis and purity assessment of this compound.

References

Technical Support Center: Scaling Up Isokaempferide Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the isolation of Isokaempferide for preclinical studies. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and comparative data to facilitate a smooth transition from bench-scale to pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most effective extraction methods for scaling up this compound production?

A1: For large-scale production, traditional methods like maceration and Soxhlet extraction are often employed due to their simplicity and scalability.[1] However, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including reduced solvent consumption, shorter extraction times, and potentially higher yields.[1][2][3] The choice of method often depends on the available equipment, cost considerations, and the specific plant matrix. For industrial applications, macroporous resin adsorption technology is an efficient and cost-effective method for the initial capture and purification of flavonoids from crude extracts.[4]

Q2: Which solvents are recommended for this compound extraction?

A2: this compound is soluble in organic solvents like DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[5][6] For initial extraction from plant material, polar solvents such as ethanol, methanol, or their aqueous mixtures (e.g., 70% ethanol) are most commonly used due to their ability to efficiently solubilize flavonoids.[1][2][4] The use of "green" solvents is also gaining traction to minimize environmental impact.[2]

Q3: How can I improve the purity of my this compound isolate to meet preclinical standards (>95%)?

A3: Achieving high purity typically requires a multi-step chromatographic approach. A common strategy involves initial fractionation of the crude extract using a macroporous resin column to separate total flavonoids from other plant metabolites.[4] This is followed by one or more rounds of silica gel column chromatography or, for the highest purity, preparative High-Performance Liquid Chromatography (prep-HPLC) using a C18 column.[7][8][9]

Q4: What are the critical quality control parameters for a preclinical batch of this compound?

A4: For preclinical studies, it is crucial to ensure the identity, purity, and consistency of the isolated compound. Key analytical techniques include:

  • HPLC: To determine the purity of the compound, often using a DAD or ELSD detector.[10]

  • LC-MS: To confirm the molecular weight and identity of this compound.[7]

  • NMR: To elucidate and confirm the chemical structure.[10] The final product should be a well-characterized, yellow powder with purity typically exceeding 95%.[10] All studies intended for regulatory submission must be performed under Good Laboratory Practice (GLP) conditions.[11][12]

Q5: How should purified this compound be stored to ensure its stability?

A5: this compound stability can be affected by factors like pH and light exposure.[5] As a solid powder, it should be stored in a cool, dark, and dry place. For long-term storage, -20°C is recommended.[13] If dissolved in a solvent like DMSO for stock solutions, it should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) use.[13][14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient plant material grinding.2. Inappropriate solvent choice.3. Insufficient extraction time or temperature.1. Grind the dried plant material into a fine powder to maximize surface area for solvent penetration.[8]2. Use an appropriate solvent system, such as 70% ethanol or methanol, which is effective for flavonoid extraction.[4]3. Optimize extraction time and consider techniques like UAE or MAE to enhance efficiency.[1]
Compound Not Eluting from Silica Gel Column 1. The compound is highly polar.2. The solvent system is too non-polar.3. The compound might have decomposed on the silica.1. Gradually increase the polarity of the eluting solvent system (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).[15]2. Test your compound for stability on a small amount of silica using a 2D TLC test before running the full column.[15]
Co-elution of Impurities / Poor Separation 1. The chosen solvent system has poor selectivity.2. The column was overloaded with the crude sample.3. The column was not packed properly.1. Systematically screen different solvent systems using TLC to find one that provides better separation between this compound and impurities.2. Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the silica gel weight.3. Ensure the column is packed uniformly to prevent channeling.
Green/Brown Color in Final Product 1. Presence of chlorophyll and other pigments.1. During liquid-liquid partitioning, wash the organic extract (e.g., ethyl acetate) with brine to remove water-soluble pigments.2. Perform an initial cleanup step using a macroporous resin column, which can effectively separate flavonoids from pigments.[4]
Compound Degradation During Storage 1. Exposure to light, heat, or oxygen.2. Unstable pH in solvent.1. Store the purified solid in airtight, amber vials at -20°C or below.[13]2. Prepare stock solutions in high-purity DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[14]

Data Presentation

Table 1: Comparison of Modern Flavonoid Extraction Techniques

This table summarizes key parameters for different extraction methods suitable for flavonoids, providing a basis for selecting a scalable process.

Extraction Method Typical Solvents Advantages Considerations for Scale-Up
Maceration Ethanol, Methanol, Water[1]Simple, low initial equipment cost.Time-consuming, large solvent volumes required.[1]
Soxhlet Extraction Ethanol, Methanol, Hexane[1]Continuous process, more efficient than maceration.Requires thermostable compounds, uses flammable solvents.[1]
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol-Water mixtures[1][2]Faster, higher yields, reduced solvent use.[2]Equipment cost, potential for localized heating.
Microwave-Assisted Extraction (MAE) Ethanol, WaterVery fast, high efficiency, low solvent use.[2]Still under development for large-scale industrial production.[2]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with co-solvents (e.g., ethanol)"Green" technique, high selectivity.High initial investment, requires high pressure.

Experimental Protocols

Detailed Methodology for Scaled-Up this compound Isolation

This protocol outlines a robust, multi-step process for isolating this compound with high purity.

Step 1: Preparation of Plant Material

  • Collect and air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[8]

Step 2: Solvent Extraction

  • Macerate the powdered plant material with 70% aqueous ethanol (1:10 w/v ratio) at room temperature for 48 hours with occasional agitation.[4]

  • Filter the extract through a suitable filter (e.g., Whatman No. 1 paper).

  • Repeat the extraction process on the plant residue to maximize yield.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at <50°C to remove the ethanol.

Step 3: Initial Fractionation with Macroporous Resin

  • Suspend the aqueous concentrate in water and filter to remove any precipitates.

  • Load the clarified extract onto a pre-conditioned macroporous resin column (e.g., D101 or D4020).[4]

  • Wash the column sequentially with several bed volumes (BV) of deionized water to remove sugars and other highly polar impurities.

  • Elute the column with a stepwise gradient of ethanol in water (e.g., 5%, 30%, 60%, 95% ethanol).[4]

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those rich in flavonoids.

  • Combine the flavonoid-rich fractions (typically eluting in 30-60% ethanol) and concentrate to dryness. This yields the crude flavonoid extract.

Step 4: Silica Gel Column Chromatography

  • Adsorb the crude flavonoid extract onto a small amount of silica gel (60-120 mesh) and dry it completely.

  • Prepare a silica gel column packed with a suitable non-polar solvent system (e.g., hexane or dichloromethane).

  • Load the dried sample onto the top of the column.

  • Elute the column with a gradient of increasing polarity, for example, a dichloromethane-methanol or ethyl acetate-hexane gradient.

  • Collect fractions and monitor by TLC, visualizing spots under UV light (254/365 nm).

  • Combine the fractions containing pure this compound.

Step 5: Final Purification and Verification (Prep-HPLC)

  • For preclinical grade purity (>95%), subject the semi-purified this compound to preparative RP-HPLC on a C18 column.[8]

  • Use a mobile phase gradient of acetonitrile and water, often with 0.1% formic acid to improve peak shape.[8]

  • Monitor the elution at a wavelength of ~265 nm or ~350 nm.[8]

  • Collect the peak corresponding to this compound, concentrate it, and lyophilize to obtain a pure yellow powder.

  • Confirm the identity and purity using analytical HPLC, LC-MS, and NMR.

Mandatory Visualizations

Isokaempferide_Isolation_Workflow Workflow for Scaled-Up this compound Isolation A Plant Material (Dried & Powdered) B Solvent Extraction (e.g., 70% Ethanol) A->B C Filtration & Concentration B->C D Crude Aqueous Extract C->D E Macroporous Resin Column Chromatography D->E F Wash with Water (Remove Polar Impurities) E->F Load G Elute with Ethanol Gradient F->G Wash H Crude Flavonoid Fraction G->H Elute & Concentrate I Silica Gel Column Chromatography H->I J Semi-Purified this compound I->J K Preparative HPLC (C18 Column) J->K L Pure this compound (>95%) K->L M QC Analysis (HPLC, LC-MS, NMR) L->M

Caption: Workflow for Scaled-Up this compound Isolation.

Isokaempferide_Signaling_Pathway This compound's Anti-Inflammatory Signaling Pathway cluster_membrane Receptor Cell Surface Receptor (e.g., TNFR) PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->PI3K Inhibits AKT Akt This compound->AKT Inhibits PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammation Induces

Caption: this compound's Anti-Inflammatory Signaling Pathway.

References

Technical Support Center: Managing Batch-to-Batch Variability of Isokaempferide Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in managing batch-to-batch variability of Isokaempferide extracts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the extraction, analysis, and handling of this compound.

FAQ 1: What are the primary sources of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in botanical extracts is a common challenge stemming from several factors.[1][2][3] The primary sources of this variability can be categorized as follows:

  • Raw Material Inconsistency: The geographical source, climate, harvest time, and storage conditions of the plant material significantly impact the concentration of secondary metabolites like this compound.[1][2][3][4]

  • Extraction Method and Parameters: The choice of extraction method and the precise control of its parameters are critical. Inconsistencies in the solvent-to-solid ratio, extraction time, temperature, and solvent polarity can lead to variable yields and purity.[4][5]

  • Post-Extraction Handling: Degradation of this compound can occur if extracts are not handled and stored properly. Exposure to light, high temperatures, or oxygen can affect its stability.[4][6]

  • Co-extraction of Interfering Compounds: Crude extracts contain a complex mixture of compounds. Variations in the raw material can alter the profile of these co-extracted substances, making purification and accurate quantification more challenging.[4]

FAQ 2: My this compound yield is consistently low. What are the potential causes and solutions?

Low extraction yield can be attributed to several factors. Consider the following troubleshooting steps:

  • Inappropriate Solvent Selection: The polarity of the extraction solvent is crucial. This compound, a flavonoid, is typically extracted with polar solvents like methanol or ethanol.[7][8] If the yield is low, consider optimizing the solvent system, including using aqueous mixtures of these alcohols.

  • Suboptimal Extraction Parameters: Factors such as temperature, extraction time, and the solid-to-solvent ratio play a significant role.[5] Increasing the temperature can enhance solubility and diffusion, but excessive heat may degrade the compound.[5] Similarly, an optimal extraction time must be determined to ensure complete extraction without unnecessary exposure to harsh conditions.

  • Inefficient Extraction Method: For flavonoids, methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can offer higher yields in shorter times compared to conventional methods like maceration.[9][10]

  • Poor Raw Material Quality: The concentration of this compound can vary significantly between different batches of plant material. It is advisable to source certified plant material and, if possible, analyze a small sample for this compound content before large-scale extraction.[4]

FAQ 3: I'm observing unexpected peaks in my HPLC chromatogram when analyzing this compound extracts. What could be the cause?

Unexpected peaks in an HPLC chromatogram can arise from several sources. Here's a systematic approach to troubleshooting this issue:

  • Contamination:

    • Solvents and Reagents: Run a blank injection of your mobile phase and sample diluent to check for contaminants.[11] Ensure you are using HPLC-grade solvents.

    • Sample Preparation: Ensure all glassware is thoroughly cleaned. Contamination can be introduced during the extraction or sample dilution steps.

  • Degradation of this compound: this compound can degrade due to factors like pH, temperature, and light exposure, leading to the formation of degradation products that appear as extra peaks.[6][11]

  • Co-eluting Impurities: The crude extract may contain other compounds that have similar retention times to this compound under your current chromatographic conditions. Modifying the mobile phase composition or gradient can help resolve these peaks.

  • Injector and System Contamination: A contaminated injector or column can introduce ghost peaks. Implement a regular cleaning and maintenance schedule for your HPLC system.[12]

FAQ 4: The biological activity of my this compound extracts is inconsistent, even when the quantified concentration is similar between batches. Why is this happening?

This phenomenon can be perplexing and often points to the presence of other bioactive compounds in the extract.[4]

  • Synergistic or Antagonistic Effects: The overall biological activity of a natural product extract is often not solely attributable to a single compound. Minor, unquantified components in the extract can act synergistically to enhance the effect of this compound or antagonistically to inhibit it.[4]

  • Presence of Unidentified Bioactive Compounds: Different batches of raw material may contain varying levels of other bioactive compounds that contribute to the observed effect.

  • Degradation to Bioactive Metabolites: this compound might degrade into other compounds that have their own biological activity, which could vary between batches depending on the storage and handling conditions.

To address this, it is crucial to perform comprehensive phytochemical profiling of the extracts, not just quantification of this compound, to identify and quantify other major components.

Section 2: Troubleshooting Guides

This section provides structured tables to guide users through specific experimental issues.

Table 1: Troubleshooting Low this compound Extraction Yield
Symptom Possible Cause Recommended Action
Low Yield with Maceration Incomplete extraction due to insufficient time or agitation.Increase extraction time and ensure regular agitation. Consider switching to a more efficient method like sonication or reflux.[8]
Low Yield with All Methods Inappropriate solvent.Test a range of solvents with varying polarities (e.g., different percentages of ethanol or methanol in water).[7]
Poor quality of raw plant material.Source certified botanical materials. If possible, pre-screen new batches for this compound content.[4]
Suboptimal particle size of plant material.Grind the plant material to a fine, consistent powder to increase the surface area for extraction.[5]
Yield Decreases Over Time Degradation of this compound during extraction.Optimize extraction temperature and time to minimize degradation. Protect the extraction mixture from light.[11]
Table 2: Troubleshooting HPLC Analysis of this compound
Symptom Possible Cause Recommended Action
Peak Tailing Secondary interactions with the stationary phase (e.g., residual silanols).Adjust the pH of the mobile phase.[13] Use a column with end-capping or a different stationary phase.
Column overload.Dilute the sample and reinject.
Split Peaks Column void or channeling.Replace the column. Ensure proper column packing and handling.[12]
Partially blocked frit.Backflush the column or replace the frit.[13]
Irreproducible Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing.[14]
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[14]
Pump malfunction or leaks.Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[12][15]
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use HPLC-grade solvents. Flush the detector cell.[14]
Air bubbles in the system.Degas the mobile phase and purge the pump.[14]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and analysis of this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material.

  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1 gram of the powdered plant material and place it in a conical flask.

    • Add 25 mL of 75% ethanol (v/v) to the flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.[9]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Storage: Store the dried extract in a desiccator in the dark at 4°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This is a representative HPLC method that may require optimization.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: Start with 90% A and 10% B, linearly increase to 50% B over 30 minutes, then return to initial conditions and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 368 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh the dried extract, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Section 4: Data Presentation

The following tables summarize quantitative data related to flavonoid extraction to provide a benchmark for experimental outcomes.

Table 3: Comparison of Extraction Methods for Flavonoids (Data for Kaempferol as a proxy)
Extraction Method Solvent Yield of Kaempferol (mg/g of extract) Reference
RefluxEthyl Acetate92.54 (from 56 mg of extract)[2]
RefluxMethanol54.63[2]
RefluxEthanol41.20[2]
MacerationEthyl AcetateLower than reflux[2]

Note: Data presented is for Kaempferol, a structurally similar flavonoid, and may vary for this compound.

Table 4: HPLC Method Validation Parameters (Data for Kaempferol as a proxy)
Parameter Method 1 Method 2 Method 3
Linearity Range (µg/mL) 10 - 600.25 - 7.52 - 12
Correlation Coefficient (r²) 0.9989> 0.99> 0.99
Precision (%RSD) < 2%-0.0957 (Intra-day)
Accuracy (% Recovery) 99.96% - 100.17%> 85%99.70%
LOD (µg/mL) --0.015
LOQ (µg/mL) --0.0457

Note: This data is for the quantification of Kaempferol and serves as a reference for method development for this compound.

Section 5: Mandatory Visualizations

This section provides diagrams of key signaling pathways and experimental workflows using the DOT language.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_qc Quality Control plant_material Plant Material (Dried, Powdered) extraction Ultrasound-Assisted Extraction (e.g., 75% Ethanol) plant_material->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract sample_prep Sample Preparation (Dissolve and Filter) crude_extract->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis (Quantification) hplc->data_analysis results This compound Concentration data_analysis->results variability_assessment Batch-to-Batch Variability Assessment results->variability_assessment troubleshooting Troubleshooting variability_assessment->troubleshooting

Caption: Experimental workflow for this compound extraction and analysis.

tnf_alpha_pathway cluster_inhibition Inhibition by this compound cluster_signaling TNF-α Signaling Pathway This compound This compound ikk IKK Complex This compound->ikk inhibits nfkb NF-κB This compound->nfkb inhibits tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 binds tradd TRADD tnfr1->tradd recruits traf2 TRAF2 tradd->traf2 ripk1 RIPK1 tradd->ripk1 traf2->ikk activates ripk1->ikk ikba IκBα ikk->ikba phosphorylates ikba->nfkb releases nucleus Nucleus nfkb->nucleus translocates to inflammation Inflammatory Gene Expression (e.g., COX-2, iNOS) nucleus->inflammation induces

Caption: Inhibition of the TNF-α signaling pathway by this compound.

nrf2_pathway cluster_activation Activation by this compound cluster_signaling Nrf2-ARE Signaling Pathway This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 disrupts nrf2 Nrf2 keap1_nrf2->nrf2 releases ubiquitination Ubiquitination & Degradation keap1_nrf2->ubiquitination leads to keap1 Keap1 nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) nucleus->are binds to antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes activates

Caption: Activation of the Nrf2-ARE antioxidant pathway by this compound.

References

Technical Support Center: Optimizing Isokaempferide Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the treatment duration of Isokaempferide in cell culture experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring flavonoid, specifically a 3-O-methylated derivative of kaempferol. Its mechanism of action is multifaceted, involving anti-inflammatory and anti-cancer properties. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation by modulating key signaling pathways such as PI3K/Akt and MAPK. It has also demonstrated hepatoprotective effects by inhibiting TNF-alpha-induced liver cell death.

Q2: What is a recommended starting concentration and treatment duration for this compound in a new cell line?

For a new cell line, it is crucial to perform a dose-response and time-course experiment to determine the optimal conditions. A good starting point is to test a wide range of concentrations, from 0.1 µM to 100 µM, for various durations, such as 24, 48, and 72 hours. The half-maximal inhibitory concentration (IC50) can then be determined using a cell viability assay like the MTT assay.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For cell culture experiments, a stock solution is typically prepared in sterile DMSO. To maintain its stability, the stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. It is essential to include a vehicle control (media with the same final concentration of DMSO as your experimental wells) in all experiments to account for any effects of the solvent.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No observable effect of this compound treatment. 1. Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. 2. Insufficient Treatment Duration: The incubation time may not be long enough to induce a measurable response. 3. Compound Instability: this compound, like many flavonoids, can be unstable in cell culture media over long incubation periods. 4. Cell Line Resistance: The target signaling pathways may not be active or may be mutated in your chosen cell line.1. Perform a dose-response experiment with a wider range of concentrations (e.g., up to 200 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours). 3. Prepare fresh this compound dilutions for each experiment. Consider replenishing the media with fresh this compound every 24 hours for longer time points. 4. Research the specific signaling pathways of your cell line or consider using a different, more sensitive cell line.
High levels of cell death, even at low concentrations. 1. High Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Compound Precipitation: this compound may be precipitating out of solution at higher concentrations, leading to non-specific cytotoxicity.1. Use a lower range of concentrations in your dose-response experiment. 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle control. 3. Visually inspect the culture media for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower concentration or a different solubilizing agent.
High variability between replicate wells. 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Pipetting Errors: Inaccurate dilution or addition of this compound. 3. Edge Effects: Wells on the outer edges of the plate are more prone to evaporation.1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or media to maintain humidity.
Inconsistent results between experiments. 1. Variation in Cell Passage Number: Cells at different passage numbers can exhibit different sensitivities. 2. Inconsistent Incubation Times: Minor variations in treatment duration can affect outcomes. 3. Different Batches of this compound: Purity and activity can vary between batches.1. Use cells within a consistent and narrow range of passage numbers for all experiments. 2. Standardize all incubation times precisely. 3. If possible, use the same batch of this compound for a series of related experiments.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeAssayTreatment DurationIC50 (µM)
B16Mouse MelanomaMTT Assay48 hours75.8[1]
HeLaHuman Cervical CancerMTT AssayNot Specified16
Human NeutrophilsPrimary CellsMyeloperoxidase ReleaseNot Specified>100 (non-cytotoxic)[2]
TNF-alpha-induced Liver CellsNot SpecifiedCell Death InhibitionNot Specified22.8

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure the final DMSO concentration in all wells remains below 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Time-Course Experiment to Optimize Treatment Duration

Objective: To determine the optimal treatment duration of this compound.

Methodology:

  • Cell Seeding: Seed cells in multiple 96-well plates at an optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare this compound at a concentration around the predetermined IC50 value and a higher and lower concentration (e.g., 0.5x IC50, IC50, and 2x IC50).

  • Treatment: Treat the cells with the prepared this compound concentrations.

  • Time Points: At various time points (e.g., 12, 24, 48, 72, and 96 hours), perform an MTT assay on one of the plates as described in Protocol 1.

  • Data Analysis: Plot the cell viability against time for each concentration to observe the time-dependent effect of this compound. The optimal duration will depend on the desired experimental outcome (e.g., maximal inhibition, early apoptotic events).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for 24, 48, or 72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan Crystals mtt_addition->formazan_dissolution read_plate Measure Absorbance at 570nm formazan_dissolution->read_plate data_analysis Calculate % Viability & IC50 read_plate->data_analysis

Caption: Experimental workflow for determining the optimal concentration and duration of this compound treatment.

pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Promotes

Caption: Simplified PI3K/Akt signaling pathway modulated by this compound.

mapk_pathway This compound This compound ERK ERK This compound->ERK Inhibits Phosphorylation JNK JNK This compound->JNK Promotes Phosphorylation p38 p38 This compound->p38 Promotes Phosphorylation pERK p-ERK Apoptosis Apoptosis pERK->Apoptosis Inhibits pJNK p-JNK pJNK->Apoptosis Promotes pp38 p-p38 pp38->Apoptosis Promotes

Caption: Overview of MAPK signaling pathway modulation by this compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Properties of Isokaempferide and Kaempferide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of phytopharmaceuticals, flavonoids have garnered significant attention for their diverse therapeutic properties, with anti-inflammatory effects being a prominent area of investigation. Among these, Isokaempferide and Kaempferide, two structurally related flavonols, have demonstrated notable potential in mitigating inflammatory responses. This guide provides a detailed comparison of their anti-inflammatory activities, supported by experimental data, methodologies, and an exploration of their underlying molecular mechanisms.

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and Kaempferide from various in vitro and in vivo studies. It is important to note that the experimental conditions, cell lines, and animal models may vary between studies, which should be taken into consideration when comparing the data directly.

ParameterThis compoundKaempferideReference
Inhibition of Paw Edema (Carrageenan-induced)
Dose (mg/kg)12.5, 25, 50-[1]
Inhibition (%)Significant inhibition (dose-dependent)-[1]
Inhibition of Pro-inflammatory Mediators
TNF-α reductionSignificant reduction at 50 and 100 µg/mlReduction in diabetic neuropathy patients[1][2]
NO Production Inhibition-98% inhibition at 50 and 100 µM in LPS-treated RAW264.7 cells[3]
PGE2 Production Inhibition-Up to 98% inhibition at 50 and 100 µM in LPS-treated RAW264.7 cells[3]
Effect on Inflammatory Enzymes
Myeloperoxidase (MPO) InhibitionBlocked N-formyl-methyl-leucyl-phenylalanine-induced MPO release and activity-[1]
COX-2 Inhibition-Inhibits COX-2 expression[4][5]
iNOS Inhibition-Inhibits iNOS expression[4][5]
Effect on Signaling Pathways
NF-κB-Inhibits NF-κB activation[6][7]
MAPK-Downregulates phosphorylated MAPKs[6]

Experimental Methodologies

The assessment of the anti-inflammatory properties of this compound and Kaempferide involves a range of established in vitro and in vivo experimental protocols.

In Vivo Models
  • Carrageenan-Induced Paw Edema: This is a widely used model to evaluate acute inflammation.

    • Animal Model: Male Wistar rats or Swiss mice are typically used.

    • Treatment: Animals are pre-treated orally or intraperitoneally with various doses of this compound (e.g., 12.5, 25, and 50 mg/kg) or a vehicle control.[1]

    • Induction of Edema: One hour after treatment, a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

In Vitro Assays
  • Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages: This model is used to study the effects of the compounds on inflammatory responses in immune cells.

    • Cell Line: Murine macrophage cell lines like RAW264.7 or primary peritoneal macrophages are commonly used.[3]

    • Treatment: Cells are pre-treated with different concentrations of Kaempferide (e.g., 50 and 100 µM) for a specific duration before being stimulated with LPS (e.g., 1 µg/mL).[3]

    • Measurement of Inflammatory Mediators:

      • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

      • Prostaglandin E2 (PGE2) and Cytokines (e.g., TNF-α, IL-6): The levels of these mediators in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]

  • Myeloperoxidase (MPO) Activity Assay: This assay measures neutrophil degranulation, a key event in inflammation.

    • Cell Source: Human neutrophils are isolated from peripheral blood.

    • Stimulation: Neutrophils are stimulated with N-formyl-methyl-leucyl-phenylalanine (fMLP) in the presence or absence of this compound.[1]

    • Measurement: MPO activity in the cell supernatant is determined spectrophotometrically.

Signaling Pathways and Mechanisms of Action

Both this compound and Kaempferide exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

This compound

This compound has been shown to inhibit the release of inflammatory mediators such as histamine, serotonin, and prostaglandin E2.[1] It also reduces the infiltration of leukocytes, particularly neutrophils, to the site of inflammation.[1] A key mechanism of action for this compound is the inhibition of neutrophil degranulation and the activity of myeloperoxidase (MPO).[1] Furthermore, it can significantly decrease the production of the pro-inflammatory cytokine TNF-α.[1]

Kaempferide

Kaempferide demonstrates a broader and more extensively studied mechanism of action. It is a potent inhibitor of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][5] Its anti-inflammatory effects are largely attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Kaempferide has also been found to downregulate the phosphorylation of mitogen-activated protein kinases (MAPKs), another crucial pathway in the inflammatory response.[6] Additionally, it can activate the Nrf2/HO-1 signaling cascade, which is involved in the antioxidant and anti-inflammatory cellular defense mechanisms.[6] Some studies also point to its ability to directly target upstream kinases such as Src and Syk.[3]

Visualizing the Mechanisms

To better understand the experimental processes and the molecular interactions, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Assessing Anti-inflammatory Effects cluster_invivo In Vivo Model cluster_invitro In Vitro Model animal_model Animal Model (e.g., Rats, Mice) treatment Treatment (this compound/Kaempferide or Vehicle) animal_model->treatment induction Induction of Inflammation (e.g., Carrageenan injection) treatment->induction measurement Measurement of Edema induction->measurement cell_culture Cell Culture (e.g., RAW264.7 Macrophages) pretreatment Pre-treatment (this compound/Kaempferide) cell_culture->pretreatment stimulation Stimulation (e.g., LPS) pretreatment->stimulation analysis Analysis of Inflammatory Mediators (NO, PGE2, TNF-α) stimulation->analysis

Caption: General experimental workflow for evaluating the anti-inflammatory effects of this compound and Kaempferide.

G Comparative Anti-inflammatory Signaling Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediators LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Enzymes Inflammatory Enzymes (COX-2, iNOS) NFkB->Enzymes Nrf2 Nrf2/HO-1 Pathway MPO Myeloperoxidase (MPO) This compound This compound This compound->Cytokines Inhibits This compound->MPO Inhibits Kaempferide Kaempferide Kaempferide->MAPK Inhibits Kaempferide->NFkB Inhibits Kaempferide->Nrf2 Activates

Caption: A comparative overview of the known anti-inflammatory signaling pathways modulated by this compound and Kaempferide.

Conclusion

Both this compound and Kaempferide exhibit significant anti-inflammatory properties, albeit through partially different molecular mechanisms. This compound's effects are prominently linked to the inhibition of neutrophil activity and the reduction of specific inflammatory mediators. In contrast, Kaempferide appears to have a more extensively characterized and broader mechanism of action, involving the suppression of major inflammatory signaling pathways like NF-κB and MAPKs, and the activation of the protective Nrf2 pathway.

While the available data provides a solid foundation for understanding their individual anti-inflammatory potential, direct comparative studies are warranted to definitively ascertain their relative potency and therapeutic efficacy. Such studies would be invaluable for guiding future research and development of these promising natural compounds as anti-inflammatory agents. Researchers, scientists, and drug development professionals are encouraged to consider these findings in their pursuit of novel anti-inflammatory therapies.

References

Isokaempferide: A Comparative Analysis of its Anticancer Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Isokaempferide, a naturally occurring flavonoid, has demonstrated notable potential as an anticancer agent. This guide provides a comparative overview of its efficacy in various cancer cell lines, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Anticancer Efficacy

The cytotoxic effects of this compound have been evaluated across several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency. The data reveals varying degrees of sensitivity among different cancer types.

Cell LineCancer TypeIC50 (µM)Citation
HeLa Cervical Cancer16[1][2]
HepG2 Liver Cancer62.5[3]
B16 Mouse Melanoma75.8[3]

Note: Lower IC50 values indicate higher cytotoxic potency. The data shows that this compound is most potent against the HeLa cervical cancer cell line.[1][2]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. In HeLa cells, treatment with this compound leads to characteristic morphological changes associated with apoptosis.[1][2] This process is further confirmed by Annexin V staining and FACS analysis, which identify the externalization of phosphatidylserine, a hallmark of early apoptosis.[1][2]

The apoptotic cascade initiated by this compound is dependent on the activation of caspases, a family of cysteine proteases that execute the apoptotic process. Western blot analysis has shown that this compound treatment leads to the cleavage, and thus activation, of caspases-3, -7, -8, and -9.[2] Activated caspases are responsible for the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to cell death.[1][2] Interestingly, in HeLa cells, the cytotoxicity induced by this compound appears to be independent of cell cycle arrest.[1][2]

Signaling Pathways and Experimental Workflow

The anticancer activity of flavonoids like this compound is often attributed to their ability to modulate intracellular signaling pathways that control cell survival, proliferation, and apoptosis.[4][5] Key pathways implicated in cancer include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in tumor cells, leading to uncontrolled growth and inhibition of apoptosis.[4][6] Natural compounds can interfere with these pathways to inhibit cancer progression.[4]

Below are diagrams illustrating a common signaling pathway targeted by anticancer compounds and a typical experimental workflow for validating their activity.

Signaling_Pathway General Apoptosis-Inducing Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Inhibition Caspase-8 Caspase-8 Receptor->Caspase-8 Akt Akt PI3K->Akt Inhibition Caspase-9 Caspase-9 Akt->Caspase-9 Inhibition Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved_PARP Cleaved_PARP PARP->Cleaved_PARP

A generalized signaling pathway for apoptosis induction.

Experimental_Workflow Workflow for Validating Anticancer Activity cluster_apoptosis Flow Cytometry Cell_Culture Cancer Cell Line Culture Treatment Treat cells with this compound (various concentrations) Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Treatment->MTT_Assay Apoptosis_Analysis Apoptosis Analysis Treatment->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis Treatment->Cell_Cycle_Analysis Western_Blot Western Blot for Protein Expression Treatment->Western_Blot Annexin_V Annexin V/PI Staining Apoptosis_Analysis->Annexin_V

References

Isokaempferide vs. other flavonoids: a comparative study on antioxidant activity.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of isokaempferide against other well-known flavonoids, such as kaempferol and quercetin. The information is compiled from various scientific sources to aid in research and drug development endeavors.

Executive Summary

This compound, a naturally occurring flavonoid, is structurally similar to kaempferol, with the distinction of a methyl group at the 3-hydroxyl position. This structural modification is known to influence its antioxidant capacity. While direct comparative quantitative data for this compound is limited in the available scientific literature, this guide provides a qualitative comparison based on established structure-activity relationships of flavonoids. For context, quantitative data for closely related and widely studied flavonoids like kaempferol and quercetin are presented. This guide also details a standard experimental protocol for assessing antioxidant activity and illustrates a key signaling pathway involved in the antioxidant response of flavonoids.

Data Presentation: Comparative Antioxidant Activity

The following table summarizes the antioxidant activity of various flavonoids as measured by their IC50 values in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.

FlavonoidDPPH Radical Scavenging Activity (IC50)Reference(s)
This compound Data not available in the searched literature. Expected to have lower activity than kaempferol due to the methylation of the 3-hydroxyl group.-
Kaempferol 3.70 ± 0.15 µg/mL[1]
Quercetin 1.89 ± 0.33 µg/mL[1]
Rutin (Quercetin-3-O-rutinoside) 4.68 ± 1.24 µg/mL[1]
Hyperoside (Quercetin-3-O-galactoside) 3.54 ± 0.39 µg/mL[1]

Note: The antioxidant activity of flavonoids is influenced by the number and arrangement of hydroxyl groups. The methylation of a hydroxyl group, as seen in this compound (kaempferol 3-O-methyl ether), generally leads to a decrease in free radical scavenging activity compared to the parent compound.

Experimental Protocols: DPPH Radical Scavenging Assay

The DPPH assay is a common and reliable method for determining the antioxidant capacity of various compounds.[2]

Principle:

The DPPH radical is a stable free radical with a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is indicative of the scavenging potential of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol.

  • Preparation of Test Samples: The flavonoid compounds (e.g., this compound, kaempferol, quercetin) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample. A control sample containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the control sample.

    • Abs_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test sample.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Flavonoid-Mediated Antioxidant Response via Nrf2 Signaling Pathway

Flavonoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. One of the key pathways is the Keap1-Nrf2 pathway, which regulates the expression of a wide array of antioxidant and cytoprotective genes.

flavonoid_nrf2_pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids Flavonoids (e.g., this compound) Flavonoids->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection & Detoxification Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_in_nucleus->ARE binds to

Caption: Flavonoid activation of the Nrf2 signaling pathway.

Experimental Workflow for DPPH Assay

The following diagram illustrates the key steps involved in determining the antioxidant activity of a compound using the DPPH assay.

DPPH_Workflow Start Start Prep_DPPH Prepare 0.1 mM DPPH solution in Methanol Start->Prep_DPPH Prep_Samples Prepare serial dilutions of Flavonoid samples in Methanol Start->Prep_Samples Mix Mix DPPH solution with Flavonoid samples Prep_DPPH->Mix Prep_Samples->Mix Incubate Incubate in dark at room temperature for 30 minutes Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Calculate_IC50 Determine IC50 value from concentration-inhibition curve Calculate_Inhibition->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow of the DPPH radical scavenging assay.

Conclusion

In contrast, flavonoids like quercetin, which possess a catechol group (two adjacent hydroxyl groups) in the B-ring, exhibit very strong antioxidant activity. Kaempferol, with a single hydroxyl group in the B-ring, is also a potent antioxidant, though generally less so than quercetin.

Beyond direct radical scavenging, flavonoids, likely including this compound, can contribute to cellular antioxidant defense by modulating signaling pathways such as the Nrf2 pathway. Further experimental studies are required to quantify the specific antioxidant activity of this compound and to fully elucidate its mechanisms of action. This information will be crucial for its potential development as a therapeutic agent. Additionally, this compound has been shown to possess anti-inflammatory properties and can inhibit myeloperoxidase activity, which is involved in the production of reactive oxygen species by neutrophils, suggesting an indirect antioxidant effect.[3]

References

A Comparative Guide to Isokaempferide Quantification: Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Isokaempferide (Kaempferol 3-methyl ether), a flavonoid with significant research interest. The accurate determination of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and pharmacological research. This document outlines and compares the performance of common analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC), based on reported validation data for the closely related flavonoid, kaempferol, and its derivatives.

Data Presentation: A Comparative Analysis of Method Validation Parameters

The following tables summarize the key validation parameters for different analytical methods applicable to the quantification of this compound. These parameters are essential for evaluating the reliability, sensitivity, and accuracy of each method.

Table 1: HPLC-UV Method Validation for Kaempferol Quantification

Validation ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL)0.25 - 7.5[1]2 - 12[2]10 - 60[3]
Correlation Coefficient (r²)> 0.99[1]0.9993[2]0.9989[3]
Precision (%RSD)< 2% (Intra-day & Inter-day)[3]Intra-day: 0.0957, Inter-day: 0.1461[3]Not Reported
Accuracy (% Recovery)> 85%[1]99.70%[3]99.96% - 100.17%[3]
Limit of Detection (LOD) (µg/mL)Not Reported0.015[3]Not Reported
Limit of Quantification (LOQ) (µg/mL)Not Reported0.0457[3]Not Reported

Table 2: LC-MS/MS Method Validation for Flavonoid Quantification

Validation ParameterMethod 1
Linearity Range (ng/mL)1 - 500
Correlation Coefficient (r)≥ 0.9904[4]
Precision (%RSD)Not Reported
Accuracy (% Recovery)Not Reported
Limit of Detection (LOD) (ng/mL)< 3.12[4]
Limit of Quantification (LOQ) (ng/mL)< 12.5[4]

Table 3: HPTLC Method Validation for Kaempferol Quantification

Validation ParameterMethod 1Method 2
Linearity Range (ng/spot)200 - 700[5][6]100 - 600[7]
Correlation Coefficient (r)0.997[5][6]0.99834[7]
Precision (%RSD)Intra-day: 1.44 - 1.96, Inter-day: 1.78-1.99[5]Intra-day: 2.422, Inter-day: 2.522[7]
Accuracy (% Recovery)99.60% - 99.85%[5][6]95.57%[7]
Limit of Detection (LOD) (ng/spot)25[5][6]100[7]
Limit of Quantification (LOQ) (ng/spot)76.47[5][6]300[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for flavonoid analysis and can be adapted for this compound quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of flavonoids due to its robustness and cost-effectiveness.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column, a UV-Vis detector, a pump, and an autosampler.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and acidified water (e.g., with 0.1% formic acid or phosphoric acid). A common mobile phase composition is methanol and 0.1% formic acid (75:25, v/v)[1][8].

  • Flow Rate: Typically maintained at 1.0 mL/min[1][8].

  • Detection: UV detection is commonly performed at the maximum absorbance wavelength (λmax) of the analyte, which for kaempferol and its derivatives is typically around 265 nm or 368 nm[1][2][8].

  • Sample Preparation: Plant materials are typically extracted with a suitable solvent such as methanol or ethanol. The extract is then filtered and diluted as necessary before injection into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of complex samples and trace-level quantification.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer, often a triple quadrupole (QqQ) or time-of-flight (TOF) instrument.

  • Chromatographic Conditions: Similar to HPLC-UV, a C18 column is commonly used with a mobile phase consisting of acetonitrile and water, both containing a small amount of acid (e.g., 0.05% acetic acid)[4]. A gradient elution is typically employed.

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique, operated in either positive or negative ion mode. For flavonoids, negative mode is often preferred[3].

  • Mass Analysis: Quantification is typically performed using multiple reaction monitoring (MRM) for targeted analysis, which provides excellent selectivity and sensitivity[9].

  • Sample Preparation: Similar to HPLC-UV, samples are extracted and filtered. For biological matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences[10].

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method for quantification.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used[6][11].

  • Mobile Phase: The selection of the mobile phase is critical for achieving good separation. A common solvent system for flavonoids is a mixture of toluene, ethyl acetate, and formic acid in various ratios (e.g., 6:4:1 v/v/v)[7].

  • Sample Application: Samples and standards are applied to the HPTLC plate as narrow bands using an automated applicator.

  • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.

  • Densitometric Analysis: After development, the plate is dried, and the separated bands are quantified using a densitometer by scanning at the λmax of the analyte (e.g., 254 nm)[7].

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from a sample matrix.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Sample Matrix (e.g., Plant Extract, Plasma) Extraction Extraction with Organic Solvent Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Dilution Dilution Filtration->Dilution Method Select Method Dilution->Method HPLC HPLC-UV Method->HPLC LCMS LC-MS Method->LCMS HPTLC HPTLC Method->HPTLC Acquisition Data Acquisition HPLC->Acquisition LCMS->Acquisition HPTLC->Acquisition Integration Peak Integration Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for this compound quantification.

Logical Relationship of Method Validation Parameters

This diagram shows the relationship between key validation parameters as per ICH guidelines.

Validation Parameters Accuracy Accuracy ValidatedMethod Validated Analytical Method Accuracy->ValidatedMethod Precision Precision Precision->Accuracy Precision->ValidatedMethod Linearity Linearity Range Range Linearity->Range Linearity->ValidatedMethod Range->ValidatedMethod LOD Limit of Detection LOQ Limit of Quantification LOD->LOQ LOD->ValidatedMethod LOQ->ValidatedMethod Specificity Specificity Specificity->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Interrelation of analytical method validation parameters.

References

Comparative analysis of Isokaempferide's mechanism with other kinase inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of kinase inhibitor development, a comprehensive understanding of the mechanisms of action of novel compounds is paramount. This guide provides a detailed comparative analysis of Isokaempferide, a naturally occurring flavonoid, and its kinase inhibition profile relative to other well-established kinase inhibitors. This report is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, inflammation, and neurodegenerative diseases.

Executive Summary

This compound, a 3-O-methylated derivative of kaempferol, has demonstrated potential as a kinase inhibitor, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer. This guide synthesizes available experimental data to compare this compound's inhibitory activity and its effects on key signaling pathways, namely the PI3K/Akt and MAPK/ERK pathways, with those of other known kinase inhibitors, including other flavonoids like quercetin and genistein. Our analysis reveals that while this compound shows promise, its comprehensive kinase selectivity profile requires further elucidation to fully understand its therapeutic potential and position it within the broader landscape of kinase inhibitor research.

Comparative Kinase Inhibition Profile

Quantitative data on the inhibitory activity of this compound against a broad spectrum of kinases is emerging. A key study has identified this compound as an inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodegenerative diseases and cancer.[1] The table below summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and a selection of other flavonoid and non-flavonoid kinase inhibitors against various kinases. This allows for a direct comparison of their potency.

CompoundTarget KinaseIC50 (µM)Reference
This compound DYRK1A3.517[1]
FisetinDYRK1A0.1495[1]
KaempferolDYRK1A0.2963[1]
QuercetinDYRK1A0.7379[1]
MyricetinFyn0.8[2][3][4][5]
QuercetinFyn1.2[2][3][4][5]
MyricetinLck2.5[2][3][4][5]
QuercetinLck4.8[2][3][4][5]
GenisteinFyn>100[2][3][4][5]
GenisteinLck>100[2][3][4][5]
BaicaleinPI3Kα~1[6]
QuercetinPI3Kγ3.8

Data Interpretation: The available data indicates that this compound's inhibitory potency against DYRK1A is moderate compared to other flavonoids like fisetin and its parent compound, kaempferol. It is important to note that the broader kinase selectivity profile of this compound remains largely uncharacterized. In contrast, flavonoids like quercetin have been shown to inhibit a wide range of kinases.[7][8][9][10] The isoflavone genistein is a well-known inhibitor of tyrosine kinases but shows weak activity against the Src family kinases Fyn and Lck.[7][8][9][10]

Mechanistic Insights into Key Signaling Pathways

The PI3K/Akt and MAPK/ERK pathways are critical intracellular signaling cascades that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers and other diseases, making them prime targets for therapeutic intervention.

PI3K/Akt Signaling Pathway

Numerous flavonoids have been shown to modulate the PI3K/Akt pathway.[6][11] While direct IC50 values for this compound against PI3K isoforms are not yet available, studies on the structurally similar flavonoid, kaempferol, suggest a potential for interaction with this pathway. Kaempferol has been shown to inhibit the PI3K/Akt signaling pathway, contributing to its anti-cancer effects.[12] It is plausible that this compound may exert similar effects, though this requires experimental validation.

In comparison, quercetin has been identified as a direct inhibitor of PI3Kγ with an IC50 of 3.8 µM. Other flavonoids, such as baicalein, also exhibit potent PI3K inhibitory activity.[6]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream This compound This compound (Potential Inhibition) This compound->PI3K Other_Flavonoids Other Flavonoids (e.g., Quercetin) Other_Flavonoids->PI3K MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors This compound This compound (Potential Inhibition) This compound->MEK Other_Flavonoids Other Flavonoids (e.g., Fisetin) Other_Flavonoids->MEK Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Coat Coat Plate with Substrate Wash1 Wash Coat->Wash1 Add_Cmpd Add Test Compound Wash1->Add_Cmpd Add_Kinase Add Kinase Add_Cmpd->Add_Kinase Add_ATP Add ATP & Incubate Add_Kinase->Add_ATP Wash2 Wash Add_ATP->Wash2 Add_Ab Add HRP-conjugated Antibody Wash2->Add_Ab Wash3 Wash Add_Ab->Wash3 Add_Sub Add Substrate Wash3->Add_Sub Stop Stop Reaction Add_Sub->Stop Read Read Absorbance Stop->Read

References

A Head-to-Head Comparison of Isokaempferide and Synthetic Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the naturally occurring flavonoid, Isokaempferide, and commonly prescribed synthetic anti-inflammatory drugs, namely Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and Corticosteroids. The comparison is based on their mechanisms of action, performance in preclinical models, and effects on key inflammatory signaling pathways, supported by experimental data.

Executive Summary

This compound, a flavonoid found in various medicinal plants, exhibits promising anti-inflammatory properties through the modulation of multiple signaling pathways, including NF-κB and MAPK, and the inhibition of various inflammatory mediators. Synthetic anti-inflammatory drugs, such as NSAIDs and corticosteroids, are well-established therapeutics with potent anti-inflammatory effects, primarily acting through the inhibition of cyclooxygenase (COX) enzymes and suppression of the immune response, respectively. This guide presents a detailed analysis of their comparative efficacy and mechanisms, providing valuable insights for researchers in the field of inflammation and drug discovery.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and representative synthetic anti-inflammatory drugs. It is important to note that direct head-to-head quantitative comparisons of this compound with synthetic drugs on identical molecular targets are limited in the current literature.

Table 1: Inhibition of Inflammatory Mediators and Enzymes

CompoundTarget/AssaySpecies/Cell LineIC50 / InhibitionReference
This compound TNF-α release (LPS-induced)Human NeutrophilsSignificant reduction at 50 & 100 µg/ml[1]
Myeloperoxidase releaseHuman NeutrophilsBlocked fMLP-induced release[1]
Indomethacin COX-1Human Monocytes0.0090 µM[2]
COX-2Human Monocytes0.31 µM[2]
Diclofenac COX-1Human Monocytes0.076 µM[2]
COX-2Human Monocytes0.026 µM[2]
Ibuprofen COX-1Human Monocytes12 µM[2]
COX-2Human Monocytes80 µM[2]
Dexamethasone COX-2 ActivityHuman Articular Chondrocytes0.0073 µM[3]
IL-6 BioactivityIL-6-dependent hybridoma18.9 µM[4]
Prednisolone IL-6 BioactivityIL-6-dependent hybridoma7.5 µM[4]

Table 2: In Vivo Anti-inflammatory Activity

CompoundAnimal ModelDosing% Inhibition of Paw EdemaReference
This compound Carrageenan-induced paw edema (Rat)12.5, 25, 50 mg/kg (i.p.)Dose-dependent inhibition[1]
Indomethacin Carrageenan-induced paw edema (Rat)5 mg/kg (i.p.)Significant inhibition[5]

Mechanisms of Action: A Comparative Overview

This compound: A Multi-Target Approach

This compound exerts its anti-inflammatory effects by targeting multiple components of the inflammatory cascade. It has been shown to inhibit the release of pro-inflammatory mediators such as TNF-α, histamine, and serotonin.[1] Furthermore, it reduces the infiltration of leukocytes to the site of inflammation and inhibits the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species by neutrophils.[1] At the molecular level, this compound is known to modulate key signaling pathways, including the NF-κB and MAPK pathways, which are central regulators of inflammatory gene expression.

Synthetic Anti-inflammatory Drugs: Targeted Inhibition
  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs): The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[2][6] Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[2] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal issues.[2]

  • Corticosteroids: Corticosteroids, such as dexamethasone and prednisolone, are potent immunosuppressants. Their mechanism of action involves binding to intracellular glucocorticoid receptors.[7] This complex then translocates to the nucleus and modulates the transcription of a wide range of genes. A key anti-inflammatory action of corticosteroids is the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, leading to a broad suppression of the inflammatory response.[7]

Signaling Pathway Modulation

The diagrams below, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and synthetic anti-inflammatory drugs.

G cluster_this compound This compound cluster_pathways Signaling Pathways cluster_mediators Inflammatory Response This compound This compound MAPK MAPK (p38, ERK, JNK) This compound->MAPK Inhibits Phosphorylation NFkB NF-κB This compound->NFkB Inhibits Activation MAPK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription COX2 COX-2 NFkB->COX2 Induces Transcription iNOS iNOS NFkB->iNOS Induces Transcription

Figure 1. this compound's modulation of inflammatory signaling pathways.

G cluster_nsaids NSAIDs cluster_corticosteroids Corticosteroids cluster_pathways Cellular Processes cluster_response Inflammatory Response NSAIDs NSAIDs COX COX-1 & COX-2 NSAIDs->COX Inhibits Corticosteroids Corticosteroids GR Glucocorticoid Receptor Corticosteroids->GR Binds AA Arachidonic Acid AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Mediates NFkB NF-κB GR->NFkB Inhibits Transcription NFkB->Inflammation Promotes

Figure 2. Mechanisms of action for NSAIDs and Corticosteroids.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (180-220g) are typically used.

  • Procedure:

    • A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.

    • The test compound (e.g., this compound) or a reference drug (e.g., Indomethacin) is administered, usually intraperitoneally (i.p.) or orally (p.o.), at various doses. A control group receives the vehicle.[5]

    • After a specific time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.[5][8]

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5]

    • The percentage of inhibition of edema is calculated for each group relative to the control group.

Myeloperoxidase (MPO) Activity Assay

This assay measures the accumulation of neutrophils in inflamed tissues.

  • Sample Preparation:

    • Tissue samples (e.g., from the inflamed paw) are homogenized in an appropriate buffer.

    • The homogenate is centrifuged, and the supernatant is collected for the assay.

  • Assay Procedure (Colorimetric):

    • The supernatant is incubated with a reaction mixture containing a substrate (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.[9]

    • MPO in the sample catalyzes the oxidation of the substrate in the presence of hydrogen peroxide, leading to a color change.

    • The change in absorbance is measured over time using a spectrophotometer at a specific wavelength (e.g., 460 nm).[9]

    • MPO activity is calculated based on the rate of change in absorbance and normalized to the protein concentration of the sample.

TNF-α Inhibition Assay (ELISA)

This assay quantifies the amount of TNF-α released from cells.

  • Cell Culture: A suitable cell line, such as human neutrophils or a macrophage cell line (e.g., RAW 264.7), is cultured.

  • Procedure:

    • Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration.

    • Inflammation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).[1]

    • After incubation, the cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[10][11]

    • The percentage of inhibition of TNF-α release is calculated for each concentration of the test compound compared to the stimulated, untreated control.

G cluster_workflow General Experimental Workflow for In Vitro Anti-inflammatory Assays start Start: Cell Culture pretreatment Pre-treatment with This compound or Synthetic Drug start->pretreatment stimulation Induction of Inflammation (e.g., with LPS) pretreatment->stimulation incubation Incubation stimulation->incubation collection Collection of Cell Supernatant or Cell Lysate incubation->collection analysis Analysis of Inflammatory Markers or Signaling Proteins (ELISA, Western Blot, etc.) collection->analysis end End: Data Interpretation analysis->end

Figure 3. A generalized workflow for in vitro anti-inflammatory experiments.
NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., HEK293T or HeLa) is cultured.

    • Cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.[2][12]

  • Procedure:

    • Transfected cells are treated with the test compound.

    • NF-κB activation is stimulated with an appropriate agent (e.g., TNF-α or PMA).[1]

    • After incubation, the cells are lysed.

    • A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.[2]

    • The change in luciferase activity reflects the change in NF-κB transcriptional activity.

Western Blot for MAPK Signaling Pathway

This technique is used to detect the phosphorylation (activation) of MAPK proteins like p38, ERK, and JNK.

  • Sample Preparation:

    • Cells are treated with the test compound and/or an inflammatory stimulus.

    • Cells are lysed, and the protein concentration of the lysate is determined.

  • Procedure:

    • Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).[13][14]

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target MAPK protein (e.g., anti-phospho-p38).[13]

    • A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

    • A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative amount of the phosphorylated MAPK protein.[13]

    • The membrane is often stripped and re-probed with an antibody for the total form of the MAPK protein to normalize for protein loading.

Conclusion

This compound demonstrates significant anti-inflammatory potential through its ability to modulate multiple signaling pathways and inhibit a range of inflammatory mediators. While it may not exhibit the high potency of some synthetic drugs against specific targets like COX enzymes, its multi-targeted approach could offer a more balanced and potentially safer anti-inflammatory profile. Synthetic anti-inflammatory drugs, particularly corticosteroids, remain highly effective due to their potent and broad immunosuppressive actions. NSAIDs offer a targeted approach to reducing prostaglandin-mediated inflammation.

Further research is warranted to obtain more direct quantitative comparisons of this compound with synthetic drugs in a wider range of preclinical and clinical settings. A deeper understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its potential development as a therapeutic agent. This guide provides a foundational comparison to aid researchers in navigating the landscape of both natural and synthetic anti-inflammatory compounds.

References

Unveiling the Liver-Protective Potential of Isokaempferide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hepatoprotective effects of Isokaempferide, benchmarked against the well-established liver-protective agent, Silymarin. The data presented is derived from various animal models of liver injury, offering valuable insights for preclinical research and development.

Disclaimer: Direct experimental data on this compound (kaempferol 3-O-methyl ether) in hepatoprotection is limited. The following data is primarily based on studies of its parent compound, kaempferol, due to their close structural and functional relationship. This guide, therefore, serves as a strong inferential resource for understanding the potential of this compound.

Comparative Efficacy of this compound (as Kaempferol) and Silymarin

The following tables summarize the quantitative effects of kaempferol and silymarin on key biomarkers of liver function and health in animal models of chemically-induced liver injury.

Table 1: Effect on Serum Liver Enzymes

CompoundAnimal ModelToxin/DoseTreatment Dose% Reduction in ALT% Reduction in AST
Kaempferol RatsAcetaminophen (APAP)50 mg/kg47.6%[1]55.8%[1]
Kaempferol MiceAlcohol50-100 mg/kgSignificant[2]Significant[2]
Kaempferol Glycosides MiceCarbon Tetrachloride (CCl4)200-400 mg/kgSignificant[3]Significant[3]
Silymarin RatsAcetaminophen (APAP)100 mg/kgSignificant[4]Significant[4]
Silymarin RatsIsoniazid & Rifampin25 mg/kgNormalizing[5]Normalizing[5]

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase

Table 2: Modulation of Oxidative Stress Markers

CompoundAnimal ModelToxinTreatment DoseEffect on MDA (Lipid Peroxidation)Effect on GSH (Antioxidant)Effect on SOD (Antioxidant Enzyme)
Kaempferol RatsAcetaminophen (APAP)50 mg/kgDecreased[1]Increased[1]Increased[1]
Kaempferol MiceAlcohol50-100 mg/kgDecreased[2]Increased[2]Increased[2]
Kaempferol Glycosides MiceCarbon Tetrachloride (CCl4)200-400 mg/kgDecreased[3]Increased[3]Increased[3]
Silymarin RatsEthanol200 mg/kgDecreased[4]Increased[4]-

MDA: Malondialdehyde; GSH: Glutathione; SOD: Superoxide Dismutase

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for inducing and evaluating liver injury in animal models, as cited in the literature.

Acetaminophen (APAP)-Induced Hepatotoxicity Model
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Injury: A single intraperitoneal (i.p.) injection of acetaminophen (APAP) at a dose of 800 mg/kg body weight is administered to induce acute liver injury.[1]

  • Treatment Protocol: Kaempferol (50 mg/kg) is administered orally for a specified period before the APAP challenge.

  • Assessment:

    • Blood samples are collected to measure serum levels of ALT and AST.

    • Liver tissues are harvested for histopathological examination and to measure levels of oxidative stress markers (MDA, GSH, SOD) and inflammatory cytokines (e.g., TNF-α, IL-6).[1]

    • Western blot analysis is performed on liver homogenates to determine the expression of proteins involved in relevant signaling pathways.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model
  • Animal Model: Male mice.

  • Induction of Injury: A single intraperitoneal (i.p.) injection of carbon tetrachloride (CCl4), often diluted in olive oil, is administered to induce liver damage.[3]

  • Treatment Protocol: Kaempferol glycosides (200 or 400 mg/kg) are administered orally for seven consecutive days prior to CCl4 injection.[3]

  • Assessment:

    • Serum is analyzed for ALT, AST, and alkaline phosphatase (ALP) levels.

    • Liver tissue is used to determine levels of MDA, GSH, SOD, and catalase (CAT).[3]

    • Histopathological changes in the liver are evaluated.[3]

Signaling Pathways and Mechanisms of Action

This compound, like its parent compound kaempferol, is believed to exert its hepatoprotective effects through the modulation of multiple signaling pathways.

Hepatoprotective Signaling Pathways of Kaempferol

Hepatoprotective_Pathways Toxin Hepatotoxins (e.g., APAP, CCl4) ROS ↑ Reactive Oxygen Species (ROS) Toxin->ROS Inflammation ↑ Inflammation (TNF-α, IL-6) Toxin->Inflammation Apoptosis ↑ Apoptosis ROS->Apoptosis Inflammation->Apoptosis LiverInjury Liver Injury Apoptosis->LiverInjury This compound This compound (Kaempferol) NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits SIRT1 SIRT1 Pathway This compound->SIRT1 Activates Nrf2 Nrf2 Pathway This compound->Nrf2 Activates NFkB->Inflammation MAPK->Apoptosis SIRT1->ROS Reduces Nrf2->ROS Reduces

Caption: Key signaling pathways modulated by this compound (Kaempferol) to confer hepatoprotection.

The hepatoprotective effects of kaempferol are attributed to its ability to activate antioxidant pathways like Nrf2 and SIRT1, while simultaneously inhibiting pro-inflammatory and apoptotic pathways such as NF-κB and MAPK.[6][7][8]

Experimental Workflow for Evaluating Hepatoprotective Agents

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential hepatoprotective compound like this compound.

Experimental_Workflow start Start: Hypothesis (this compound is hepatoprotective) animal_model Select Animal Model (e.g., Rats, Mice) start->animal_model grouping Animal Grouping (Control, Toxin, Toxin + this compound, Toxin + Silymarin) animal_model->grouping induction Induce Liver Injury (e.g., APAP, CCl4 administration) grouping->induction treatment Administer Treatment (this compound / Silymarin) induction->treatment monitoring Monitor Animal Health (Weight, Behavior) treatment->monitoring collection Sample Collection (Blood, Liver Tissue) monitoring->collection biochemical Biochemical Analysis (ALT, AST, MDA, GSH) collection->biochemical histopathology Histopathological Examination collection->histopathology molecular Molecular Analysis (Western Blot, PCR for pathway proteins) collection->molecular data_analysis Data Analysis and Interpretation biochemical->data_analysis histopathology->data_analysis molecular->data_analysis conclusion Conclusion on Hepatoprotective Efficacy data_analysis->conclusion

Caption: A generalized experimental workflow for in vivo hepatoprotective studies.

This structured approach ensures a comprehensive evaluation of the therapeutic agent's efficacy and mechanism of action.

References

Independent Verification of Isokaempferide's Effect on β-catenin Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isokaempferide and other flavonoid alternatives for their effects on the β-catenin signaling pathway. The information is compiled from publicly available research data to assist in the independent verification and evaluation of these compounds.

Disclaimer: Direct experimental data on the effect of this compound on the β-catenin signaling pathway is limited in publicly accessible literature. Therefore, data for its close structural analog, Kaempferol, is presented as a proxy. This guide emphasizes the need for direct experimental verification of this compound's activity.

Comparison of Flavonoids Targeting β-catenin Signaling

The following table summarizes the quantitative data available for this compound's analogue, Kaempferol, and two other well-studied flavonoids, Quercetin and Genistein, known to modulate the β-catenin pathway.

CompoundTarget PathwayCell Type(s)Observed EffectIC50 Value(s)Reference(s)
Kaempferol (as a proxy for this compound)Wnt/β-cateninHEK293, SW480Inhibition of β-catenin/TCF transcriptional activity.[1]Not explicitly reported[1]
Wnt/β-cateninSaOS-2 (osteoblasts)Activation of Wnt/β-catenin signaling, leading to osteogenic differentiation.[2]Not applicable (activator)[2]
Quercetin Wnt/β-cateninKBM7R (imatinib-resistant CML cells)Inhibition of cell proliferation via Wnt/β-catenin signaling.[3][4]241.7 µmol/L[3][4][3][4]
Wnt/β-cateninK562 (CML cells)Inhibition of cell proliferation.[5]76.4 µmol/L[5][5]
Wnt/β-cateninK562R (imatinib-resistant CML cells)Inhibition of cell proliferation.[5]230.2 µmol/L[5][5]
Genistein Wnt/β-cateninColon cancer cell linesReduced nuclear concentration of β-catenin and enhanced its phosphorylation.[6]Not explicitly reported[6]
Wnt/β-cateninMammary epithelial cellsEnhanced β-catenin phosphorylation, restricting it to the cytosol and down-regulating Wnt1 signaling.[6]Not explicitly reported[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the independent verification of the effects of these compounds on β-catenin signaling.

TCF/LEF Reporter Assay

This assay is a common method to quantify the transcriptional activity of the β-catenin/TCF complex.

Principle: Cells are transiently transfected with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a luciferase reporter gene. Activation of the β-catenin pathway leads to the binding of the β-catenin/TCF complex to these sites, driving the expression of luciferase. The resulting luminescence is proportional to the pathway's activity.

Generalized Protocol:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the test compound (e.g., this compound, Kaempferol, Quercetin, or Genistein) at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in TCF/LEF reporter activity in compound-treated cells compared to the vehicle-treated control.

    • For inhibitors, the IC50 value can be determined by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot for β-catenin Levels

Western blotting is used to determine the total and subcellular levels of β-catenin protein.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Generalized Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compounds as described for the TCF/LEF reporter assay.

    • For total β-catenin levels, lyse the cells in RIPA buffer. For subcellular localization, perform nuclear and cytoplasmic fractionation.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for β-catenin overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as GAPDH or β-actin for total lysates, or a nuclear (e.g., Lamin B1) or cytoplasmic (e.g., α-tubulin) marker for fractionated lysates, to ensure equal protein loading.

    • Quantify the band intensities using densitometry software and normalize the β-catenin levels to the loading control.

Visualizing the β-catenin Signaling Pathway and Experimental Workflow

To further clarify the mechanisms and experimental procedures, the following diagrams are provided.

Wnt_beta_catenin_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt ON State cluster_inhibitors Potential Inhibition by Flavonoids Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Destruction_Complex_inactive Inactive Destruction Complex Dsh->Destruction_Complex_inactive Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation beta_catenin_on_nuc β-catenin beta_catenin_on_nuc->TCF_LEF Binding This compound This compound/ Kaempferol This compound->beta_catenin_on_nuc Inhibition of TCF binding Quercetin Quercetin Quercetin->beta_catenin_on_nuc Inhibition of TCF binding Genistein Genistein Genistein->beta_catenin_on Promotes Degradation

Caption: The Wnt/β-catenin signaling pathway in its "OFF" and "ON" states, with potential points of inhibition by flavonoids.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assays Data Acquisition cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Transfection Transfect with TCF/LEF Reporter Cell_Seeding->Transfection Compound_Addition Add this compound or alternatives at various concentrations Transfection->Compound_Addition Incubation Incubate for 24-48 hours Compound_Addition->Incubation Luciferase_Assay Perform Dual-Luciferase Reporter Assay Incubation->Luciferase_Assay Western_Blot Perform Western Blot for β-catenin Incubation->Western_Blot Normalization Normalize Luciferase Data Luciferase_Assay->Normalization Protein_Quantification Quantify β-catenin protein levels Western_Blot->Protein_Quantification IC50_Determination Calculate IC50 values Normalization->IC50_Determination

Caption: A generalized experimental workflow for verifying the effect of a compound on β-catenin signaling.

References

Isokaempferide: A Comparative Analysis of its Activity in Normal Versus Malignant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Isokaempferide, a naturally occurring flavonoid, has demonstrated significant potential as a selective anti-cancer agent. This guide provides a comprehensive comparison of this compound's activity in normal versus malignant cells, supported by experimental data. The evidence suggests that this compound effectively induces apoptosis and inhibits proliferation in a range of cancer cell lines while exhibiting minimal cytotoxicity towards healthy, normal cells.

Data Presentation: Comparative Cytotoxicity of this compound

The selective cytotoxic effect of this compound is evident from the half-maximal inhibitory concentration (IC50) values across various cell lines. Malignant cells consistently show significantly lower IC50 values, indicating higher sensitivity to this compound compared to their normal counterparts.

Cell Line Cell Type Cancer Type This compound IC50 (µM) Reference
Malignant Cells
HeLaHuman Cervical CarcinomaCervical Cancer16[1]
HT-29Human Colorectal AdenocarcinomaColon Cancer45[2]
HCT116Human Colorectal CarcinomaColon Cancer~50[3]
MDA-MB-231Human Breast AdenocarcinomaBreast Cancer (Triple-Negative)43[4]
BT474Human Breast Ductal CarcinomaBreast Cancer (ER-positive)>100[4]
HepG2Human Hepatocellular CarcinomaLiver CancerVaries with time (e.g., ~40 at 72h)[5]
A549Human Lung CarcinomaLung Cancer~182.4[6]
PC-3Human Prostate AdenocarcinomaProstate Cancer16.9[6]
Normal Cells
Human FibroblastsNormal Human Fibroblasts-Non-toxic up to 100[1]
HFFHuman Foreskin Fibroblasts-707[7]
CCD 841 CoNNormal Human Colon Epithelial-Not cytotoxic
HCECNormal Human Colon Epithelial-Less active than on cancer cells
PNT1ANormal Human Prostate Epithelial-206.4[6]
MCF10ANormal Human Breast Epithelial-37[2]

Comparative Effects on Cellular Processes

Cellular Process Effect on Malignant Cells Effect on Normal Cells
Apoptosis Induces apoptosis through activation of caspases (3, 7, 8, 9) and PARP cleavage.[1]Generally does not induce apoptosis at concentrations effective against cancer cells. Can have a protective, anti-apoptotic effect against certain stressors.[8]
Cell Cycle Induces cell cycle arrest, primarily at the G2/M phase, and in some cases at the G1 phase.[9][10]Minimal to no effect on cell cycle progression at comparable concentrations.
Cell Migration Inhibits migration and invasion in various cancer cell lines, including HeLa and renal cancer cells.No significant effect on the migration of normal cells like Human Umbilical Vein Endothelial Cells (HUVECs).

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Signaling Pathways

The differential activity of this compound in malignant versus normal cells can be attributed to its modulation of key signaling pathways.

cluster_0 Malignant Cell cluster_1 Normal Cell Isokaempferide_cancer This compound PI3K_cancer PI3K Isokaempferide_cancer->PI3K_cancer inhibits MAPK_cancer MAPK/ERK Isokaempferide_cancer->MAPK_cancer inhibits NFkB_cancer NF-κB Isokaempferide_cancer->NFkB_cancer inhibits CellCycleArrest_cancer Cell Cycle Arrest Isokaempferide_cancer->CellCycleArrest_cancer Akt_cancer Akt PI3K_cancer->Akt_cancer Apoptosis_cancer Apoptosis ↑ PI3K_cancer->Apoptosis_cancer mTOR_cancer mTOR Akt_cancer->mTOR_cancer Proliferation_cancer Proliferation ↓ mTOR_cancer->Proliferation_cancer MAPK_cancer->Apoptosis_cancer MAPK_cancer->Proliferation_cancer NFkB_cancer->Proliferation_cancer Isokaempferide_normal This compound Nrf2 Nrf2 Isokaempferide_normal->Nrf2 activates CellViability Cell Viability Maintained Isokaempferide_normal->CellViability AntioxidantResponse Antioxidant Response ↑ (Protective) Nrf2->AntioxidantResponse

Caption: Signaling pathways modulated by this compound in malignant vs. normal cells.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the comparative activity of this compound.

cluster_assays Cellular Assays cluster_analysis Data Analysis & Interpretation Start Start: Cell Culture (Malignant & Normal Cell Lines) Treatment Treatment with this compound (Dose-Response & Time-Course) Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis Assay) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) Treatment->CellCycle Migration Wound Healing/Transwell Assay (Cell Migration) Treatment->Migration IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution Analysis CellCycle->CellCycleDist MigrationQuant Quantification of Cell Migration Migration->MigrationQuant Conclusion Conclusion: Comparative Activity Profile IC50->Conclusion ApoptosisQuant->Conclusion CellCycleDist->Conclusion MigrationQuant->Conclusion

Caption: Experimental workflow for comparative analysis of this compound's activity.

References

Unveiling Flavonoid-Mediated Inhibition of ATP-Sensitive Potassium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While direct evidence for Isokaempferide's inhibitory effect on ATP-sensitive potassium (K-ATP) channels remains to be established in the scientific literature, a growing body of research highlights the modulatory role of other flavonoids on these crucial ion channels. This guide provides a comparative analysis of well-characterized flavonoid inhibitors of K-ATP channels, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance against established pharmacological agents.

ATP-sensitive potassium channels are critical regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. Their dysfunction is implicated in a range of pathologies, making them a key target for therapeutic intervention. This guide delves into the inhibitory effects of the flavonoids Quercetin, Genistein, and Resveratrol on K-ATP channels, drawing comparisons with the well-established inhibitor Glibenclamide and the channel opener Diazoxide.

Comparative Analysis of K-ATP Channel Modulators

The following table summarizes the quantitative data on the inhibitory and activatory effects of selected flavonoids and pharmacological agents on ATP-sensitive K+ channels.

CompoundTypeTargetIC50 / EC50Cell Type / PreparationMethodReference
Glibenclamide InhibitorSUR1 subunit of K-ATP channel~0.5 µM (IC50)Pig urethral myocytesElectrophysiology (Cell-attached)[1]
Quercetin InhibitorK-ATP channels~50% inhibition at 50 µMRat insulinoma (INS-1) cellsElectrophysiology (Whole-cell)[2]
Genistein InhibitorK-ATP channels5.5 µM (IC50)Rabbit portal vein smooth muscle cellsElectrophysiology (Patch-clamp)[3]
Resveratrol InhibitorK-ATP and Kv channelsSignificant inhibition at 3 µMMouse beta cell line (MIN6)Electrophysiology (Whole-cell voltage clamp)[4]
Diazoxide OpenerSUR1 subunit of K-ATP channelN/A (Opener)Pancreatic β-cells, smooth muscle cellsN/A[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the electrophysiological techniques commonly employed to assess the effects of compounds on K-ATP channels.

Whole-Cell Patch Clamp Electrophysiology

This technique is utilized to record the ionic currents across the entire cell membrane, providing a global view of channel activity.

  • Cell Preparation: Isolate and culture the target cells (e.g., pancreatic β-cells, cardiomyocytes, or smooth muscle cells) on glass coverslips.

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the intracellular solution. The intracellular solution typically contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, and 1 ATP, with the pH adjusted to 7.2 with KOH.

  • Recording: Form a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane. Apply a brief suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Data Acquisition: Apply voltage-clamp protocols to elicit K-ATP channel currents. To isolate K-ATP currents, cells can be perfused with a solution containing a K-ATP channel opener (e.g., diazoxide) to maximize the current, followed by the application of the test compound to observe its inhibitory effect. Currents are recorded and analyzed using appropriate software.

Inside-Out Patch Clamp Electrophysiology

This configuration allows for the direct application of substances to the intracellular face of the membrane patch, enabling detailed investigation of the channel's response to intracellular modulators.

  • Patch Excision: After forming a cell-attached patch as described above, the pipette is retracted to excise the membrane patch, with the intracellular side now facing the bath solution.

  • Solution Exchange: The bath solution can be rapidly exchanged to apply different concentrations of ATP, flavonoids, or other test compounds directly to the intracellular side of the channel.

  • Single-Channel Recording: This method is ideal for observing the opening and closing of individual K-ATP channels, allowing for the analysis of channel conductance, open probability, and mean open/closed times.

Mechanistic Insights and Signaling Pathways

The interaction of flavonoids and pharmacological agents with K-ATP channels involves specific subunits and can trigger downstream signaling events.

Mechanism of K-ATP Channel Inhibition and Activation

G cluster_membrane Cell Membrane K_ATP K-ATP Channel (Kir6.x + SUR) Closure Channel Closure K_ATP->Closure Opening Channel Opening K_ATP->Opening ATP Intracellular ATP ATP->K_ATP Inhibits Flavonoids Flavonoids (e.g., Quercetin, Genistein) Flavonoids->K_ATP Inhibits Glibenclamide Glibenclamide Glibenclamide->K_ATP Inhibits (binds SUR1) Diazoxide Diazoxide Diazoxide->K_ATP Opens (binds SUR1)

Figure 1. Schematic of K-ATP channel modulation.

Glibenclamide and diazoxide exert their effects by binding to the sulfonylurea receptor (SUR) subunit of the K-ATP channel.[8] Glibenclamide binding leads to channel closure, while diazoxide binding promotes channel opening.[5][6][7] The precise binding sites and mechanisms of action for flavonoids like quercetin and genistein are still under investigation but are thought to involve direct interaction with the channel complex.

Experimental Workflow for Assessing K-ATP Channel Inhibition

G start Start: Isolate Target Cells patch_clamp Perform Patch-Clamp (Whole-cell or Inside-out) start->patch_clamp establish_baseline Establish Baseline K-ATP Current patch_clamp->establish_baseline apply_opener Apply K-ATP Opener (e.g., Diazoxide) to maximize current establish_baseline->apply_opener apply_compound Apply Test Compound (Flavonoid or Glibenclamide) apply_opener->apply_compound record_current Record Changes in K-ATP Current apply_compound->record_current analyze Analyze Data: - Dose-response curve - IC50 calculation record_current->analyze end End: Determine Inhibitory Potency analyze->end

Figure 2. Workflow for electrophysiological analysis.

This workflow outlines the key steps in an electrophysiology experiment designed to validate the inhibitory effect of a compound on K-ATP channels. By systematically applying a channel opener followed by the test compound, researchers can accurately quantify the extent of inhibition and determine key pharmacological parameters such as the IC50 value.

References

Safety Operating Guide

Navigating the Safe Disposal of Isokaempferide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of isokaempferide is a critical aspect of laboratory safety and environmental responsibility. This compound, a flavonoid, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and promoting a secure work environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[1]

  • Lab Coat: A standard lab coat should be worn to protect from spills.[1]

  • Respiratory Protection: If handling the solid form and dust generation is possible, use a NIOSH-approved respirator.

Handling:

  • Avoid creating dust when handling the solid form.[1]

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1][2]

  • Do not eat, drink, or smoke when handling this product.[2]

Hazard and Safety Data Summary

This compound is classified as a hazardous substance. The following table summarizes its key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed.[3]Danger💀
Hazardous to the aquatic environment, acute hazard (Category 1) H400: Very toxic to aquatic life.[3]Warning🐠
Hazardous to the aquatic environment, long-term hazard (Category 1) H410: Very toxic to aquatic life with long lasting effects.[3]Warning🐠

Step-by-Step Disposal Procedures

The proper disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. All this compound waste, including pure compound, contaminated labware, and solutions, must be treated as hazardous chemical waste.

1. Waste Identification and Segregation:

  • Characterize all waste containing this compound as hazardous chemical waste.

  • Segregate this compound waste from non-hazardous waste.

  • Do not mix this compound waste with other incompatible waste streams. For example, keep organic solvent solutions separate from aqueous solutions.[1]

2. Waste Collection and Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the waste being collected (e.g., glass for organic solvents).

  • The container must be labeled with the words "HAZARDOUS WASTE" and a clear identification of the contents, including "this compound" and the solvent if applicable.[4]

  • Keep the waste container securely closed at all times, except when adding waste.[4]

3. Accumulation of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area, such as within a fume hood, to prevent spills and exposure.[1]

  • Place the primary waste container in a secondary containment bin to mitigate the effects of potential spills.[1]

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[5]

  • After triple-rinsing, the original label on the container should be defaced or removed. The container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[6]

5. Final Disposal:

  • Dispose of the collected hazardous waste through your institution's approved hazardous waste disposal program.[2] This typically involves contacting the Environmental Health & Safety (EHS) office for a scheduled pickup.

  • Never dispose of this compound down the drain or in the regular trash.

Experimental Protocol: Triple-Rinsing of Empty this compound Containers

This protocol outlines the standard procedure for decontaminating empty containers that have held this compound.

Materials:

  • Empty this compound container

  • Appropriate solvent (e.g., ethanol, acetone, or the solvent in which the this compound was dissolved)

  • Hazardous waste container for rinsate

  • Personal Protective Equipment (PPE) as described above

Procedure:

  • Select a solvent that is appropriate for dissolving any remaining this compound residue.

  • Pour a small amount of the chosen solvent into the empty container, ensuring to wet all interior surfaces.

  • Securely cap the container and shake it to rinse the inside thoroughly.

  • Empty the rinsate into the designated hazardous waste container.

  • Repeat this rinsing process two more times for a total of three rinses.

  • After the final rinse, allow the container to air dry in a well-ventilated area (e.g., a fume hood).

  • Once dry, deface the original label and dispose of the container according to your institution's non-hazardous waste guidelines.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

IsokaempferideDisposal cluster_prep Preparation & Handling cluster_waste_handling Waste Segregation & Collection cluster_accumulation Accumulation & Storage cluster_final_disposal Final Disposal cluster_empty_container Empty Container Decontamination start Start: this compound Waste Generated sds Consult SDS & Institutional Guidelines start->sds ppe Don Appropriate PPE identify Identify as Hazardous Waste ppe->identify sds->ppe segregate Segregate from Other Waste Streams identify->segregate container Use Labeled, Compatible Container segregate->container collect Collect Waste in Closed Container container->collect accumulate Store in Satellite Accumulation Area collect->accumulate is_empty Is Container Empty? collect->is_empty secondary Use Secondary Containment accumulate->secondary ehs Arrange Pickup with EHS/Approved Vendor secondary->ehs end End: Proper Disposal Complete ehs->end is_empty->accumulate No triple_rinse Triple-Rinse with Solvent is_empty->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label triple_rinse->deface_label collect_rinsate->collect dispose_container Dispose of Container as Non-Hazardous deface_label->dispose_container

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Isokaempferide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized compounds like Isokaempferide. This document provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) guidelines, step-by-step operational protocols, and a comprehensive disposal plan to foster a safe and efficient research environment.

Hazard Identification and Safety Precautions

This compound is a flavonoid compound that requires careful handling due to its potential health and environmental hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

  • Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.[1]

  • Hazardous to the aquatic environment, long-term hazard (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

The primary hazards are associated with its powdered form, which can be easily inhaled or ingested.[2] Therefore, adherence to stringent safety protocols is crucial.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldMust be worn at all times to protect from dust and potential splashes.
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn to prevent skin contact.[2] Gloves must be inspected for tears before use and disposed of as contaminated waste after handling.
Body Protection Laboratory CoatA full-sleeved lab coat is mandatory to protect skin and clothing.
Respiratory Protection Dust Mask or RespiratorA NIOSH-approved respirator or a dust mask should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation.[2] If airborne contaminants cannot be effectively controlled through local ventilation, a full-face respirator may be necessary.[3]

Experimental Protocol: Safe Handling of this compound

This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Before handling, ensure you have read and understood this safety guide and your laboratory's general safety procedures.
  • Prepare a clean and uncluttered workspace.[2] It is recommended to use disposable plastic-backed absorbent paper to protect work surfaces.[4]
  • Ensure that an eyewash station and safety shower are readily accessible.

2. Engineering Controls:

  • Whenever possible, handle powdered this compound inside a certified chemical fume hood to minimize the risk of inhalation.[2][5]

3. Donning PPE:

  • Put on all required PPE as specified in the table above before opening the this compound container.

4. Weighing and Transferring:

  • To avoid creating airborne dust, open the container slowly.
  • Use a spatula to carefully transfer the desired amount of the compound. Avoid actions that could generate dust, such as pouring from a height.[2]

5. Dissolving:

  • When preparing solutions, add the solvent to the powder slowly to prevent splashing.[2]
  • If using volatile solvents like DMSO, ethanol, or methanol, perform this step within a chemical fume hood.[5]

6. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.
  • For long-term stability, store at -20°C in a dry place, protected from light.
  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[6]

Operational and Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.

Waste Segregation and Collection:

  • All disposable materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated wipes, must be collected in a designated and clearly labeled hazardous waste container.[2]

  • Solid waste should be placed in a separate container from liquid waste.

  • Aqueous solutions should not be mixed with organic solvent waste.[7]

Waste Container Labeling:

  • The hazardous waste container must be clearly labeled with the words "Hazardous Waste."[7]

  • The full chemical name, "this compound," and any solvents with their respective percentages must be listed on the label.[7]

  • Indicate known hazards, such as "Toxic" and "Environmental Hazard."[7]

Disposal Procedure:

  • This compound waste is considered hazardous chemical waste and must not be disposed of with household garbage or poured down the drain.

  • Once the hazardous waste container is approximately 75% full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Quantitative Toxicity Data

CompoundToxicity MetricValueSpeciesReference
This compound GHS Category (Oral)Category 3: Toxic if swallowedN/APubChem[1]
Kaempferol LD50 (Oral)> 2,000 mg/kgRatSafety Data Sheet for Kaempferol (analogue)
Kaempferol LD50 (Dermal)> 5,000 mg/kgRabbitSafety Data Sheet for Kaempferol (analogue)

Note: The LD50 values provided are for the structurally similar compound Kaempferol and should be used as an estimation of potential toxicity in the absence of specific data for this compound.

Below is a diagram illustrating the safe handling and disposal workflow for this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_cleanup Post-Handling prep_start Start: Review Safety Protocols prep_workspace Prepare Clean Workspace prep_start->prep_workspace prep_ppe Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep_workspace->prep_ppe handle_weigh Weigh Powdered this compound prep_ppe->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment disp_collect Collect Contaminated Solids & Liquids handle_experiment->disp_collect Generate Waste cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate disp_label Label Hazardous Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup cleanup_wash Wash Hands Thoroughly cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff cleanup_doff->cleanup_wash

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isokaempferide
Reactant of Route 2
Reactant of Route 2
Isokaempferide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.